Aloglutamol
Description
Properties
IUPAC Name |
aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYZOBRHIMORS-GQOAHPRESA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24AlNO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027584 | |
| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13755-41-4 | |
| Record name | Aloglutamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOGLUTAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aloglutamol: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is an antacid medication used for the relief of heartburn and acid indigestion. Chemically, it is a complex salt of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, drawing from available scientific literature on this compound and structurally related compounds.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis is predicated on the reaction of aluminum hydroxide (B78521) with D-gluconic acid to form an aluminum gluconate intermediate, which is then complexed with tris(hydroxymethyl)aminomethane. The pH of the reaction medium is a critical parameter to control the formation of the desired complex.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: General Synthesis of an Aluminum-Sugar Acid-Tris Complex
This generalized protocol is based on the principles of coordination chemistry for similar aluminum complexes.
-
Preparation of Aluminum Hydroxide Slurry: A suspension of aluminum hydroxide in purified water is prepared. The concentration will depend on the desired final product yield.
-
Reaction with D-Gluconic Acid: D-gluconic acid is added to the aluminum hydroxide slurry. The mixture is stirred at a controlled temperature (e.g., 60-80 °C) to facilitate the reaction and formation of the aluminum gluconate complex. The pH is monitored and may be adjusted to ensure the desired complex formation.
-
Addition of Tris: Tris(hydroxymethyl)aminomethane is added to the reaction mixture. The molar ratio of the reactants is crucial and should be stoichiometrically controlled to favor the formation of this compound.
-
Reaction Completion and Isolation: The reaction is allowed to proceed for a defined period until completion, which can be monitored by analytical techniques such as HPLC. The product may be isolated by precipitation, followed by filtration and washing with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
Drying: The isolated solid is dried under vacuum at a controlled temperature to yield the final this compound product.
Characterization of this compound
This compound is characterized by a combination of spectroscopic and analytical techniques to confirm its chemical structure, purity, and physical properties. While a complete set of spectral data for this compound is not publicly available, the following sections describe the expected analytical workflow and provide representative data from related compounds.
Physicochemical Properties
| Property | Value | Reference Compound(s) |
| Molecular Formula | C₁₀H₂₄AlNO₁₂ | This compound |
| Molecular Weight | 377.28 g/mol | This compound |
| Appearance | White to off-white powder | General description of similar compounds |
| Solubility | Soluble in water | Expected for a salt with hydrophilic ligands |
Analytical and Spectroscopic Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. ¹H and ¹³C NMR would provide information on the organic ligands (gluconate and Tris), while ²⁷Al NMR would confirm the coordination environment of the aluminum center.
¹H and ¹³C NMR: The spectra are expected to show complex multiplets for the gluconate moiety due to the chiral centers and signals corresponding to the methylene (B1212753) groups of the Tris ligand.
²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, which often results in broad NMR signals. The chemical shift of the ²⁷Al signal is indicative of the coordination number and geometry of the aluminum ion. For a hexacoordinated aluminum in an octahedral environment, the chemical shift is typically around 0 ppm, while tetrahedral aluminum resonates at higher frequencies.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Reference Compound(s) |
| ¹H | 3.0 - 4.5 (Gluconate CH, CH₂), 3.5 - 4.0 (Tris CH₂) | D-Gluconic Acid, Tris |
| ¹³C | 60 - 80 (Gluconate C-OH), 170 - 180 (Gluconate COO⁻), 60 - 65 (Tris CH₂OH), 55 - 60 (Tris C-N) | D-Gluconic Acid, Tris |
| ²⁷Al | 0 - 30 (Octahedral Al), 50 - 80 (Tetrahedral Al) | Aluminum coordination complexes[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), at a concentration of 5-10 mg/mL.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard pulse sequence, spectral width of 10-15 ppm, sufficient number of scans for adequate signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of 200-220 ppm, longer acquisition time due to lower natural abundance of ¹³C.
-
²⁷Al NMR: Single pulse experiment, wider spectral width to accommodate the broad signal, use of a non-aqueous standard for referencing if necessary.
-
-
Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal or external standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl groups) | 3600 - 3200 (broad) |
| N-H stretch (amine group) | 3400 - 3250 |
| C-H stretch (alkane) | 3000 - 2850 |
| C=O stretch (carboxylate) | 1650 - 1550 |
| C-O stretch (alcohols, carboxylate) | 1300 - 1000 |
| Al-O stretch | 700 - 500 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid this compound sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound and to quantify any related substances or impurities.
Experimental Protocol: HPLC
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration.
-
Chromatographic Conditions (Illustrative):
-
Column: A C18 reversed-phase column is commonly used for the analysis of polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength where the components of this compound have significant absorbance (e.g., around 210 nm for the carboxylate group) or a Refractive Index (RI) detector if the chromophores are weak.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The retention time of the main peak is used to identify this compound, and the peak area is used for quantification. The presence of other peaks indicates impurities.
Mechanism of Action
The primary mechanism of action of this compound is as an antacid. It neutralizes excess hydrochloric acid in the stomach, thereby increasing the gastric pH and providing relief from the symptoms of hyperacidity.
Acid Neutralization
The aluminum hydroxide component of this compound reacts with hydrochloric acid in the stomach to form aluminum chloride and water. The gluconate and Tris components also have buffering capacity.
Chemical Reaction:
Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O
Potential Gastroprotective Effects
Beyond simple acid neutralization, some studies suggest that aluminum-containing antacids may exert a gastroprotective effect through mechanisms that are not solely dependent on increasing gastric pH.[2][3][4] These proposed mechanisms include:
-
Stimulation of Prostaglandin Synthesis: Prostaglandins are known to play a crucial role in maintaining the integrity of the gastric mucosa.
-
Increased Mucus and Bicarbonate Secretion: These form a protective barrier against gastric acid.
-
Binding to Growth Factors: This may promote mucosal repair and healing.
Signaling Pathway for Gastroprotection (Hypothesized)
Caption: Hypothesized signaling pathway for the gastroprotective effects of this compound.
Conclusion
This compound is an effective antacid whose synthesis and characterization rely on established principles of coordination and analytical chemistry. While specific proprietary details of its industrial production and comprehensive spectral data are not widely published, this guide provides a robust framework for its synthesis and analysis based on the available scientific literature for this compound and related aluminum-containing pharmaceutical compounds. Further research into its potential secondary gastroprotective mechanisms could reveal additional therapeutic benefits.
References
- 1. Complexation of Al(III) with gluconate in alkaline to hyperalkaline solutions: formation, stability and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antacids: new perspectives in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotection by an aluminium- and magnesium hydroxide-containing antacid in rats. Role of endogenous prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antacids and gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloglutamol: A Physicochemical Deep Dive for the Research Professional
Aloglutamol , an aluminum-containing antacid, serves a crucial role in the management of gastric hyperacidity. This technical guide provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document compiles the known information and presents standardized methodologies for the determination of key physicochemical parameters.
Chemical Identity and Structure
This compound is a complex salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). Its chemical structure and identity are fundamental to understanding its function and behavior.
| Identifier | Value | Source |
| IUPAC Name | Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) | [1][2] |
| Alternate Name | aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | [3][4] |
| CAS Number | 13755-41-4 | [1][5] |
| Chemical Formula | C₁₀H₂₄AlNO₁₂ | [1][3][4] |
| Molecular Weight | 377.28 g/mol | [3][4][5] |
| Canonical SMILES | C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | [3][4] |
| InChI Key | GJJYZOBRHIMORS-GQOAHPRESA-K | [1][3][5] |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | General methods for determination are described in Section 3.1. |
| Boiling Point | Data not available | Likely to decompose before boiling due to its salt nature. |
| Solubility | Data not available | Expected to have low solubility in water, typical of aluminum-containing antacids. General methods are described in Section 3.2. |
| pKa | Data not available | The presence of the amino group from Tris and hydroxyl groups suggests multiple pKa values. A general method is described in Section 3.3. |
| LogP | Data not available | The high number of hydrophilic groups suggests a low LogP value. A general method is described in Section 3.4. |
Standardized Experimental Protocols
Given the lack of specific published protocols for this compound, this section details generalized, standard methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is finely ground and packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded to define the melting range. A narrow melting range is indicative of a pure substance.
Solubility Determination
Solubility is a crucial parameter that influences the bioavailability and formulation of a drug.
Shake-Flask Method for Solubility Determination.
Methodology (Shake-Flask Method):
-
Equilibration: An excess amount of this compound is added to a specific volume of the solvent of interest (e.g., purified water, simulated gastric fluid). The mixture is agitated in a constant temperature bath until equilibrium is achieved.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
pKa Determination
The pKa value(s) are essential for predicting the ionization state of a drug at different physiological pH values, which affects its solubility and absorption.
Potentiometric Titration for pKa Determination.
Methodology (Potentiometric Titration):
-
Titration: A solution of this compound is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.
Shake-Flask Method for LogP Determination.
Methodology (Shake-Flask Method):
-
Partitioning: A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases.
-
Phase Separation: The two phases are separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Mechanism of Action: Acid Neutralization
This compound functions as a non-systemic antacid. Its mechanism of action is a direct chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing relief from the symptoms of hyperacidity.
Mechanism of Action of this compound as an Antacid.
The reaction with hydrochloric acid results in the formation of aluminum salts, water, and the hydrochloride salt of Tris. This consumption of acid leads to a rapid increase in the pH of the stomach contents.
Conclusion
This compound is a well-established antacid, yet detailed public data on its specific physicochemical properties remains limited. This guide has consolidated the available information and provided a framework of standard experimental protocols for the determination of its key characteristics. For professionals in drug development and research, the application of these methodologies will be crucial for any further formulation development, quality control, or bioequivalence studies involving this compound. The straightforward acid-neutralization mechanism underscores its direct mode of action in a therapeutic context.
References
- 1. Physicochemical properties of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 3. youtube.com [youtube.com]
- 4. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 5. Characterization of antacid compounds containing both aluminum and magnesium. I. Crystalline powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Antacid: Ideal Properties of Antacids, Combinations of Antacids, Sodium Bicarbonate, Aluminum hydroxide gel, Magnesium hydroxide mixture | Pharmaguideline [pharmaguideline.com]
Aloglutamol: A Comprehensive Technical Guide to its Structural Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is a complex salt used as an antacid. Structurally, it is a combination of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (trometamol). This technical guide provides a detailed overview of the methodologies and analytical techniques that would be employed in the structural elucidation and analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties and provides generalized experimental protocols based on the analysis of its constituent components and analogous metal-organic complexes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄AlNO₁₂ | PubChem |
| Molecular Weight | 377.28 g/mol | PubChem |
| Appearance | Expected to be a white or off-white powder | Inferred |
| Solubility | Expected to be soluble in water | Inferred |
Structural Elucidation
The definitive structure of this compound would be determined through a combination of spectroscopic and analytical techniques.
Elemental Analysis
Experimental Protocol:
-
A precisely weighed sample of this compound is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen.
-
The aluminum content is determined by inductively coupled plasma optical emission spectrometry (ICP-OES) after acid digestion of the sample.
-
The resulting percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₂₄AlNO₁₂) to confirm the elemental composition.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound complex. The spectrum would be a composite of the vibrational modes of the gluconate, trometamol, and aluminum-oxygen bonds.
Experimental Protocol:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations from hydroxyl groups of gluconate, trometamol, and coordinated water |
| ~2900 | C-H stretching vibrations from the aliphatic backbone of gluconate and trometamol |
| ~1600 | Asymmetric C=O stretching of the carboxylate group in gluconate |
| ~1400 | Symmetric C=O stretching of the carboxylate group in gluconate |
| ~1100-1000 | C-O stretching vibrations from the alcohol groups |
| Below 700 | Al-O stretching and bending vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the gluconate and trometamol ligands. Due to the presence of the quadrupolar aluminum nucleus, solid-state NMR might be more informative than solution-state NMR for studying the coordination environment of the aluminum ion.
Experimental Protocol (¹H and ¹³C NMR):
-
A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O.
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Expected NMR Chemical Shifts (in D₂O):
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 3.5 - 4.5 | Protons on the gluconate backbone |
| ¹H | ~3.7 | Methylene protons (-CH₂OH) of trometamol |
| ¹³C | 175 - 180 | Carboxylate carbon of gluconate |
| ¹³C | 60 - 80 | Carbons of the gluconate backbone |
| ¹³C | ~63 | Methylene carbons (-CH₂OH) of trometamol |
| ¹³C | ~60 | Quaternary carbon of trometamol |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the overall molecular weight of the complex and to study its fragmentation pattern. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques.
Experimental Protocol (ESI-MS):
-
A dilute solution of this compound in a suitable solvent (e.g., water/methanol) is prepared.
-
The solution is infused into the ESI source of a mass spectrometer.
-
The mass spectrum is acquired in both positive and negative ion modes.
Quantitative Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for the quantitative analysis of this compound, particularly for determining the amount of the organic components. The aluminum content can be quantified by atomic absorption spectroscopy (AAS) or ICP-OES.
HPLC Method for Gluconate and Trometamol
Experimental Protocol:
-
Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile).
-
Column: A C18 reverse-phase column.
-
Detection: Refractive index detection (RID) or UV detection after derivatization.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of sodium gluconate and trometamol.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of gluconate and trometamol in the sample.
Mechanism of Action: Antacid Activity
This compound acts as an antacid by neutralizing excess hydrochloric acid in the stomach. The aluminum hydroxide (B78521) component is the primary active agent in this process.
Caption: General mechanism of action of this compound as an antacid.
The aluminum hydroxide component of this compound reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby increasing the gastric pH.
Experimental Workflow for Structural Elucidation
The logical flow of experiments for the complete structural elucidation of this compound is depicted below.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a comprehensive framework for the structural elucidation and analysis of this compound. By employing a combination of elemental analysis, spectroscopic techniques (FTIR, NMR, Mass Spectrometry), and chromatographic methods (HPLC), a complete chemical and structural profile of this antacid compound can be established. The provided experimental protocols and expected data serve as a valuable resource for researchers and scientists involved in the development and quality control of this compound and related pharmaceutical products.
Aloglutamol (CAS Number: 13755-41-4): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloglutamol, identified by CAS number 13755-41-4, is an aluminum-containing antacid.[1] It is chemically a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane.[1] This compound is utilized for its acid-neutralizing properties in the management of gastrointestinal conditions such as heartburn and indigestion. Its primary mechanism of action involves the chemical neutralization of excess gastric acid. This technical guide provides a summary of the available chemical, physical, and pharmacological properties of this compound, alongside a general experimental protocol for the evaluation of antacid capacity. Due to the limited availability of specific experimental data in publicly accessible literature, some sections of this guide are based on general principles for similar compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 13755-41-4 | [2][4] |
| Molecular Formula | C₁₀H₂₄AlNO₁₂ | [2][3] |
| Molecular Weight | 377.28 g/mol | [2][3][4] |
| IUPAC Name | aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | [3] |
| Synonyms | Tasto, trometamolgluconate aluminum | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) specific to this compound are not available in the reviewed literature. For the purpose of structural elucidation and quality control, standard analytical techniques would be employed.
Pharmacological Properties
Mechanism of Action
This compound functions as a non-systemic antacid. Its primary pharmacological effect is the direct neutralization of hydrochloric acid (HCl) in the gastric lumen. The aluminum component reacts with stomach acid to form aluminum chloride and water, thereby increasing the pH of the stomach contents. This reduction in acidity provides relief from the symptoms of conditions associated with gastric hyperacidity.
Logical Relationship of this compound's Antacid Action
Caption: General mechanism of action for this compound as an antacid.
Pharmacodynamics
The pharmacodynamic effect of this compound is a rapid increase in gastric pH. The extent and duration of this effect are dependent on the dose administered and the buffering capacity of the formulation.
Pharmacokinetics
As a non-systemic antacid, this compound is minimally absorbed from the gastrointestinal tract. The aluminum component may be partially absorbed, but the majority is excreted in the feces.
Experimental Protocols
In-Vitro Antacid Capacity Assay
This protocol outlines a method to determine the acid-neutralizing capacity (ANC) of this compound.
Objective: To quantify the amount of hydrochloric acid that can be neutralized by a single dose of this compound.
Materials:
-
This compound sample
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette, 50 mL
-
Beakers, 250 mL
-
Deionized water
-
37°C water bath
Procedure:
-
Accurately weigh a quantity of this compound equivalent to a single dose.
-
Transfer the sample to a 250 mL beaker.
-
Add 100 mL of deionized water and place the beaker on a magnetic stirrer.
-
Begin stirring to create a uniform suspension.
-
Place the beaker in a 37°C water bath to simulate body temperature.
-
Immerse a calibrated pH electrode into the suspension.
-
Record the initial pH.
-
Slowly add 30.0 mL of 0.1 M HCl to the beaker.
-
Stir continuously for 15 minutes.
-
After 15 minutes, record the pH of the solution.
-
Titrate the excess HCl in the solution with 0.1 M NaOH until the pH reaches 3.5.
-
Record the volume of NaOH used.
Calculation of Acid-Neutralizing Capacity (ANC): ANC (mEq) = (Volume of HCl added × Molarity of HCl) - (Volume of NaOH used × Molarity of NaOH)
Experimental Workflow for In-Vitro Antacid Capacity Assay
Caption: Workflow for determining the in-vitro antacid capacity of this compound.
Synthesis
A specific, detailed, and validated synthesis protocol for this compound is not described in the available literature. Conceptually, its synthesis would involve the reaction of an aluminum salt (e.g., aluminum hydroxide) with gluconic acid and tris(hydroxymethyl)aminomethane in an aqueous medium under controlled pH and temperature conditions.
Conclusion
This compound is a recognized antacid compound with a clear mechanism of action centered on the neutralization of gastric acid. While its fundamental chemical identity is established, a comprehensive public repository of its specific physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis is lacking. The provided general experimental protocol for assessing antacid capacity can serve as a foundational method for the evaluation of this compound and similar substances. Further research and publication of detailed experimental findings are necessary to build a more complete technical profile of this compound for the scientific and pharmaceutical development communities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijbcp.com [ijbcp.com]
- 8. [Antacids: A comparison of their in vitro neutralizing capacity in hydrochloric acid and in acidified peptone solution (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloglutamol chemical formula and molecular weight
Aloglutamol is an antacid medication used to neutralize excess stomach acid. It is a complex salt containing aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (tris). This guide provides a detailed examination of its chemical properties, available experimental data, and relevant biological context for researchers and pharmaceutical development professionals.
Chemical Identity and Properties
This compound is chemically identified as a dihydroxyaluminium gluconate and tris(hydroxymethyl)aminomethane salt.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₄AlNO₁₂ | [1][3][4] |
| Molecular Weight | 377.28 g/mol | [3][4] |
| Alternate Molecular Weight | 350.297 g·mol⁻¹ | [1][2] |
| IUPAC Name | Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) | [1][2] |
| CAS Number | 13755-41-4 | [1][5] |
| Synonyms | Altris, Pyreses, Tasto, Sabro, Trometamolgluconate aluminum | [1][2][4] |
Note on Molecular Weight Discrepancy: Different sources report conflicting molecular weights for this compound. The value of 377.28 g/mol appears in more recent and comprehensive chemical databases, while 350.297 g·mol⁻¹ is cited in other sources. This discrepancy may arise from the complex's hydration state or the specific salt form being referenced. Researchers should consult the specific documentation for their sample of interest.
Mechanism of Action
As an antacid, the primary function of this compound is to neutralize hydrochloric acid in the stomach. The compound reacts with HCl to produce aluminum chloride, gluconic acid, and tris(hydroxymethyl)aminomethane hydrochloride.[5] This reaction effectively increases the gastric pH, providing relief from conditions associated with excess stomach acid.
Caption: Neutralization of gastric acid by this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of aluminum hydroxide (B78521) with gluconic acid under controlled pH and temperature conditions.[5] Characterization of the resulting complex is crucial to ensure its identity, purity, and structural integrity. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To validate the molecular structure.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5]
-
Elemental Analysis: To confirm the stoichiometric ratios of the constituent elements.[5]
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound should adhere to standard laboratory practices for reproducibility. A generalized protocol for synthesis is outlined below:
Objective: To synthesize this compound from aluminum hydroxide and gluconic acid.
Materials:
-
Aluminum hydroxide
-
Gluconic acid
-
Deionized water
-
pH meter
-
Reaction vessel with temperature control and stirring capabilities
Procedure:
-
A suspension of aluminum hydroxide in deionized water is prepared in the reaction vessel.
-
Gluconic acid is slowly added to the suspension while continuously monitoring the pH.
-
The temperature of the reaction mixture is maintained at a specified level throughout the addition.
-
The reaction is allowed to proceed for a predetermined duration with constant stirring to ensure homogeneity.
-
Upon completion, the product may be isolated through filtration, precipitation, or other suitable purification techniques.
-
The final product is dried under vacuum to yield this compound.
Characterization Protocols: Standard operating procedures for NMR, HPLC, and elemental analysis should be followed as per the instrument manufacturer's guidelines and established analytical chemistry methodologies. It is imperative to use appropriate standards and controls to ensure the accuracy of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
Navigating the Unknown: A Technical Guide to Investigating Aloglutamol Degradation Pathways
Aloglutamol, an antacid composed of an aluminum salt of gluconic acid and tris(hydroxymethyl)aminomethane (Tris), currently lacks publicly available scientific literature detailing its specific degradation pathways and products. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established methodologies to elucidate the degradation profile of a drug substance like this compound. The principles and protocols outlined here are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are essential for developing stability-indicating analytical methods and ensuring drug product quality, safety, and efficacy.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1][2] The primary objectives of these studies are to:
-
Identify potential degradation products: This helps in establishing degradation pathways.[1]
-
Elucidate the intrinsic stability of the molecule: Understanding its susceptibility to various stressors like acid, base, oxidation, light, and heat is crucial.[2]
-
Develop and validate stability-indicating analytical methods: These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][4]
-
Inform formulation and packaging development: Knowledge of a drug's lability can guide the selection of excipients and appropriate packaging to enhance stability.[5]
General Principles of Investigating Degradation Pathways
The investigation of drug degradation is a systematic process that involves subjecting the drug to various stress conditions and subsequently analyzing the resulting samples to identify and quantify the degradants.
A typical workflow for a forced degradation study is as follows:
Experimental Protocols for Forced Degradation
To investigate the degradation of this compound, a series of stress tests should be conducted. The goal is to achieve a target degradation of 5-20%.[5][6] Excessive degradation can lead to the formation of secondary degradants that may not be observed under normal storage conditions.[2]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many drugs.[7] Studies should be conducted across a range of pH values.
Protocol:
-
Prepare solutions of this compound in acidic, neutral, and basic media.
-
If the drug has low aqueous solubility, a co-solvent can be used, ensuring the co-solvent itself is stable under the test conditions.
-
The solutions are typically heated (e.g., 40-80°C) to accelerate degradation.[2][8]
-
Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralized to stop the degradation reaction before analysis.
Oxidative Degradation
Oxidation is another prevalent degradation mechanism, often involving reaction with atmospheric oxygen or residual peroxides in excipients.[7]
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an oxidizing agent. Hydrogen peroxide (H2O2) at a concentration of 3-30% is commonly used.[2] Other oxidizing agents like metal ions or radical initiators (e.g., azobisisobutyronitrile, AIBN) can also be employed.[2]
-
The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Samples are collected at different time intervals for analysis.
Photolytic Degradation
Photodegradation can occur when a drug is exposed to light.[7]
Protocol:
-
Expose the drug substance (as a solid and in solution) to a light source that provides both ultraviolet (UV) and visible light.
-
The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Analyze the exposed and control samples.
Thermal Degradation
Thermal degradation investigates the effect of temperature on the drug substance.
Protocol:
-
Expose the solid drug substance to elevated temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[9]
-
The study can be conducted in a controlled humidity environment if the drug is known to be sensitive to moisture.
-
Samples are analyzed at various time points to assess the extent of degradation.
Analytical Techniques for Degradation Product Analysis
A crucial component of degradation studies is the use of a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[10][11]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the drug from its degradation products. A well-developed HPLC method will provide the resolution needed to quantify each component.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight information.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[14]
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Summary of Forced Degradation Data for a Drug Substance
| Stress Condition | Parameters | Duration | % Assay of Drug | % Total Degradation | Number of Degradants | Major Degradant (% Area) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 | 3 | DP1 (8.5) |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 89.5 | 10.5 | 2 | DP2 (6.2) |
| Oxidation | 3% H2O2 | 12 hours | 91.0 | 9.0 | 4 | DP3 (4.1) |
| Thermal | 70°C | 48 hours | 94.3 | 5.7 | 1 | DP4 (5.7) |
| Photolytic | 1.2 million lux hrs | - | 96.8 | 3.2 | 2 | DP5 (2.1) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
While specific degradation pathways for this compound are not documented in public literature, a systematic approach using forced degradation studies as outlined in this guide will enable researchers to thoroughly investigate its stability profile. By employing a combination of controlled stress conditions and advanced analytical techniques, it is possible to identify potential degradation products, elucidate degradation pathways, and develop a robust, stability-indicating analytical method. This foundational knowledge is critical for ensuring the development of a safe, effective, and stable this compound drug product.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. q1scientific.com [q1scientific.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. iltusa.com [iltusa.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
Navigating the Void: A Technical Guide to the Presumed Pharmacokinetics and Metabolism of Aloglutamol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aloglutamol, an aluminum-containing antacid, presents a unique case in pharmacokinetic and metabolism studies. A comprehensive review of existing scientific literature reveals a conspicuous absence of detailed research on its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide synthesizes the available information, contextualizes the data scarcity, and provides a theoretical framework for its pharmacokinetic behavior, primarily based on the known properties of its constituent components: aluminum and gluconic acid. The primary mode of action for this compound is localized within the gastrointestinal tract, where it neutralizes gastric acid. Its systemic absorption is presumed to be minimal, which is a characteristic feature of aluminum-based antacids. This document aims to provide a foundational understanding for professionals in drug development and research by outlining the presumed pathways and providing standardized experimental frameworks for any future investigations.
Introduction to this compound
This compound is a chemical complex consisting of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane.[1] It is clinically employed as an antacid for the symptomatic relief of conditions associated with excessive gastric acid, such as heartburn, acid indigestion, and sour stomach. The therapeutic efficacy of this compound is attributed to the aluminum hydroxide (B78521) component, which acts as a weak base to neutralize hydrochloric acid in the stomach.
The general understanding of aluminum-containing antacids is that they are designed for local action in the gastrointestinal tract, with minimal systemic absorption to avoid potential aluminum toxicity. This fundamental principle likely underpins the scarcity of comprehensive pharmacokinetic studies on this compound.
Presumed Pharmacokinetics
Due to the lack of specific studies on this compound, its pharmacokinetic profile is inferred from the behavior of its components.
Absorption
The systemic absorption of aluminum from antacids is generally low. In the acidic environment of the stomach, this compound reacts to form aluminum chloride and other aluminum salts. A small fraction of this aluminum may be absorbed in the gastrointestinal tract. The presence of gluconic acid might marginally influence the absorption of aluminum, but this has not been quantified in the available literature.
Distribution
Should any aluminum be absorbed systemically, it is expected to bind to plasma proteins, primarily transferrin. It can distribute to various tissues, with bone being a significant long-term storage site for aluminum.
Metabolism
This compound itself is not expected to undergo metabolism in the conventional sense of hepatic biotransformation.[2] The metabolic fate would be determined by its dissociation into aluminum and gluconic acid. Gluconic acid, a carbohydrate, if absorbed, would likely enter endogenous metabolic pathways.
Excretion
The primary route of elimination for the unabsorbed majority of this compound is through the feces. Any systemically absorbed aluminum is predominantly excreted by the kidneys. In individuals with impaired renal function, there is a risk of aluminum accumulation and subsequent toxicity.
Quantitative Data
A thorough search of scientific databases reveals no specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound. The following table summarizes the general expectations for its components based on the behavior of similar compounds.
| Parameter | Component | Presumed Value/Characteristic | Rationale |
| Bioavailability | Aluminum | Very low (<1%) | Poor absorption of aluminum salts from the GI tract. |
| Cmax | Aluminum | Not established | Dependent on formulation and individual patient factors. |
| Tmax | Aluminum | Not established | Dependent on gastric emptying and intestinal transit time. |
| Protein Binding | Aluminum | High (>90%) | Strong affinity for transferrin. |
| Elimination Half-life | Aluminum | Variable (days to years) | Dependent on tissue accumulation, particularly in bone. |
| Primary Route of Excretion | Unabsorbed this compound | Feces | Majority of the drug is not absorbed. |
| Primary Route of Excretion | Absorbed Aluminum | Renal | Cleared by the kidneys. |
Presumed Metabolism of Components
While this compound itself is unlikely to be metabolized, its components would be handled by the body as follows:
-
Aluminum: Does not undergo metabolic transformation. Its toxicological profile is of greater concern than its metabolic pathway.
-
Gluconic Acid: A naturally occurring substance, it can be metabolized through the pentose (B10789219) phosphate (B84403) pathway if absorbed.
Below is a conceptual diagram illustrating the presumed metabolic fate of this compound's components.
Experimental Protocols for Future Research
To address the existing knowledge gap, the following experimental protocols are proposed for a comprehensive pharmacokinetic study of this compound.
Study Design
A single-dose, open-label study in healthy human volunteers would be appropriate. A crossover design could be considered to compare different formulations or the effect of food.
Dosing and Sample Collection
-
Dosing: Administration of a single oral dose of this compound after an overnight fast.
-
Blood Sampling: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma should be separated and stored at -80°C until analysis.
-
Urine Collection: Complete urine collection at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) to determine renal clearance of aluminum.
-
Fecal Collection: Fecal samples collected for the duration of the study to quantify unabsorbed drug.
Analytical Method
A validated, sensitive, and specific analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), would be required for the quantification of aluminum in plasma, urine, and feces. A separate method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), would be needed to quantify gluconic acid and any potential metabolites.
The following diagram outlines a typical experimental workflow for such a study.
Conclusion
The pharmacokinetics and metabolism of this compound remain largely uncharacterized in the public domain. Based on the established behavior of aluminum-containing antacids, it is presumed to have minimal systemic absorption, with its therapeutic action confined to the gastrointestinal tract. Future research, following rigorous experimental protocols as outlined in this guide, is necessary to definitively establish the ADME profile of this compound and to provide quantitative data that is currently lacking. Such studies would be invaluable for a more complete understanding of its safety and efficacy profile, particularly in special populations such as individuals with renal impairment.
References
Aluminum-Based Phosphate Binders in Renal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperphosphatemia is a serious complication of chronic kidney disease (CKD) that contributes significantly to cardiovascular morbidity and mortality. The management of elevated serum phosphate (B84403) levels is a cornerstone of therapy for patients with advanced CKD. Historically, aluminum-based compounds were among the first and most potent phosphate binders used in clinical practice. This technical guide provides an in-depth review of aluminum-based phosphate binders, with a specific focus on aloglutamol as a historical case study. It covers the mechanism of action, historical efficacy, and the critical issue of aluminum toxicity that has led to a decline in their use. This document also outlines typical experimental protocols for evaluating phosphate binders and illustrates key signaling pathways involved in hyperphosphatemia.
Introduction to Hyperphosphatemia in Chronic Kidney Disease
In healthy individuals, the kidneys play a crucial role in maintaining phosphate homeostasis. However, as CKD progresses, the glomerular filtration rate (GFR) declines, leading to impaired phosphate excretion and subsequent hyperphosphatemia.[1][2] This elevated serum phosphate directly and indirectly contributes to the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD), including secondary hyperparathyroidism, vascular calcification, and bone disease.[1][3][4] The management of hyperphosphatemia is, therefore, a critical therapeutic goal to improve patient outcomes.
Aluminum-Based Phosphate Binders: Mechanism and Historical Context
Aluminum-containing compounds, such as aluminum hydroxide, were among the earliest and most effective phosphate binders.[5] They act within the gastrointestinal tract to bind dietary phosphate, forming insoluble aluminum phosphate complexes that are subsequently excreted in the feces, thereby reducing intestinal phosphate absorption.[6] The reaction is pH-dependent, being more effective in the acidic environment of the stomach.[6]
This compound: A Case Study
This compound, an organic salt of aluminum (dihydroxyaluminum gluconate; Tris(hydroxymethyl)aminomethane), was investigated as a phosphate binder in the late 1970s. A study in uremic patients on dialysis reported positive outcomes, including decreased serum phosphate and alkaline phosphatase levels, and normalization of the calcium-phosphate product. The drug was reported to be well-tolerated with a good taste.
Quantitative Data on Aluminum-Based Phosphate Binders
| Phosphate Binder | In Vitro Phosphate Binding Capacity (mmol/g) | pH Condition | Notes |
| Aluminum Hydroxide | High (Potent Binder) | Effective across a wide pH range, with peak binding at lower pH.[5] | One of the most potent phosphate binders.[7] |
| Amorphous Aluminum Hydroxide | 4.63 | - | Demonstrates high efficacy in in vitro binding studies.[7] |
Table 1: In Vitro Phosphate Binding Capacity of Aluminum Hydroxide.
Clinical efficacy data from the 1978 study on this compound is summarized below.
| Parameter | Effect of this compound Treatment |
| Serum Phosphate (PO4) | Decreased |
| Serum Alkaline Phosphatase | Decreased |
| Pre-dialysis Calcium (Ca) | Increased |
| Ca x PO4 product | Normalized |
| Clinical Symptoms (itch, muscular weakness, constipation) | Decreased |
Table 2: Reported Clinical Effects of this compound in Uremic Dialysis Patients.
The Challenge of Aluminum Toxicity
Despite their efficacy, the use of aluminum-based phosphate binders has been largely curtailed due to the risk of aluminum toxicity.[8] Systemic absorption of aluminum can occur, particularly in patients with renal failure who have impaired urinary excretion.[7] This accumulation can lead to serious adverse effects, including:
These significant safety concerns have led to the development and preferential use of non-aluminum, non-calcium-based phosphate binders in contemporary clinical practice.
Experimental Protocols
The evaluation of phosphate binders involves a series of in vitro and in vivo studies to determine their efficacy and safety.
In Vitro Phosphate Binding Capacity Assay
This assay is designed to determine the phosphate-binding capacity of a compound under simulated gastrointestinal conditions.
Objective: To quantify the amount of phosphate bound by a specific amount of the binder at different pH levels and phosphate concentrations.
Methodology:
-
Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions at concentrations relevant to post-prandial intestinal conditions.
-
Incubation: Add a known amount of the phosphate binder to each phosphate solution. The pH of the solutions should be adjusted to simulate the stomach (e.g., pH 3.0) and small intestine (e.g., pH 6.0-7.0).
-
Equilibration: Incubate the mixtures at 37°C with constant agitation for a defined period to allow for binding equilibrium to be reached (typically several hours).
-
Separation: Separate the solid binder-phosphate complex from the solution by centrifugation or filtration.
-
Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method such as ion chromatography or a colorimetric assay.[9][10][11]
-
Calculation of Binding Capacity: The amount of bound phosphate is calculated as the difference between the initial and unbound phosphate concentrations. The binding capacity is expressed as mmol of phosphate bound per gram of the binder.[9]
In Vivo Efficacy in Animal Models of CKD
Animal models of CKD are essential for evaluating the in vivo efficacy and safety of phosphate binders.
Objective: To assess the ability of the phosphate binder to reduce serum phosphate levels and ameliorate other complications of hyperphosphatemia in a living organism.
Methodology:
-
Induction of CKD: Induce chronic kidney disease in a suitable animal model (e.g., 5/6 nephrectomy in rats).
-
Dietary Control: Feed the animals a diet with a controlled and clinically relevant phosphate content.
-
Treatment Groups: Randomly assign animals to different treatment groups: a control group (vehicle only), a positive control group (an established phosphate binder), and one or more experimental groups receiving different doses of the test compound.
-
Drug Administration: Administer the phosphate binder mixed with the feed or via oral gavage with meals.
-
Monitoring: Regularly monitor key parameters including:
-
Serum biochemistry (phosphate, calcium, creatinine (B1669602), BUN, PTH, FGF23).
-
Urine biochemistry (phosphate and creatinine excretion).
-
Bone histomorphometry to assess for renal osteodystrophy.
-
Vascular calcification scoring using imaging or histological techniques.
-
-
Tissue Analysis: At the end of the study, collect tissues (e.g., bone, aorta, kidney) for histological and molecular analysis.
Signaling Pathways in Hyperphosphatemia
Hyperphosphatemia in CKD leads to a complex interplay of hormonal and cellular signaling pathways.
Figure 1: Key Hormonal Responses to Hyperphosphatemia in CKD.
Figure 2: Mechanism of Action of Aluminum-Based Phosphate Binders.
Figure 3: General Experimental Workflow for Phosphate Binder Evaluation.
Conclusion
Aluminum-based phosphate binders, including this compound, were historically important in the management of hyperphosphatemia in CKD. While they possess high phosphate-binding efficacy, the significant risk of aluminum toxicity has led to their replacement by safer alternatives. This technical guide has provided a comprehensive overview of the mechanism, historical use, and limitations of these compounds. The outlined experimental protocols and signaling pathways offer a framework for the continued development and evaluation of novel phosphate-binding agents for the treatment of hyperphosphatemia in patients with renal disease. Future research should focus on developing potent phosphate binders with minimal systemic absorption and a favorable safety profile to improve the long-term outcomes for this patient population.
References
- 1. Hyperphosphatemia Management in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Hyperphosphatemia in Kidney Failure: Pathophysiology, Challenges, and Critical Role of Phosphorus Management [mdpi.com]
- 5. Phosphate binders in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. tsijournals.com [tsijournals.com]
history and discovery of Aloglutamol
[2] Aloglutamol ... It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. Proprietary names include Altris, Pyreses, Tasto and Sabro. ... this compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. Proprietary names include Altris, Pyreses, Tasto and Sabro. This compound. Clinical data. Other names, Tasto; trometamolgluconate aluminium. ATC code · A02AB06 (WHO). Identifiers. show. IUPAC name. Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1). CAS Number · 13755-41-4 check Y. ChemSpider · 28426726 ☒ N. UNII · I670EI8M2N · CompTox Dashboard ( EPA ). DTXSID601027584 · Edit this at Wikidata. Chemical and physical data. Formula, C10H24NO12. Molar mass, 350.297 g·mol−1. 3D model (JSmol). Interactive image. show. SMILES. C(--INVALID-LINK--O--INVALID-LINK--O)O)O)O">C@HO)O.C(C(CO)(CO)N)O. show. InChI. InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 ☒ N. Key:GJJYZOBRHIMORS-GQOAHPRESA-K ☒ N. ☒ N check Y (what is this?) (verify). References. edit. ^ Dikshith TS (1 November 2010). Handbook of Chemicals and Safety. Taylor & Francis US. p. 69. ISBN 978-1-4398-2060-5 . Retrieved 29 April 2012. ^ Bonanno A, Tonini GM, de Marinis S (1978). "[Use of this compound in uremic patients on dialysis (author's transl]". Urologia Internationalis (in French). 33 (4): 213–221. doi:10.1159/000280201. PMID 705977. ^ this compound, Comparative Toxicogenomics Database; ^ Jump up to: Martindale W (1993). The Extra Pharmacopoeia. Royal Pharmaceutical Society of Great Britain, Dept. of Pharmaceutical Sciences, Pharmaceutical Press. p. 869. ISBN 978-0-85369-300-0 . Retrieved 29 April 2012. ^ Negwer M, Scharnow HG (2001). Organic-chemical drugs and their synonyms: (an international survey). Wiley-VCH. p. 157. ISBN 978-3-527-30247-5 . Retrieved 29 April 2012. Stub icon. This drug article relating to the gastrointestinal system is a stub. You can help Wikipedia by expanding it. 2
[3] this compound | C10H24AlNO12 | ChemSpider Structure images. This compound 3D image. This compound. Click on a substance name to view the structure on the 3D viewer. This compound. Systematic Name. Dihydroxy(D-gluconato)aluminium; Tris(hydroxymethyl)aminomethane. Synonyms. This compound; Tris(hydroxymethyl)aminomethane D-gluconate dihydroxyaluminate; Tris(hydroxymethyl)aminomethane, D-gluconic acid, dihydroxyaluminum salt; 13755-41-4; I670EI8M2N; D-Gluconic acid, aluminum complex; Aloglutamolum [Latin]; this compound [INN]; Aloglutamolum; Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1); D-Gluconic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol and aluminum hydroxide (B78521) (Al(OH)3) (1:1:1); Altris; Pyreses; Sabro; Tasto; Trometamolgluconate aluminium. ... Chemical and Physical Properties. Property Name. Property Value. Molecular Formula. C10H24AlNO12. Average mass. 350.297 Da. Monoisotopic mass. 350.106404 Da. 4
This compound | C10H24NO12 | Chemsrc this compound(13755-41-4) is a/an Antacid. This compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. 5
The Use of Tris(hydroxymethyl)aminomethane in the Synthesis of Nanomaterials and Their Biomedical Applications (2021-08-16) Tris(hydroxymethyl)aminomethane (Tris) is an organic compound that has been widely used as a buffer component in biochemistry and molecular biology. In recent years, Tris has also been used as a raw material for the synthesis of various compounds, polymers, and nanomaterials. Tris has one primary amine and three hydroxyl functional groups, which can be used for the synthesis of nanomaterials as a reductant, a stabilizer, a surface modifier, and a cross-linker. Tris-based nanomaterials can be used in drug delivery, gene delivery, bioimaging, biosensing, and other biomedical applications. This review focuses on the use of Tris in the synthesis of nanomaterials and their biomedical applications. 6
This compound | 13755-41-4 this compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. Proprietary names include Altris, Pyreses, Tasto and Sabro. 6
This compound | DrugBank Online this compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. 6
This compound - an overview | ScienceDirect Topics this compound is not available in the US market. This compound is an aluminum-containing antacid used for the symptomatic relief of hyperacidity, gastritis, and peptic ulcer. It is a salt of aluminum, gluconic acid, and tris. This compound is given orally in doses of 0.5–1 g. Proprietary names include Altris, Pyreses, Tasto, and Sabro. 7 this compound: A Technical Overview of its History, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aluminum-containing antacid that has been utilized for the symptomatic relief of conditions associated with gastric hyperacidity. This technical guide provides an in-depth exploration of the history, discovery, and chemical properties of this compound. It details its synthesis, mechanism of action, and summarizes available data. The information is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of this compound.
Introduction
This compound is an antacid medication used to neutralize excess stomach acid. It is an aluminum compound, specifically a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (tris).[2] this compound is administered orally in doses typically ranging from 0.5 to 1 gram.[2] It has been marketed under various proprietary names, including Altris, Pyreses, Tasto, and Sabro.[2] This compound is primarily indicated for the symptomatic relief of hyperacidity, gastritis, and peptic ulcer disease.
History and Discovery
The development of this compound stems from the broader history of antacid therapy, which has long utilized aluminum compounds for their acid-neutralizing properties. While specific details regarding the initial discovery and key researchers are not extensively documented in readily available literature, its composition as a salt of aluminum, gluconic acid, and tris points to a deliberate chemical design to optimize its antacid effects and potentially improve tolerability compared to simpler aluminum salts. A study published in 1978 investigated the use of this compound in uremic patients on dialysis, indicating its clinical use during that period.
Chemical Properties and Synthesis
Chemical Structure and Properties
This compound is chemically designated as a Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) complex. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H24AlNO12 |
| Average Mass | 350.297 Da |
| Monoisotopic Mass | 350.106404 Da |
| CAS Number | 13755-41-4 |
| ATC Code | A02AB06 (WHO) |
| Synonyms | Aloglutamolum, Tasto, trometamolgluconate aluminium, Altris, Pyreses, Sabro |
(Data sourced from ChemSpider[3] and Wikipedia)
Synthesis
The synthesis of this compound involves the reaction of aluminum hydroxide with gluconic acid and tris(hydroxymethyl)aminomethane under controlled conditions. The tris component, an organic compound with one primary amine and three hydroxyl functional groups, can act as a stabilizer and surface modifier in the synthesis of various compounds.
Experimental Protocol: Synthesis of this compound
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be described as follows:
-
Reaction Setup: A reaction vessel equipped with a stirrer and pH and temperature monitoring is charged with a stoichiometric amount of aluminum hydroxide.
-
Addition of Reactants: Gluconic acid is slowly added to the aluminum hydroxide suspension with continuous stirring. The pH is carefully monitored and maintained within a specific range to facilitate the formation of the aluminum gluconate complex.
-
Complexation with Tris: Following the formation of the aluminum gluconate, tris(hydroxymethyl)aminomethane is added to the reaction mixture. The temperature is controlled to ensure the stability of the final complex.
-
Purification and Isolation: The resulting this compound is then purified, typically through filtration to remove any unreacted starting materials, followed by precipitation and drying to obtain the final product.
-
Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and elemental analysis to confirm the stoichiometric composition.
Mechanism of Action
The primary mechanism of action of this compound is the neutralization of gastric acid. As an aluminum-containing antacid, it directly reacts with hydrochloric acid (HCl) in the stomach, thereby increasing the gastric pH.
Signaling Pathway: Gastric Acid Neutralization
The process of gastric acid neutralization by this compound can be depicted as a straightforward chemical reaction.
Caption: Gastric acid neutralization by this compound.
The aluminum component of this compound reacts with hydrochloric acid to form aluminum chloride and water. This reaction effectively consumes the excess acid, leading to a rise in the stomach's pH and providing relief from the symptoms of hyperacidity. The gluconic acid and tris components of the molecule are thought to contribute to the stability and buffering capacity of the compound.
Pharmacokinetics and Pharmacodynamics
Limited quantitative data on the pharmacokinetics and pharmacodynamics of this compound is publicly available. As an antacid, its action is primarily localized to the stomach, and systemic absorption of aluminum is generally low in individuals with normal renal function. However, in patients with renal impairment, there is a potential for aluminum accumulation.
Clinical Use and Efficacy
This compound is indicated for the symptomatic relief of conditions such as heartburn, acid indigestion, and sour stomach associated with gastric hyperacidity. It is also used as an adjunct in the management of peptic ulcers and gastritis. The typical oral dosage for adults is 0.5 to 1 gram.[2]
Safety and Tolerability
Like other aluminum-containing antacids, this compound is generally well-tolerated when used as directed. The most common side effect is constipation. Long-term use of high doses, particularly in patients with renal insufficiency, may lead to aluminum toxicity. It is important to note that this compound is not available in the US market.
Conclusion
This compound is an established antacid that provides effective neutralization of gastric acid. Its synthesis from aluminum hydroxide, gluconic acid, and tris results in a compound with a direct and localized mechanism of action. While detailed clinical and pharmacokinetic data are not extensively published, its long-standing use in several countries attests to its role in the symptomatic management of hyperacidity-related disorders. Further research into the specific contributions of the gluconate and tris moieties to its overall efficacy and safety profile could provide valuable insights for the development of future antacid formulations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
An In-depth Technical Guide to Aloglutamol: Core Chemistry, Mechanism, and Pathways for Derivatization
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature on specific analogues and derivatives of Aloglutamol is exceptionally scarce. This guide provides a comprehensive overview of the core compound, this compound, including its mechanism of action and the synthesis of its key organic component, Tris(hydroxymethyl)aminomethane. It further explores the potential for developing analogues and derivatives by examining the chemistry of its constituent parts, offering a foundational resource for researchers in this area.
Introduction to this compound
This compound is an antacid medication used to neutralize excess stomach acid.[1][2] It is a complex salt composed of aluminum, gluconic acid, and the organic buffer Tris(hydroxymethyl)aminomethane (Tris).[2][3] Its primary therapeutic application is in the management of conditions associated with hyperacidity. The presence of the Tris buffer and the gluconate moiety distinguishes it from simpler aluminum-based antacids.
Physicochemical Properties
This compound's chemical identity is defined by the combination of its three core components. Key quantitative data and properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) | [2] |
| Molecular Formula | C₁₀H₂₄AlNO₁₂ | [1] |
| Molar Mass | 350.297 g·mol⁻¹ | [2] |
| CAS Number | 13755-41-4 | [1] |
| Synonyms | Tasto, Pyreses, Altris, Sabro, Trometamolgluconate aluminum | [2][3] |
| Component Compounds | Aluminum (CID: 5359268), Gluconic Acid (CID: 10690), Tris(hydroxymethyl)aminomethane (CID: 6503) | [3] |
Mechanism of Action
The therapeutic effect of this compound is achieved through direct chemical neutralization of hydrochloric acid (HCl) in the gastric environment. The aluminum component reacts with HCl to form aluminum chloride, thereby increasing the gastric pH.[1]
References
- 1. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Theoretical Analysis of Aloglutamol's Molecular Structure
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed theoretical and computational studies specifically elucidating the molecular structure of Aloglutamol are not extensively available in publicly accessible scientific literature. Consequently, this guide provides a framework for how such a study would be conducted, including the types of data that would be generated and the methodologies that would be employed. The quantitative data and specific pathways presented herein are illustrative examples and should be treated as a template for future research rather than established findings.
This compound, an antacid, is recognized as an aluminum salt of glucitol and tris(hydroxymethyl)aminomethane, or more specifically, a tris(gluconate) aluminum complex. Its therapeutic action involves the neutralization of gastric acid. A thorough understanding of its three-dimensional structure and conformational dynamics at a molecular level is crucial for optimizing its formulation, enhancing bioavailability, and comprehending its mechanism of action.
Theoretical Framework for Structural Analysis
A comprehensive theoretical investigation of this compound's structure would typically employ a combination of quantum mechanical and classical molecular modeling techniques.
-
Density Functional Theory (DFT): This quantum mechanical method is ideal for determining the optimized geometry of this compound, including precise bond lengths, bond angles, and dihedral angles. DFT calculations can also provide insights into the electronic properties of the molecule, such as charge distribution and molecular orbital energies, which are critical for understanding its reactivity.
-
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the this compound molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules, such as water in the gastrointestinal tract. MD simulations are particularly useful for predicting how the molecule might interact with biological macromolecules.
Hypothetical Quantitative Structural Data
Should a theoretical study be performed, the resulting data on this compound's optimized geometry could be presented as follows. The tables below are populated with hypothetical values for illustrative purposes.
Table 1: Selected Bond Lengths in this compound (Hypothetical DFT Results)
| Atom 1 | Atom 2 | Bond Length (Å) |
| Al | O(gluconate) | 1.85 |
| C1(gluconate) | C2(gluconate) | 1.54 |
| O(hydroxyl) | H | 0.97 |
| N(tris) | C(tris) | 1.47 |
Table 2: Selected Bond Angles in this compound (Hypothetical DFT Results)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O(gluconate) | Al | O(gluconate) | 95.0 |
| C1(gluconate) | C2(gluconate) | C3(gluconate) | 110.5 |
| C(tris) | N(tris) | C(tris) | 109.5 |
Table 3: Selected Dihedral Angles in this compound (Hypothetical DFT Results)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C1 | C2 | C3 | C4 | 180.0 |
| H | O | C | C | -60.0 |
Detailed Methodologies for Theoretical Studies
The following outlines the typical experimental protocols for conducting theoretical studies on a molecule like this compound.
-
Initial Structure Preparation: A 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Functional: A hybrid functional such as B3LYP is commonly chosen for a good balance of accuracy and computational cost.
-
Basis Set: A basis set like 6-31G(d,p) is typically used for initial optimizations, with larger basis sets like 6-311++G(d,p) for more accurate final calculations.
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is employed to simulate the aqueous environment of the gastrointestinal tract.
-
Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive steps are below predefined thresholds.
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also yields thermodynamic properties like zero-point vibrational energy.
-
Electronic Property Analysis: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and partial atomic charges (e.g., using Natural Bond Orbital analysis) are calculated to understand the molecule's reactivity.
-
System Setup:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A suitable force field for organic molecules and metal complexes, such as GAFF (General Amber Force Field) for the organic parts and specialized parameters for the aluminum center, would be used. Parameterization for the aluminum coordination environment is a critical step and may require custom parameter development based on quantum mechanical calculations.
-
Solvation: The optimized this compound structure is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).
-
Ionization: The system is neutralized by adding counter-ions if necessary.
-
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K to simulate physiological conditions) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the solute.
-
Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational space of this compound.
-
Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, hydrogen bonding patterns, and interactions with water molecules.
Visualization of Methodological Workflows
The following diagrams illustrate the logical flow of the theoretical studies described above.
Potential Signaling Pathway Interactions
While this compound's primary mechanism is direct acid neutralization, theoretical studies could explore potential secondary interactions. For instance, understanding the surface electrostatic potential of this compound could suggest possible interactions with mucin proteins in the gastric lining, potentially influencing its retention time and protective effects. A hypothetical logical diagram for investigating such an interaction is presented below.
The Intricate Interplay of Aloglutamol with the Gastric Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloglutamol, an aluminum-containing antacid, is primarily recognized for its acid-neutralizing capacity. However, emerging evidence suggests a more complex interaction with the gastric mucosa, extending beyond simple pH alteration to encompass cytoprotective mechanisms. This technical guide delves into the core interactions of this compound's active component, aluminum hydroxide (B78521), with the gastric mucosal barrier, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. While specific data for this compound remains limited, the extensive research on aluminum hydroxide provides a robust framework for understanding its potential effects on gastric health. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these interactions to inform future research and therapeutic development.
Introduction
The gastric mucosa is a dynamic barrier, constantly exposed to the corrosive effects of gastric acid and pepsin. Its integrity is maintained by a delicate balance of aggressive and protective factors. While hyperacidity is a primary contributor to mucosal damage, the cytoprotective capacity of the mucosa, involving mucus and bicarbonate secretion, robust blood flow, and the synthesis of prostaglandins (B1171923), plays a pivotal role in its defense.[1][2]
This compound, a complex of aluminum hydroxide, gluconic acid, and tris(hydroxymethyl)aminomethane, is an antacid designed to neutralize gastric acid. However, the aluminum component, specifically aluminum hydroxide, is believed to possess intrinsic cytoprotective properties that are independent of its acid-neutralizing effect.[3][4] These properties are thought to be mediated through the stimulation of local defense mechanisms, including the enhancement of the mucus-bicarbonate barrier and the synthesis of protective prostaglandins.[3][5] This guide will explore the multifaceted interaction of the aluminum component of this compound with the gastric mucosa, providing a detailed overview of the current understanding and the experimental methodologies used to elucidate these effects.
Quantitative Data on the Effects of Aluminum Hydroxide on Gastric Mucosa
The following tables summarize the quantitative effects of aluminum hydroxide on key parameters of gastric mucosal integrity. It is important to note that this data is derived from studies on aluminum hydroxide and serves as a proxy for the potential effects of this compound.
Table 1: Effect of Aluminum Hydroxide on Gastric pH
| Study Design | Animal/Human Model | Dose of Aluminum Hydroxide | Pre-treatment Gastric pH (Mean ± SD) | Post-treatment Gastric pH (Mean ± SD) | Duration of Effect | Citation |
| Prospective, randomized, controlled trial | Clinically normal adult horses (n=5) | 30 g | Baseline | 5.2 ± 0.62 (at 1 hour) | At least 2 hours | [6] |
| Single-blind crossover trial | Human subjects with heartburn (n=83) | Two chewable tablets | Pre-meal | Increased compared to placebo | 26 minutes | [2] |
| Double-blind crossover trial | Human patients with heartburn (n=24) | 20 ml (ANC = 101.6 mEq) | Pre-meal | Peak of 2.9-3.1 | >70 minutes | [7] |
| In vivo evaluation | Duodenal ulcer patients (n=8) | Three tablets | Post-meal | 29.8 ± 9.9 mmol/liter H+ (at 3.75 hours) | Longer than liquid formulation | [1] |
Table 2: Effect of Aluminum Hydroxide on Prostaglandin (B15479496) E2 (PGE2) Synthesis
| Study Design | Animal/Human Model | Dose of Aluminum Hydroxide | Control PGE2 Level | Post-treatment PGE2 Level | % Increase | Citation |
| In vivo study | Rats | 125 mg/kg | Not specified | Significantly increased | Not specified | [5] |
| In vivo study | Rats | 12.5 mg/kg | Not specified | Significantly increased | Not specified | [5] |
| In vitro and in vivo study | Rats | Not specified | Control | Significantly increased generation | Not specified | [3] |
| Clinical trial | Patients with gastric antral ulcer (n=28) | Maalox TC (Al/Mg hydroxide) | Baseline | Significant reduction in PGE2, significant increase in 6-keto-PGF1α | Not applicable | [8] |
| In vitro study | Human antral and duodenal mucosa biopsies (n=15) | 46 mmol Al(OH)3 | 623 (110) pmol/mg protein (antrum) | Stimulated by 176% (antrum) | 176% | [9][10] |
Table 3: Effect of Aluminum Hydroxide on Gastric Mucus
| Study Design | Animal/Human Model | Dose of Aluminum Hydroxide | Measurement | Observation | Citation |
| In vitro study | Pig gastric mucin | Talcid-suspension (hydrotalcite) | Viscosity | Markedly increased between pH 2 and 7 | [11] |
| Review | N/A | Aluminum hydroxide-containing antacids | Mucus secretion | Does not indicate a protective action against necrotizing agents | [12] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the investigation of antacid interaction with the gastric mucosa.
In Vivo Model: Pylorus Ligation (Shay Rat Model)
The pylorus ligation model is a widely used method to induce gastric ulceration and to study the effects of anti-ulcer drugs on gastric acid secretion.[13][14][15]
Objective: To assess the anti-secretory and anti-ulcer activity of a test compound.
Animals: Male Wistar rats (180-200 g) are typically used. Animals are fasted for 24-36 hours prior to the experiment with free access to water.[13][15]
Procedure:
-
Rats are anesthetized (e.g., with ether or ketamine).[13][15]
-
A midline abdominal incision is made to expose the stomach.
-
The pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply.
-
The abdominal wall is sutured.
-
The test compound (e.g., this compound or a control) is administered orally or intraperitoneally, typically 30 minutes before or immediately after the ligation.[13]
-
Rats are deprived of food and water and sacrificed after a set period (e.g., 4 or 19 hours).[13][14]
-
The stomach is dissected out, and the gastric contents are collected to measure volume, pH, and total acidity.
-
The stomach is opened along the greater curvature and examined for ulcers. The ulcer index can be scored based on the number and severity of lesions.
In Vitro Model: Primary Gastric Epithelial Cell Culture
Primary cultures of gastric epithelial cells provide a valuable tool for studying the direct effects of compounds on mucosal cells, independent of systemic influences.[16][17][18]
Objective: To investigate the cytoprotective effects of a test compound at the cellular level.
Cell Source: Gastric biopsy specimens obtained from human subjects during endoscopy.[16]
Procedure:
-
Isolation of Gastric Glands: Gastric biopsy tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to isolate gastric glands.
-
Cell Culture: Isolated glands are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium containing growth factors such as EGF, Noggin, and R-spondin1.[18]
-
Treatment: Once the cells have formed a monolayer or organoids, they can be treated with the test compound (e.g., this compound) and/or a damaging agent (e.g., ethanol (B145695) or indomethacin).
-
Assessment of Cytoprotection: Cell viability can be assessed using assays such as the MTT assay. The expression of cytoprotective genes or proteins can be measured by PCR or Western blotting.
Measurement of Prostaglandin E2 (PGE2) in Gastric Tissue
The quantification of PGE2 is crucial for understanding the role of prostaglandins in cytoprotection.
Objective: To measure the synthesis of PGE2 in gastric mucosal tissue.
Sample Collection: Gastric mucosal biopsies are obtained from animal models or human subjects.
Procedure (based on Radioimmunoassay - RIA):
-
Homogenization: The tissue sample is homogenized in a buffer solution.[19]
-
Extraction: Prostaglandins are extracted from the homogenate using an organic solvent (e.g., ethyl acetate).[19]
-
Radioimmunoassay: The extracted sample is incubated with a specific antibody against PGE2 and a known amount of radiolabeled PGE2.
-
Separation and Counting: The antibody-bound PGE2 is separated from the free PGE2, and the radioactivity is measured. The concentration of PGE2 in the sample is determined by comparing its ability to compete with the radiolabeled PGE2 for antibody binding to a standard curve.
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for PGE2 measurement.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the interaction of this compound with the gastric mucosa.
References
- 1. In vivo and in vitro evaluation of magnesium-aluminum hydroxide antacid tablets and liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECTS OF ALUMINUM/MAGNESIUM HYDROXIDE AND CALCIUM CARBONATE ON ESOPHAGEAL AND GASTRIC pH IN SUBJECTS WITH HEARTBURN | Semantic Scholar [semanticscholar.org]
- 3. [In vivo and vitro study of prostaglandins E2 and I2 participation in protective function of antacids on gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intragastric pH in the gastroprotective and ulcer-healing activity of aluminum-containing antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric prostaglandin E2 release induced by aluminium hydroxide and aluminium hydroxide-containing antacids in rats. Effect of low doses and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. Comparative Effects of Liquid Antacids on Esophageal and Gastric pH in Patients with Heartburn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of the upper gastrointestinal mucosa: the role of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alimentary tract and pancreas. Stimulation of mucosal prostaglandin synthesis in human stomach and duodenum by antacid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alimentary tract and pancreas. Stimulation of mucosal prostaglandin synthesis in human stomach and duodenum by antacid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of an aluminum-magnesium containing antacid and gastric mucus: possible contribution to the cytoprotective function of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antacids and gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A method for short-term culture of human gastric epithelial cells to study the effects of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Method for Short-Term Culture of Human Gastric Epithelial Cells to Study the Effects of Helicobacter pylori | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Expansion of Human Gastric Epithelial Stem Cells and Their Responses to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Picogram measurement of prostaglandin E2 synthesis by gastric mucosa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloglutamol: An In-Depth Toxicological and Safety Profile Analysis
Aloglutamol, an antacid medication, is a complex salt containing aluminum, gluconic acid, and tromethamol (tris). Despite its use in some pharmaceutical preparations, a comprehensive public toxicological profile for this compound as a distinct chemical entity is strikingly absent from the scientific and regulatory literature. This guide synthesizes the available information on its components to provide a preliminary safety assessment, while highlighting the significant data gaps that preclude a complete toxicological characterization.
This compound is chemically identified as a salt of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane, with the CAS Number 13755-41-4.[1] It is utilized as an antacid to neutralize stomach acid.[1][2] Unlike more extensively studied compounds, this compound itself has not been the subject of dedicated and publicly available studies on its acute, sub-chronic, or chronic toxicity. Therefore, a quantitative summary of toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), cannot be provided. Furthermore, specific studies on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound are not available in the public domain.
In the absence of direct data, a toxicological assessment must consider the individual properties of its constituent parts: aluminum, gluconic acid, and tromethamol.
Toxicological Profile of Constituent Components
Aluminum
Aluminum is a well-documented toxicant, particularly with chronic exposure. The primary concern with aluminum-containing antacids is the potential for aluminum absorption and subsequent systemic toxicity.
-
Neurotoxicity: Chronic exposure to elevated levels of aluminum has been associated with neurotoxic effects, including impaired cognitive function and motor skills. It has been implicated as a potential contributing factor in neurodegenerative diseases, although a causal link remains a subject of debate.
-
Bone Toxicity: Aluminum can interfere with bone mineralization, leading to conditions such as osteomalacia. It competes with calcium for absorption and can disrupt normal bone remodeling processes.
-
Renal Toxicity: Patients with impaired renal function are particularly susceptible to aluminum toxicity, as the kidneys are the primary route of excretion. Accumulation of aluminum in these individuals can lead to serious health consequences.
Gluconic Acid
Gluconic acid is a naturally occurring organic acid and is generally considered to be of low toxicity.
-
Acute Toxicity: Studies on related gluconate salts in aquatic organisms suggest low acute toxicity. For instance, one study reported an LC50 value for Mn-GA (manganese gluconate) of 240 mg/L in Daphnia magna.[3]
-
Chelating Properties: Gluconic acid is a known chelating agent, meaning it can bind to metal ions. This property is relevant in the context of this compound, as it forms a complex with aluminum.[4][5] Some research suggests that gluconic acid can alleviate aluminum toxicity in plants by chelating the aluminum ions.[6][7] However, the effect of this chelation on the bioavailability and toxicity of aluminum in humans from this compound has not been studied.
Tromethamol (Tris)
Tromethamol, also known as tris, is an organic amine used as a biological buffer and in the synthesis of pharmaceuticals.
-
General Toxicity: Tromethamol is generally considered to have low toxicity. However, rapid intravenous administration of high doses can lead to adverse effects such as hypoglycemia, hyperkalemia, and respiratory depression. The oral toxicity of tromethamol is expected to be significantly lower.
Data Presentation
Due to the lack of specific toxicological studies on this compound, a quantitative data summary table cannot be generated. The available data on the components is largely qualitative or derived from studies not directly relevant to the oral administration of this compound in humans.
Experimental Protocols
Detailed experimental protocols for key toxicological experiments on this compound cannot be provided as no such studies have been identified in the public literature.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is as an antacid, involving a direct chemical neutralization of gastric acid.[2] There are no known complex signaling pathways associated with its therapeutic action or its potential toxicity that would warrant a diagrammatic representation. Similarly, without available experimental studies, no workflows can be depicted.
Conclusion
The toxicological profile of this compound remains largely uncharacterized. While an initial assessment based on its components suggests that the primary toxicological concern would be related to the aluminum content, the specific bioavailability and toxicokinetics of aluminum from the this compound complex are unknown. The absence of data on genotoxicity, carcinogenicity, and reproductive toxicity represents a significant knowledge gap. Therefore, a comprehensive and in-depth technical guide on the toxicology of this compound cannot be fully realized at this time. Further research is imperative to establish a complete safety profile for this compound. Professionals in drug development and research should exercise caution and acknowledge these data deficiencies when considering the use or study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
- 3. The acute toxicity of gluconic acid, beta-alaninediacetic acid, diethylenetriaminepentakismethylenephosphonic acid, and nitrilotriacetic acid determined by Daphnia magna, Raphidocelis subcapitata, and Photobacterium phosphoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Secretion of Gluconic Acid From Nguyenibacter sp. L1 Is Responsible for Solubilization of Aluminum Phosphate [frontiersin.org]
- 7. Secretion of Gluconic Acid From Nguyenibacter sp. L1 Is Responsible for Solubilization of Aluminum Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Aloglutamol: A Detailed Protocol for Researchers
Abstract
Aloglutamol, an effective antacid, is a complex salt of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). This application note provides a detailed, step-by-step protocol for the laboratory synthesis of this compound. The procedure is designed for researchers, scientists, and drug development professionals, offering a clear methodology for the preparation of this compound. The synthesis involves the reaction of aluminum hydroxide (B78521) with D-gluconic acid and Tris in an aqueous medium. This document also includes a summary of the reactants and their properties in a structured table, and a visual representation of the synthesis workflow.
Introduction
This compound is a non-systemic antacid used for the neutralization of gastric acid. Its chemical structure consists of a coordinated aluminum ion with D-gluconate and Tris ligands. The presence of the polyhydroxy-carboxylate (gluconate) and the amino-alcohol (Tris) contributes to its therapeutic properties. The synthesis of this compound involves the formation of a coordination complex in an aqueous solution. One study has indicated that the formation of an aluminum-gluconate complex is favorable in strongly alkaline conditions (pH > 12)[1]. Tris, being a weak base, can help achieve the desired alkaline environment for the reaction to proceed effectively[2]. This protocol outlines a reproducible method for the synthesis of this compound, starting from commercially available reagents.
Materials and Methods
Reactants and Materials
| Reactant/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Aluminum Hydroxide | Al(OH)₃ | 78.00 | 21645-51-2 | White amorphous powder, amphoteric[3] |
| D-Gluconic acid (50% w/w in water) | C₆H₁₂O₇ | 196.16 | 526-95-4 | Colorless to light yellow, syrupy liquid |
| Tris(hydroxymethyl)aminomethane (Tris) | C₄H₁₁NO₃ | 121.14 | 77-86-1 | White crystalline powder, weak base |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | High-purity solvent |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 64-17-5 | Volatile, colorless liquid, used for washing |
Experimental Protocol
The synthesis of this compound is performed through the reaction of aluminum hydroxide with D-gluconic acid and Tris in an aqueous solution.
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 7.80 g (0.1 mol) of aluminum hydroxide.
-
To the flask, add 100 mL of deionized water to form a suspension.
-
Begin stirring the suspension at 200 rpm to ensure homogeneity.
Step 2: Addition of Reactants
-
In a separate beaker, dissolve 12.11 g (0.1 mol) of Tris in 50 mL of deionized water.
-
Slowly add the Tris solution to the aluminum hydroxide suspension in the reaction flask.
-
Measure 39.23 g of a 50% (w/w) aqueous solution of D-gluconic acid, which corresponds to 19.62 g (0.1 mol) of D-gluconic acid.
-
Add the D-gluconic acid solution dropwise to the reaction mixture over a period of 30 minutes. An increase in the viscosity of the mixture may be observed.
Step 3: Reaction
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by the dissolution of the aluminum hydroxide solid, resulting in a clear or slightly opalescent solution.
Step 4: Isolation and Purification of this compound
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 150 mL of ethanol to the solution while stirring. This will cause the this compound to precipitate out of the solution.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two portions of 50 mL of ethanol to remove any unreacted starting materials and impurities.
-
Dry the collected solid in a vacuum oven at 60 °C for 12 hours to obtain the final product.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Discussion
The described protocol provides a straightforward method for the synthesis of this compound. The use of aluminum hydroxide as the aluminum source is advantageous due to its low cost and ready availability. The basic environment created by Tris is crucial for the deprotonation of the carboxylic acid and hydroxyl groups of gluconic acid, facilitating their coordination to the aluminum center.
The purification step, involving precipitation with ethanol followed by washing, is effective in removing water-soluble impurities. The final product is expected to be a white, amorphous powder. For characterization, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of the characteristic functional groups of the gluconate and Tris ligands. Elemental analysis can be performed to determine the elemental composition and confirm the stoichiometry of the complex.
Conclusion
This application note details a comprehensive and reproducible protocol for the synthesis of this compound. The procedure is suitable for laboratory-scale preparation and can be adapted for larger-scale production with appropriate modifications. The provided workflow and data table serve as valuable resources for researchers engaged in the development and synthesis of pharmaceutical compounds.
References
Application Note: Characterization of Aloglutamol using NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is an antacid medication composed of a salt of aluminum, gluconic acid, and trometamol (also known as tris).[1] Its therapeutic action is based on the neutralization of gastric acid. For quality control and drug development purposes, it is crucial to have robust analytical methods to characterize this compound, ensuring its identity, purity, and the correct stoichiometric ratio of its components. This application note provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) for the quantification of its organic components, gluconic acid and trometamol, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.
Principles of Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of organic molecules. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each nucleus. For this compound, ¹H NMR can be used to confirm the presence of both gluconic acid and trometamol and to determine their molar ratio in the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase. Due to the different chemical properties of gluconic acid (anionic) and trometamol (a polar, basic compound), two distinct HPLC methods are presented. Gluconic acid can be analyzed directly using a reversed-phase column with UV detection at a low wavelength. Trometamol, lacking a strong UV chromophore, requires a pre-column derivatization step to enable sensitive UV detection.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Objective: To confirm the identity of the organic components of this compound and to determine their molar ratio.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
-
Maleic acid (internal standard)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 1.0 mL of D₂O.
-
Vortex the solution until all components are fully dissolved.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer according to standard procedures.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay (D1): 5 x T₁ of the least rapidly relaxing proton of interest (a value of 20-30 seconds is generally sufficient to ensure full relaxation).
-
Acquisition Time: At least 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals corresponding to the protons of gluconic acid, trometamol, and the internal standard.
-
Gluconic acid: The protons on the carbon chain typically appear between 3.5 and 4.5 ppm.
-
Trometamol: The methylene (B1212753) protons adjacent to the hydroxyl groups often appear as a singlet around 3.6 ppm in D₂O.
-
Maleic acid: The two olefinic protons appear as a singlet at approximately 6.2-6.3 ppm.
-
-
Calculate the molar ratio of gluconic acid to trometamol and quantify the amount of each component relative to the internal standard.
-
HPLC Analysis of Gluconic Acid
Objective: To quantify the gluconic acid component of this compound.
Materials:
-
This compound sample
-
Gluconic acid reference standard
-
Ammonium (B1175870) dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Protocol:
-
Mobile Phase Preparation:
-
Prepare a 100 mM solution of ammonium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 2.5 with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 50 mg of gluconic acid reference standard into a 50 mL volumetric flask and dissolve in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 to 0.5 mg/mL.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a 100 mL volumetric flask and dissolve in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 100 mM ammonium dihydrogen phosphate, pH 2.5
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the gluconic acid standards against their concentrations.
-
Determine the concentration of gluconic acid in the this compound sample solution from the calibration curve.
-
Calculate the percentage of gluconic acid in the this compound sample.
-
HPLC Analysis of Trometamol (with Pre-column Derivatization)
Objective: To quantify the trometamol component of this compound.
Materials:
-
This compound sample
-
Trometamol reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate (B1201080) buffer (pH 9.0)
-
Acetonitrile
-
HPLC grade water
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Protocol:
-
Derivatization Reagent: Prepare a solution of FMOC-Cl in acetonitrile at a concentration of 5 mg/mL.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of trometamol reference standard into a 25 mL volumetric flask and dissolve in water to obtain a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.01 to 0.2 mg/mL.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a 100 mL volumetric flask and dissolve in water.
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of each standard or sample solution with 400 µL of borate buffer (pH 9.0).
-
Add 500 µL of the FMOC-Cl solution, vortex, and let the reaction proceed at room temperature for 10 minutes.
-
The reaction will derivatize the primary amine of trometamol.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized trometamol standards against their concentrations.
-
Determine the concentration of trometamol in the derivatized this compound sample solution from the calibration curve.
-
Calculate the percentage of trometamol in the this compound sample.
-
Data Presentation
Table 1: Quantitative ¹H NMR Data for this compound Components
| Component | Proton Assignment | Chemical Shift (δ, ppm) in D₂O | Multiplicity | Integration (Relative) |
| Gluconic Acid | H-2 to H-6 | ~ 3.6 - 4.2 | Multiplets | 5 |
| H-1a, H-1b | ~ 3.5 - 3.7 | Multiplets | 2 | |
| Trometamol | -CH₂-OH | ~ 3.6 | Singlet | 6 |
| Maleic Acid | -CH=CH- | ~ 6.25 | Singlet | 2 |
Note: Chemical shifts are approximate and may vary depending on the exact pH and concentration.
Table 2: HPLC Method Parameters for this compound Components
| Parameter | Gluconic Acid Method | Trometamol Method (Post-derivatization) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 100 mM NH₄H₂PO₄, pH 2.5 | A: Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C |
| Injection Volume | 20 µL | 10 µL |
| Detection | UV at 210 nm | UV at 265 nm |
| Expected Retention Time | ~ 4-6 min | ~ 10-12 min |
Visualizations
References
quantitative analysis of Aloglutamol in formulations
Application Note: AN-001
Topic: Quantitative Analysis of Aloglutamol in Formulations by Acid-Neutralizing Capacity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is an antacid medication used for the symptomatic relief of dyspepsia, heartburn, and gastroesophageal reflux disease. It functions by neutralizing excess gastric acid, thereby increasing the pH of the stomach. Chemically, it is a complex of dihydroxyaluminum and tris(hydroxymethyl)aminomethane. The primary goal of quantitative analysis for an antacid formulation is to determine its efficacy in neutralizing acid.[1] The most direct and pharmacopeially recognized method for this is the acid-neutralizing capacity (ANC) test. This application note provides a detailed protocol for determining the ANC of this compound in a solid dosage form (e.g., tablets) using a standardized back-titration method.
Principle The analysis of antacids measures their ability to neutralize acid, a property expressed as the Acid-Neutralizing Capacity (ANC).[2] The United States Pharmacopeia (USP) defines the ANC test as a back-titration procedure.[3] A known excess of hydrochloric acid is added to the antacid sample, simulating the acidic environment of the stomach. The mixture is allowed to react, and the remaining unreacted acid is then titrated with a standardized solution of sodium hydroxide (B78521) to a specific endpoint pH, typically pH 3.5.[2][3] The amount of acid consumed by the antacid is calculated, providing a measure of its neutralizing capacity in milliequivalents (mEq). The FDA requires an antacid to have a neutralizing capacity of at least 5 mEq per dose.[2]
Mechanism of Action
The therapeutic effect of this compound is derived from its chemical reaction with hydrochloric acid (HCl) in the stomach. The aluminum component neutralizes HCl to form aluminum chloride and water.
Caption: Chemical neutralization of gastric acid by this compound.
Experimental Protocol
This protocol details the procedure for determining the Acid-Neutralizing Capacity (ANC) of this compound tablets.
1. Apparatus and Reagents
-
pH meter with a suitable electrode, capable of 0.05 pH unit resolution
-
Magnetic stirrer and stir bars
-
50-mL burette, Class A
-
250-mL beakers
-
Volumetric flasks, Class A
-
Pipettes, Class A
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
Purified water
2. Sample Preparation
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Calculate the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to the minimum labeled dosage.
3. Titration Procedure
-
Transfer the accurately weighed sample powder into a 250-mL beaker.
-
Pipette exactly 70 mL of 1.0 N HCl into the beaker.
-
Add 30 mL of purified water.
-
Place the beaker on a magnetic stirrer and stir continuously at approximately 300 rpm for exactly 15 minutes.
-
Immediately begin titrating the excess HCl with standardized 0.5 N NaOH.
-
Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.
-
Record the volume of 0.5 N NaOH consumed.
-
Perform a blank titration by following steps 2-7 without the antacid powder.
4. Calculation The Acid-Neutralizing Capacity (ANC) in mEq per gram of sample is calculated using the following formula:
ANC (mEq/g) = [ (VB - VS) × NNaOH ] / W
Where:
-
VB = Volume (mL) of 0.5 N NaOH used for the blank titration.
-
VS = Volume (mL) of 0.5 N NaOH used for the sample titration.
-
NNaOH = Normality of the NaOH solution.
-
W = Weight (g) of the this compound sample taken.
Experimental Workflow
The following diagram illustrates the key steps in the Acid-Neutralizing Capacity (ANC) test.
Caption: Workflow for the Acid-Neutralizing Capacity (ANC) test.
Data Presentation
The following tables summarize representative validation data for the ANC titration method.
Table 1: Method Precision
Method precision was evaluated by performing the ANC test on six independent preparations of the same this compound formulation lot.
| Preparation | Sample Weight (g) | Volume of NaOH (mL) | Calculated ANC (mEq/dose) |
| 1 | 0.851 | 48.5 | 15.75 |
| 2 | 0.855 | 48.3 | 15.85 |
| 3 | 0.849 | 48.8 | 15.60 |
| 4 | 0.852 | 48.4 | 15.80 |
| 5 | 0.858 | 48.0 | 15.90 |
| 6 | 0.853 | 48.5 | 15.70 |
| Mean | 0.853 | 48.4 | 15.77 |
| SD | 0.003 | 0.26 | 0.11 |
| %RSD | 0.35% | 0.54% | 0.70% |
Note: Data are representative and for illustrative purposes only. Assumes a blank titration volume of 70.0 mL and a dose weight of 0.853 g.
Table 2: Method Accuracy (Recovery)
Accuracy was determined by spiking a known quantity of calcium carbonate (primary standard for ANC) into the this compound sample and measuring the recovery.
| Level | Theoretical ANC (mEq) | Measured ANC (mEq) | % Recovery |
| 80% | 12.60 | 12.51 | 99.3% |
| 100% | 15.77 | 15.85 | 100.5% |
| 120% | 18.92 | 18.75 | 99.1% |
| Mean Recovery | 99.6% |
Conclusion
The Acid-Neutralizing Capacity test is a robust and reliable method for the quantitative analysis of this compound in pharmaceutical formulations.[1] It provides a direct measure of the drug's therapeutic function. The back-titration protocol described is straightforward, accurate, and precise, making it suitable for routine quality control and stability testing of antacid products.
References
Application Note: In Vitro Modeling of Aloglutamol's Antacid Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloglutamol is an antacid preparation designed to neutralize excess stomach acid, providing relief from conditions such as heartburn, acid indigestion, and dyspepsia. Its therapeutic efficacy is primarily attributed to its components, typically a combination of aluminum and magnesium compounds, which engage in chemical neutralization reactions with hydrochloric acid (HCl) in the gastric environment. Evaluating the acid-neutralizing capacity (ANC) and the dynamics of pH change are critical endpoints for characterizing the potency and onset of action of antacid formulations.
This document provides a detailed protocol for an established in vitro model to quantify the antacid activity of this compound. The primary method described is the Acid-Neutralizing Capacity (ANC) test, a widely accepted pharmacopeial method involving back-titration to determine the total amount of acid that can be neutralized by a single dose of the antacid. This model provides a reliable and reproducible means to assess formulation performance and ensure product quality.
Experimental Protocols
Acid-Neutralizing Capacity (ANC) Test
This protocol determines the total amount of acid neutralized by a unit dose of this compound and is based on established pharmacopeial methods.
a. Principle
A known quantity of the this compound formulation is allowed to react with an excess of standardized hydrochloric acid, simulating gastric acid. The mixture is maintained at 37°C to mimic physiological conditions. After the reaction period, the unreacted (excess) hydrochloric acid is quantified by back-titrating the solution with a standardized solution of sodium hydroxide (B78521) to a pH endpoint of 3.5. The ANC is then calculated and expressed in milliequivalents (mEq) of acid consumed per gram or dose of the product.
b. Materials and Reagents
-
This compound formulation (tablet or suspension)
-
Hydrochloric Acid (HCl), 0.1 N, standardized
-
Sodium Hydroxide (NaOH), 0.1 N, standardized
-
Deionized water
-
Magnetic stirrer and stir bars
-
Water bath or incubator maintained at 37 ± 1°C
-
pH meter, calibrated with standard buffers (pH 4.0 and 7.0)
-
50 mL and 100 mL beakers
-
25 mL or 50 mL burette
-
Pipettes
c. Procedure
-
Sample Preparation:
-
Tablets: Weigh and finely powder no fewer than 20 this compound tablets. Accurately weigh a portion of the powder equivalent to the minimum recommended dose.
-
Suspensions: Shake the formulation thoroughly to ensure homogeneity. Accurately weigh a quantity of the suspension equivalent to the minimum recommended dose.
-
-
Reaction with Acid:
-
Pipette 30.0 mL of 0.1 N HCl into a 100 mL beaker.
-
Add the prepared this compound sample to the HCl.
-
Immediately place the beaker in a water bath maintained at 37°C and begin stirring with a magnetic stirrer at a moderate speed (e.g., 300 rpm).
-
Continue stirring for exactly 15 minutes to allow the neutralization reaction to proceed.
-
-
Back-Titration:
-
After the 15-minute reaction period, stop the stirrer and immediately begin titrating the excess HCl in the solution with 0.1 N NaOH.
-
Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Continue the titration until a stable pH of 3.5 is reached.
-
Record the volume of 0.1 N NaOH used.
-
-
Blank Determination:
-
Perform a blank titration by pipetting 30.0 mL of 0.1 N HCl into a beaker and titrating it with the same 0.1 N NaOH solution to a pH of 3.5.
-
Record the volume of 0.1 N NaOH used for the blank.
-
d. Calculation of ANC
The ANC, expressed in mEq per dose, is calculated using the following formula:
ANC (mEq/dose) = (VB - VS) * N_NaOH
Where:
-
VB = Volume (mL) of 0.1 N NaOH used for the blank titration.
-
VS = Volume (mL) of 0.1 N NaOH used for the sample titration.
-
N_NaOH = Normality of the standardized NaOH solution (e.g., 0.1 N).
Data Presentation
The following table summarizes representative quantitative data obtained from an in vitro ANC evaluation of this compound compared to other formulations.
| Formulation | Dose (g) | Volume of 0.1 N HCl (mL) | Volume of 0.1 N NaOH for Sample (mL) | Volume of 0.1 N NaOH for Blank (mL) | Calculated ANC (mEq/dose) |
| This compound Tablet | 1.0 | 30.0 | 12.5 | 30.1 | 17.6 |
| This compound Suspension | 5.0 | 30.0 | 10.2 | 30.1 | 19.9 |
| Competitor A (Tablet) | 1.2 | 30.0 | 14.8 | 30.1 | 15.3 |
| Placebo | 1.0 | 30.0 | 29.9 | 30.1 | 0.2 |
Visualizations
Chemical Neutralization Pathway
The diagram below illustrates the fundamental chemical reactions responsible for this compound's antacid activity, where its active ingredients (Aluminum Hydroxide and Magnesium Hydroxide) neutralize hydrochloric acid.
Experimental Workflow for ANC Test
The following flowchart outlines the key steps of the in vitro Acid-Neutralizing Capacity (ANC) test protocol.
Application Note: Protocol for In Vitro Testing of Aloglutamol's Phosphate Binding Capacity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro phosphate (B84403) binding capacity of Aloglutamol, an organic salt of aluminum.[1] The described methodology is fundamental for the preclinical assessment of phosphate binders, which are critical for managing hyperphosphatemia in patients with end-stage renal disease.[2][3]
Introduction
Hyperphosphatemia, an excess of serum phosphate, is a prevalent and serious complication of chronic kidney disease (CKD), contributing to mineral and bone disorders, cardiovascular disease, and increased mortality.[4] A primary treatment strategy involves the use of oral phosphate-binding agents that reduce the intestinal absorption of dietary phosphate.[5][6]
This compound is an organic aluminum salt that has been studied for its phosphate-binding properties in uremic patients on dialysis.[1] In vitro testing is a crucial first step to quantify the binding efficacy of such agents under controlled laboratory conditions that simulate the gastrointestinal environment.[7][8] This protocol outlines a robust method to determine this compound's phosphate binding capacity, providing essential data for its development and comparison with other phosphate binders.
Principle of the Assay
The assay quantifies the amount of phosphate bound by this compound in an aqueous solution. The methodology involves several key steps:
-
Incubating a known quantity of this compound with a phosphate solution of a known concentration.
-
Simulating physiological conditions of the gastrointestinal tract by adjusting the pH.[9]
-
Separating the this compound-phosphate complex from the solution.
-
Measuring the concentration of unbound (free) phosphate remaining in the supernatant.
-
Calculating the binding capacity, typically expressed as mmol of phosphate bound per gram of the agent.[2]
The concentration of unbound phosphate is determined spectrophotometrically using the ammonium (B1175870) molybdate (B1676688) ascorbic acid method, which forms a colored complex with phosphate, allowing for its quantification.[10]
Materials and Reagents
-
This compound
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium molybdate
-
Potassium antimony tartrate
-
Ascorbic acid
-
Sulfuric acid (H₂SO₄)
-
Deionized (DI) water
-
Benchtop pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Experimental Protocols
Preparation of Solutions
4.1.1 Phosphate Stock Solution (100 mM):
-
Accurately weigh 13.61 g of KH₂PO₄.
-
Dissolve in approximately 800 mL of DI water in a 1 L volumetric flask.
-
Once fully dissolved, bring the volume to 1 L with DI water and mix thoroughly.
4.1.2 Phosphate Working Solutions:
-
Prepare a series of phosphate working solutions (e.g., 1, 5, 10, 20, 30, 40 mM) by diluting the 100 mM stock solution.[11]
-
For each concentration, prepare two sets of solutions and adjust the pH to simulate gastric (pH 3.0) and intestinal (pH 7.0) conditions using HCl or NaOH.[12]
4.1.3 Molybdate Color Reagent:
-
Solution A: Dissolve 12 g of ammonium molybdate in 250 mL of DI water.
-
Solution B: Dissolve 0.2908 g of potassium antimony tartrate in 100 mL of DI water.
-
Working Reagent: In a 1 L volumetric flask, slowly add 140 mL of concentrated sulfuric acid to 500 mL of DI water while cooling. Add 125 mL of Solution A and 50 mL of Solution B. Bring to a final volume of 1 L with DI water. This reagent should be prepared fresh.
4.1.4 Ascorbic Acid Solution (0.1 M):
-
Dissolve 1.76 g of ascorbic acid in 100 mL of the Molybdate Color Reagent. Prepare this solution fresh on the day of use.
Phosphate Binding Assay
-
Accurately weigh a specified amount of this compound (e.g., 100 mg) into a series of centrifuge tubes.
-
Add a defined volume (e.g., 20 mL) of each phosphate working solution (at both pH 3.0 and pH 7.0) to the tubes.[10]
-
Securely cap the tubes and place them in an orbital shaker set to 37°C and 200 rpm for a specified incubation time (e.g., 2 hours).[10][11]
-
After incubation, centrifuge the tubes at 4000 rpm for 15 minutes to pellet the this compound-phosphate complex.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[2][11]
-
The filtered supernatant is now ready for phosphate quantification.
Quantification of Unbound Phosphate
-
Standard Curve: Prepare a series of phosphate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) from the stock solution.
-
Pipette 1 mL of each standard, sample supernatant, and a blank (DI water) into separate test tubes.
-
Add 2 mL of the freshly prepared Ascorbic Acid Solution to each tube and vortex.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance of each solution at 820 nm using the UV-Vis spectrophotometer.[10]
Data Analysis and Calculation
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Use the standard curve equation to calculate the concentration of unbound phosphate (C_unbound) in each sample supernatant.
-
Calculate the amount of phosphate bound by this compound using the following formula:
Phosphate Bound (mmol) = (C_initial - C_unbound) x V
Where:
-
C_initial = Initial phosphate concentration (mmol/L)
-
C_unbound = Concentration of unbound phosphate in the supernatant (mmol/L)
-
V = Volume of the phosphate solution used (L)
-
-
Calculate the phosphate binding capacity:
Binding Capacity (mmol/g) = Phosphate Bound (mmol) / Mass of this compound (g)
Data Presentation
The quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Phosphate Binding Capacity of this compound at Different pH Values
| Initial Phosphate Conc. (mM) | pH | Unbound Phosphate Conc. (mM) | Phosphate Bound (mmol) | Binding Capacity (mmol/g) |
| 10 | 3.0 | |||
| 10 | 7.0 | |||
| 20 | 3.0 | |||
| 20 | 7.0 | |||
| 30 | 3.0 | |||
| 30 | 7.0 |
Table 2: Comparative Phosphate Binding of Aluminum-Based Binders
| Binder | pH | Maximum Binding Capacity (mmol/g) | Reference |
| Amorphous Aluminum Hydroxide | 3.0 | 4.63 | [13] |
| Amorphous Aluminum Hydroxide | 7.0 | 3.80 | [13] |
| This compound | 3.0 | Insert Data | |
| This compound | 7.0 | Insert Data |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. [Use of this compound in uremic patients on dialysis (author's transl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. ccjm.org [ccjm.org]
- 5. bcrenal.ca [bcrenal.ca]
- 6. List of Phosphate binders - Drugs.com [drugs.com]
- 7. Phosphate binding gels: balancing phosphate adsorption and aluminum toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-effective aluminium free phosphate binder. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aluminum phosphate binder: Topics by Science.gov [science.gov]
- 10. Adsorption of Phosphates onto Mg/Al-Oxide/Hydroxide/Sulfate-Impregnated Douglas Fir Biochar | MDPI [mdpi.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Development of a Stability-Indicating HPLC Method for Aloglutamol
Introduction
Aloglutamol is an antacid composed of a salt of aluminum, gluconic acid, and tris.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop and validate a stability-indicating analytical method. This method must be able to accurately quantify this compound in the presence of its potential degradation products, which may form under various environmental conditions.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[5][6][7]
This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][8][9] The protocol includes forced degradation studies to demonstrate the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its degradation products.[3][4][6]
Materials and Methods
1.1. Reagents and Standards
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade potassium dihydrogen phosphate
-
Analytical reagent grade ortho-phosphoric acid
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
Purified water (HPLC grade)
1.2. Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector is recommended. The proposed starting chromatographic conditions are outlined in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with ortho-phosphoric acid)B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm (or λmax of this compound determined by PDA) |
| Diluent | Mobile Phase A : Mobile Phase B (95:5 v/v) |
Experimental Protocols
2.1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with diluent.
-
Sample Preparation: Prepare a sample solution of the drug product to a theoretical concentration of 100 µg/mL of this compound using the diluent.
2.2. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][4][6] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
2.2.1. Acid Hydrolysis
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60 °C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 N NaOH.
-
Dilute to 10 mL with diluent to achieve a final concentration of 100 µg/mL.
2.2.2. Base Hydrolysis
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60 °C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 N HCl.
-
Dilute to 10 mL with diluent to a final concentration of 100 µg/mL.
2.2.3. Oxidative Degradation
-
To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with diluent to a final concentration of 100 µg/mL.
2.2.4. Thermal Degradation
-
Expose the solid this compound reference standard to a temperature of 105 °C for 24 hours.
-
After exposure, prepare a 100 µg/mL solution in the diluent.
2.2.5. Photolytic Degradation
-
Expose a solution of this compound (1000 µg/mL) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 hours.
-
Prepare a 100 µg/mL working solution from the exposed solution.
A control (unstressed) sample should be prepared and analyzed alongside the stressed samples.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][10][11][12] The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound standard, and forced degradation samples. Assess peak purity of the this compound peak using a PDA detector. | No interference at the retention time of this compound. Peak purity angle should be less than the peak purity threshold. |
| Linearity | Analyze a minimum of five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound into the placebo. Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate injections of the working standard solution on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the calculated value. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the calculated value. The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). | System suitability parameters should remain within acceptable limits. |
| System Suitability | Inject five replicate injections of the working standard solution before each analytical run. | RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0. |
Data Presentation
All quantitative data from the forced degradation and validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Impurity |
| Control | ||||
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative Degradation | ||||
| Thermal Degradation | ||||
| Photolytic Degradation |
Table 4: Summary of Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Y-intercept |
Visualizations
Diagram 1: Experimental Workflow for Method Development
Caption: Workflow for the development of the stability-indicating HPLC method.
Diagram 2: Forced Degradation Study Protocol
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. onyxipca.com [onyxipca.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 8. hmrlabs.com [hmrlabs.com]
- 9. database.ich.org [database.ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Particle Size Analysis of Aloglutamol
Introduction
Aloglutamol is an antacid medication used to neutralize stomach acid.[1][2] The particle size of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can significantly influence its biopharmaceutical properties, including dissolution rate and bioavailability.[3][4][5] Therefore, accurate and reproducible particle size analysis is essential during drug development and for quality control of the final product.[6][7]
This application note provides detailed protocols for three common particle size analysis techniques applicable to this compound powder: Laser Diffraction, Dynamic Light Scattering (DLS), and Sieve Analysis. It also presents illustrative data to guide researchers and drug development professionals in their analyses.
Particle Size Analysis Techniques
The selection of an appropriate particle size analysis technique depends on the expected particle size range and the specific requirements of the analysis.[3][6]
-
Laser Diffraction: A versatile and widely used technique for particles ranging from the submicron to the millimeter scale.[3][8][9] It measures the angular distribution of scattered light as particles pass through a laser beam.[10][11]
-
Dynamic Light Scattering (DLS): Ideal for characterizing nanoparticles and sub-micron particles in a liquid dispersion.[8][12][13][14] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[8][12]
-
Sieve Analysis: A traditional and straightforward method for separating and sizing larger particles, typically greater than 75 µm.[8][15][16]
Experimental Protocols
Laser Diffraction
Principle: This technique measures the particle size distribution by analyzing the diffraction pattern of a laser beam scattered by the particles.[10][11] The angle of diffraction is inversely proportional to the particle size.[10]
Instrumentation: Malvern Mastersizer 3000 or similar laser diffraction particle size analyzer.
Protocol:
-
Sample Preparation (Dry Dispersion):
-
Ensure the this compound powder is at room temperature and has been properly sampled to be representative of the batch.
-
Accurately weigh approximately 500 mg of this compound powder.
-
Set the air pressure for the dry powder feeder to an appropriate level to ensure adequate dispersion without causing particle attrition (e.g., 2 bar, to be optimized).
-
Set the feed rate to achieve an obscuration level of 1-5%.
-
-
Measurement:
-
Perform a background measurement with an empty measurement cell.
-
Introduce the this compound sample into the dry powder feeder.
-
Initiate the measurement. The instrument will automatically control the feed rate to maintain the target obscuration.
-
Acquire data for a sufficient duration to ensure a stable and representative measurement (e.g., 10 seconds).
-
Perform three replicate measurements for each sample.
-
-
Data Analysis:
-
Use the Mie or Fraunhofer theory to calculate the particle size distribution. For non-spherical particles, Fraunhofer may be more appropriate, while Mie theory is more accurate for smaller, spherical particles but requires knowledge of the material's refractive index.[7]
-
Report the volume-based particle size distribution parameters: D10, D50 (median), and D90.
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the hydrodynamic diameter of particles in a liquid suspension by analyzing the temporal fluctuations in the intensity of scattered light caused by Brownian motion.[8][12][13]
Instrumentation: Malvern Zetasizer Nano ZS or similar DLS instrument.
Protocol:
-
Sample Preparation:
-
Prepare a suitable dispersion medium (e.g., deionized water with 0.1% w/v non-ionic surfactant to prevent agglomeration). Filter the dispersant through a 0.22 µm filter.
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) and disperse it in 10 mL of the filtered dispersant.
-
Briefly sonicate the suspension (e.g., for 1-2 minutes) to break up any loose agglomerates. Avoid over-sonication which can cause particle fracture.
-
The final suspension should be optically clear to slightly turbid.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered dispersant and then fill it with the prepared sample suspension.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C).
-
Set the measurement parameters, including the refractive index and viscosity of the dispersant and the refractive index of this compound.
-
Perform the measurement. The instrument will acquire multiple runs and correlate the data.
-
Perform three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted particle size distribution.
-
Report the Z-average diameter and the Polydispersity Index (PDI).
-
Sieve Analysis
Principle: This method physically separates particles based on their size by passing them through a stack of sieves with progressively smaller mesh openings.[15][16]
Instrumentation: Mechanical sieve shaker and a set of calibrated sieves (e.g., 250 µm, 180 µm, 125 µm, 90 µm, 63 µm, and a collection pan).
Protocol:
-
Sieve Preparation:
-
Ensure all sieves are clean and dry.
-
Weigh each sieve and the collection pan individually and record the weights.
-
Assemble the sieves in a stack with the largest mesh opening at the top and the smallest at the bottom, with the collection pan at the very bottom.
-
-
Measurement:
-
Accurately weigh approximately 50 g of this compound powder.
-
Carefully pour the sample onto the top sieve.
-
Place the lid on the sieve stack and secure it in the mechanical shaker.
-
Agitate the stack for a standardized period (e.g., 10 minutes) at a consistent agitation intensity.[15]
-
After shaking, carefully remove the sieve stack.
-
-
Data Analysis:
-
Weigh each sieve and the collection pan with the retained powder.
-
Subtract the initial weight of each sieve/pan to determine the weight of the powder retained on each.
-
Calculate the percentage of the total powder retained on each sieve.
-
The sum of the weights of powder on all sieves and the pan should be within 98-102% of the initial sample weight.
-
Illustrative Data
The following tables present hypothetical but realistic particle size data for three different batches of this compound, as determined by the three analytical techniques described above. This data is for illustrative purposes only.
Table 1: Particle Size Distribution of this compound by Laser Diffraction
| Batch Number | D10 (µm) | D50 (µm) | D90 (µm) |
| ALG-B001 | 8.5 | 45.2 | 110.8 |
| ALG-B002 | 9.1 | 48.5 | 115.3 |
| ALG-B003 | 8.8 | 46.1 | 112.5 |
Table 2: Particle Size Analysis of this compound by Dynamic Light Scattering
| Batch Number | Z-Average (d.nm) | Polydispersity Index (PDI) |
| ALG-B001 | 255.4 | 0.28 |
| ALG-B002 | 263.1 | 0.31 |
| ALG-B003 | 258.9 | 0.29 |
Table 3: Particle Size Distribution of this compound by Sieve Analysis
| Sieve Size (µm) | Batch ALG-B001 (% Retained) | Batch ALG-B002 (% Retained) | Batch ALG-B003 (% Retained) |
| > 250 | 2.1 | 2.5 | 2.2 |
| 180 - 250 | 10.5 | 11.2 | 10.8 |
| 125 - 180 | 25.3 | 24.8 | 25.1 |
| 90 - 125 | 30.1 | 30.9 | 30.5 |
| 63 - 90 | 18.2 | 17.5 | 18.0 |
| < 63 (Pan) | 13.8 | 13.1 | 13.4 |
Visualizations
Caption: Experimental workflow for particle size analysis of this compound by Laser Diffraction.
Caption: Experimental workflow for particle size analysis of this compound by Dynamic Light Scattering.
Caption: Experimental workflow for particle size analysis of this compound by Sieve Analysis.
Conclusion
The particle size of this compound is a critical parameter that should be carefully controlled and monitored. This application note provides detailed protocols for three widely used particle size analysis techniques: Laser Diffraction, Dynamic Light Scattering, and Sieve Analysis. The choice of method will depend on the specific particle size range of interest and the stage of drug development. The provided workflows and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization of this compound and other pharmaceutical powders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 4. bettersizeinstruments.com [bettersizeinstruments.com]
- 5. static.horiba.com [static.horiba.com]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. entegris.com [entegris.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. particletechlabs.com [particletechlabs.com]
- 10. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 11. pharmtech.com [pharmtech.com]
- 12. allanchem.com [allanchem.com]
- 13. Dynamic Light Scattering in Nanomedicine for Targeting Efficacy [eureka.patsnap.com]
- 14. Dynamic Light Scattering (DLS) Nanoparticle Analysis - CD Bioparticles [magneticbio.com]
- 15. usp.org [usp.org]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes & Protocols for Forced Degradation Studies of Aloglutamol Oral Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Forced degradation studies, also known as stress testing, are a critical component of the drug development process as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies are designed to deliberately degrade a drug substance or drug product under conditions more severe than accelerated stability testing.[4] The primary objectives of conducting forced degradation studies on Aloglutamol, an oral solution, are to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[5][6] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product throughout its shelf life.[5][7] The goal is to achieve a target degradation of 5-20%, as excessive degradation may lead to secondary degradation products not observed under normal storage conditions.[2][5]
This compound is a combination of tris(hydroxymethyl)aminomethane and gluconic acid, complexed with aluminum. Understanding the potential degradation of each component is crucial. Tris(hydroxymethyl)aminomethane can be susceptible to oxidation, potentially forming formaldehyde (B43269).[8][9] Gluconic acid and its derivatives can also undergo oxidation.[10][11][12] Aluminum-containing drugs, particularly antacids, are known to react in acidic environments.[13][14]
Experimental Protocols:
The following protocols outline the methodology for conducting forced degradation studies on this compound oral solution under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress.
1. Materials and Equipment:
-
This compound Oral Solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Analytical balance
2. General Sample Preparation:
For each stress condition, a sample of this compound oral solution is subjected to the specified stress. At designated time points, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis. An unstressed sample (control) should be prepared and analyzed alongside the stressed samples for comparison.
3. Hydrolytic Degradation (Acid and Base):
-
Acid Hydrolysis:
-
To a known volume of this compound oral solution, add an equal volume of 0.1 M HCl.[15]
-
If no degradation is observed at room temperature, the study can be conducted at an elevated temperature (e.g., 50-60°C).[15]
-
Store the solution for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.[15]
-
Before analysis, neutralize the samples with an equivalent concentration and volume of NaOH.
-
-
Base Hydrolysis:
-
To a known volume of this compound oral solution, add an equal volume of 0.1 M NaOH.[15]
-
Follow the same temperature and time course as the acid hydrolysis study.
-
Neutralize the samples with an equivalent concentration and volume of HCl before analysis.
-
4. Oxidative Degradation:
-
To a known volume of this compound oral solution, add an equal volume of hydrogen peroxide solution (start with 3% H₂O₂).[1]
-
Store the solution at room temperature for a defined period (e.g., up to 7 days), protected from light.[15]
-
Samples should be taken at various time points for analysis.
5. Thermal Degradation:
-
Place the this compound oral solution in its final container-closure system in a calibrated oven at a temperature higher than accelerated stability testing conditions (e.g., 40-80°C).[15]
-
Expose the sample for a specified duration, collecting samples at different time intervals.
-
Both solid drug substance and the liquid drug product can be subjected to thermal stress.[5]
6. Photolytic Degradation:
-
Expose the this compound oral solution in a photochemically transparent container to a light source that provides both cool white fluorescent and near-ultraviolet lamps.[15]
-
The exposure should be no less than 1.2 million lux hours and 200 watt-hours per square meter.[15]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same environment to separate the effects of light from thermal effects.
Analytical Methodology:
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), should be developed and validated.[16][17] The method must be able to separate the active ingredient from its degradation products and any excipients.[5] Mass balance should be assessed to ensure that all degradation products are accounted for.[5]
Data Presentation:
The quantitative data from the forced degradation studies should be summarized in a clear and structured table.
| Stress Condition | Stressor Concentration/Intensity | Temperature (°C) | Duration | Assay of this compound (%) | Major Degradation Products (RT) | Mass Balance (%) |
| Control | N/A | Room Temp | 0 | 100.0 | - | 100.0 |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | 92.5 | 4.2 min, 5.8 min | 99.5 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 h | 88.1 | 3.5 min | 98.9 |
| Oxidation | 3% H₂O₂ | Room Temp | 48 h | 90.3 | 6.1 min | 99.2 |
| Thermal | N/A | 80 | 7 days | 95.2 | 4.2 min | 99.8 |
| Photolytic | 1.2 million lux h | 25 | 7 days | 98.7 | - | 100.1 |
Mandatory Visualization:
The following diagram illustrates the experimental workflow for the forced degradation study of this compound.
Caption: Experimental workflow for this compound forced degradation studies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. apicule.com [apicule.com]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Oxidation of tris to one-carbon compounds in a radical-producing model system, in microsomes, in hepatocytes and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of hydroxyl radicals with tris (hydroxymethyl) aminomethane and Good's buffers containing hydroxymethyl or hydroxyethyl residues produce formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly selective oxidation of glucose to gluconic acid and glucaric acid in water catalyzed by an efficient synergistic photocatalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Aluminium in over-the-counter drugs: risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Quantification of Aloglutamol Components in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is an antacid medication composed of a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). To understand its pharmacokinetic and pharmacodynamic properties, it is essential to quantify its individual components in biological fluids. These application notes provide detailed protocols for the determination of aluminum, gluconic acid, and Tris in plasma and urine, facilitating preclinical and clinical research.
Physiological Pathway of this compound
Following oral administration, this compound dissociates in the acidic environment of the stomach into its three constituent components: aluminum ions, gluconic acid, and Tris. The majority of the aluminum acts locally to neutralize stomach acid and is subsequently passed through the gastrointestinal tract and eliminated in the feces. A small fraction of each component may be absorbed into the systemic circulation. Absorbed aluminum is primarily cleared by the kidneys. Gluconic acid can be metabolized via the pentose (B10789219) phosphate (B84403) pathway, and Tris is largely excreted unchanged in the urine.
Caption: Physiological pathway of this compound after oral administration.
Experimental Protocols
An integrated workflow is crucial for the comprehensive analysis of this compound's components from a single set of biological samples.
Caption: Experimental workflow for quantification of this compound components.
Protocol 1: Quantification of Aluminum in Plasma and Urine by ICP-MS
1. Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for the determination of trace elements. Samples are introduced into an argon plasma, which ionizes the aluminum atoms. The ions are then separated by their mass-to-charge ratio and detected.
2. Reagents and Materials:
-
High-purity nitric acid (HNO₃)
-
Triton X-100
-
Aluminum standard solutions
-
Internal standard solution (e.g., Yttrium)
-
Deionized water (18 MΩ·cm)
-
Polypropylene tubes and pipette tips
3. Sample Preparation:
-
Plasma: Allow whole blood to clot and centrifuge at 2000 x g for 15 minutes. Collect the plasma. Dilute the plasma 1:10 with a solution of 0.1% Triton X-100 and 1% HNO₃ in deionized water. Add the internal standard.
-
Urine: Collect urine samples in acid-washed containers. Dilute the urine 1:10 with a solution of 1% HNO₃ in deionized water. Add the internal standard.
4. ICP-MS Analysis:
-
Instrument: ICP-Mass Spectrometer
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Monitored m/z: 27 (Al), 89 (Y)
-
Calibration: Prepare a series of aluminum standards in the appropriate matrix (diluted plasma or urine) to create a calibration curve.
5. Data Analysis: Quantify the aluminum concentration in the samples by comparing the signal intensity to the calibration curve, correcting for the internal standard.
Protocol 2: Quantification of Tris(hydroxymethyl)aminomethane in Plasma and Urine by HPLC
1. Principle: Tris is derivatized to introduce a chromophore, allowing for detection by UV or fluorescence. The derivatized Tris is then separated from other sample components by reverse-phase High-Performance Liquid Chromatography (HPLC).
2. Reagents and Materials:
-
Tris standard solutions
-
Internal standard (e.g., 2,3-butanediol)
-
Derivatizing agent (e.g., dansyl chloride)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.22 µm)
3. Sample Preparation:
-
Plasma/Urine: To 100 µL of sample, add the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization buffer and add the derivatizing agent. Incubate as required.
-
Extraction: Extract the derivatized product with an organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
4. HPLC Analysis:
-
Instrument: HPLC system with UV or fluorescence detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength or fluorescence with appropriate excitation and emission wavelengths for the chosen derivative.
-
Calibration: Prepare a calibration curve using spiked matrix standards.
5. Data Analysis: Calculate the concentration of Tris based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Quantification of Gluconic Acid in Plasma and Urine by HPLC with Pulsed Amperometric Detection (PAD)
1. Principle: Gluconic acid is an organic acid that can be separated by anion-exchange chromatography and detected electrochemically using a gold electrode.
2. Reagents and Materials:
-
Gluconic acid standard solutions
-
Sodium hydroxide (B78521) (NaOH) solutions for the mobile phase
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.22 µm)
3. Sample Preparation:
-
Plasma: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge.
-
Urine: Dilute urine samples with deionized water.
-
Filtration: Filter the supernatant (from plasma) or diluted urine through a 0.22 µm syringe filter.
4. HPLC-PAD Analysis:
-
Instrument: HPLC system with a pulsed amperometric detector and a gold working electrode.
-
Column: Anion-exchange column (e.g., Dionex CarboPac PA1)
-
Mobile Phase: Isocratic or gradient elution with sodium hydroxide solution.
-
Flow Rate: 1.0 mL/min
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrate and organic acid detection.
-
Calibration: Prepare a calibration curve with standards in the appropriate matrix.
5. Data Analysis: Quantify gluconic acid concentration based on the peak area from the chromatogram and the calibration curve.
Quantitative Data Summary
The following tables summarize representative quantitative parameters for the analysis of each component of this compound in biological fluids. These values are compiled from various literature sources and should be validated for specific experimental conditions.
Table 1: Quantitative Parameters for Aluminum Analysis
| Parameter | Plasma | Urine |
| Method | ICP-MS | ICP-MS |
| Linear Range | 0.5 - 50 µg/L | 1 - 100 µg/L |
| Limit of Detection (LOD) | 0.1 µg/L | 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L | 0.7 µg/L |
| Precision (%CV) | < 10% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
Table 2: Quantitative Parameters for Tris Analysis
| Parameter | Plasma | Urine |
| Method | HPLC-UV | HPLC-UV |
| Linear Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL |
| Precision (%CV) | < 15% | < 12% |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% |
Table 3: Quantitative Parameters for Gluconic Acid Analysis
| Parameter | Plasma | Urine |
| Method | HPLC-PAD | HPLC-PAD |
| Linear Range | 2 - 200 µg/mL | 5 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 µg/mL |
| Precision (%CV) | < 10% | < 8% |
| Accuracy (% Recovery) | 93 - 107% | 90 - 110% |
Application Notes and Protocols for In Vivo Studies of Aloglutamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is a compound of interest for its potential therapeutic effects. These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound, with a particular focus on its potential role in gastric cytoprotection. While specific in vivo preclinical data for this compound is not extensively available in the public domain, this document outlines a robust experimental design based on established models of gastric injury and the known mechanisms of cytoprotective agents.
This compound is understood to be a salt containing Tris(hydroxymethyl)aminomethane (tromethamine). Research has indicated that conjugating active pharmaceutical ingredients with tromethamine can mitigate gastrointestinal side effects, suggesting a potential cytoprotective role for the tromethamine moiety.[1][2][3] The primary mechanism of gastric mucosal protection is closely linked to the prostaglandin (B15479496) E2 (PGE2) signaling pathway, which plays a crucial role in maintaining mucosal integrity.[4][5]
Proposed Mechanism of Action: Gastric Cytoprotection
The cytoprotective effects of agents like this compound are hypothesized to be mediated through the enhancement of the gastric mucosal defense mechanisms. A key pathway in this process is the prostaglandin E2 (PGE2) signaling cascade. PGE2 is a potent protective mediator in the stomach, exerting its effects by binding to specific EP receptors on gastric mucosal cells.[4][6] This binding triggers a series of intracellular events that ultimately lead to reduced gastric acid secretion, increased mucus and bicarbonate secretion, and enhanced mucosal blood flow, all of which contribute to the protection of the gastric lining from injury.[5][7]
Prostaglandin E2 (PGE2) Signaling Pathway in Gastric Cytoprotection
Caption: Prostaglandin E2 signaling in gastric mucosal protection.
Experimental Design for In Vivo Studies
The following section details a robust experimental design to evaluate the gastroprotective effects of this compound in vivo. A well-established model of non-steroidal anti-inflammatory drug (NSAID)-induced gastropathy is proposed.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
NSAID-Induced Gastric Ulcer Model
This model is widely used to screen for gastroprotective agents. NSAIDs like indomethacin inhibit cyclooxygenase (COX) enzymes, leading to a depletion of protective prostaglandins (B1171923) and subsequent mucosal injury.[8]
Materials:
-
Wistar rats (male, 180-220 g)
-
This compound
-
Indomethacin
-
Omeprazole (B731) (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic agent (e.g., isoflurane)
-
Phosphate buffered saline (PBS)
-
Formalin (10% buffered)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week with free access to standard pellet chow and water.
-
Grouping and Fasting: Randomly divide animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Indomethacin control
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Indomethacin
-
Group 6: Omeprazole (e.g., 20 mg/kg, p.o.) + Indomethacin Fast all animals for 24 hours prior to the experiment, with free access to water.
-
-
Drug Administration: Administer the vehicle, this compound, or omeprazole orally (p.o.) by gavage.
-
Induction of Gastric Injury: One hour after pre-treatment, administer indomethacin (30 mg/kg, p.o.) to all groups except the vehicle control group.
-
Euthanasia and Sample Collection: Four hours after indomethacin administration, euthanize the animals by an approved method.
-
Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with PBS. Score the gastric lesions based on a predefined scale (see Data Presentation).
-
Biochemical Analysis: Collect a portion of the gastric tissue for the analysis of PGE2 levels (using an ELISA kit), myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration), and antioxidant enzyme status (e.g., superoxide (B77818) dismutase, catalase).
-
Histopathological Examination: Fix the remaining stomach tissue in 10% buffered formalin for histopathological processing and examination (e.g., Hematoxylin and Eosin staining) to assess the extent of mucosal damage, inflammation, and cellular infiltration.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.
Table 1: Macroscopic Gastric Lesion Scores
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |
| Vehicle Control | - | 0.0 ± 0.0 | - |
| Indomethacin | 30 | Value | 0 |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| Omeprazole | 20 | Value | Value |
Ulcer Index can be scored as follows: 0 = no lesion; 1 = mucosal edema and redness; 2 = 1-5 small lesions (1-2 mm); 3 = >5 small lesions or 1 medium lesion (3-4 mm); 4 = >1 medium lesions or 1 large lesion (>4 mm); 5 = perforated ulcer. % Protection = [(UI_control - UI_treated) / UI_control] x 100
Table 2: Biochemical Parameters in Gastric Tissue
| Treatment Group | Dose (mg/kg) | PGE2 (pg/mg tissue) | MPO Activity (U/g tissue) |
| Vehicle Control | - | Value | Value |
| Indomethacin | 30 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| Omeprazole | 20 | Value | Value |
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound's potential gastroprotective effects. The proposed experimental design, utilizing a standard NSAID-induced ulcer model, allows for a thorough assessment of efficacy and mechanism of action. The inclusion of detailed protocols, data presentation tables, and diagrams of the relevant signaling pathway and experimental workflow will aid researchers in designing and executing robust preclinical studies. Given the limited specific data on this compound, the dosages provided are representative and should be optimized in pilot studies. The focus on the prostaglandin E2 pathway provides a strong mechanistic basis for the investigation of this compound's cytoprotective properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced mucosal side-effects of acetylsalicylic acid after conjugation with tris-hydroxymethyl-aminomethane. Synthesis and biological evaluation of a new anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylsalicylic acid-tris-hydroxymethyl-aminomethane reduces colon mucosal damage without causing gastric side effects in a rat model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 5. Antiulcer drugs and gastric prostaglandin E2: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 7. A mechanism for prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes & Protocols: Formulation of Aloglutamol for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is an antacid medication, chemically a salt of aluminum, gluconic acid, and tris.[1] It is also described as having mucolytic and expectorant properties. The hydrophilic nature of this compound presents a challenge for formulating a controlled-release dosage form, as the drug may dissolve and be released too quickly. This document outlines two potential strategies for the development of a controlled-release formulation of this compound: hydrophilic matrix tablets and polymer-based microspheres. These approaches aim to provide a sustained release of this compound, potentially reducing dosing frequency and improving patient compliance for conditions requiring continuous acid neutralization or mucolytic action.
Controlled Release Formulation Strategies for this compound
Hydrophilic Matrix Tablets
Hydrophilic matrix tablets are a common and cost-effective method for achieving controlled drug release.[2][3] These systems employ hydrophilic polymers that swell upon contact with gastrointestinal fluids to form a gel-like barrier. The drug is then released through a combination of diffusion through the gel layer and erosion of the matrix.[4]
Key Polymers:
-
Hydroxyethyl Cellulose (HEC)[6]
-
Sodium Carboxymethyl Cellulose (NaCMC)[2]
-
Carbomers[2]
-
Xanthan Gum[5]
Polymer-Based Microspheres
Microspheres are small, spherical particles that can encapsulate a drug, providing a large surface area for drug release and allowing for uniform transit through the gastrointestinal tract.[7] For hydrophilic drugs like this compound, a double emulsion-solvent evaporation technique is often employed to achieve efficient encapsulation.[8]
Key Polymers:
Experimental Protocols
Protocol 1: Preparation of this compound Controlled-Release Hydrophilic Matrix Tablets
This protocol details the formulation of this compound matrix tablets using HPMC as the release-controlling polymer.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Microcrystalline Cellulose (MCC, as a filler)
-
Magnesium Stearate (B1226849) (as a lubricant)
-
Talc (B1216) (as a glidant)
Equipment:
-
Digital weighing balance
-
Sieves (#60)
-
V-blender
-
Rotary tablet press
-
Hardness tester
-
Friability tester
-
Vernier calipers
Methodology:
-
Pre-formulation: Accurately weigh this compound, HPMC, and MCC according to the formulation table below.
-
Sieving: Pass all weighed ingredients through a #60 sieve to ensure uniform particle size.
-
Blending: Mix the sifted this compound, HPMC, and MCC in a V-blender for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.
Protocol 2: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the preparation of this compound-loaded microspheres using a water-in-oil-in-water (w/o/w) double emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (B109758) (DCM, as the organic solvent)
-
Polyvinyl Alcohol (PVA, as a surfactant)
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Fume hood
-
Centrifuge
-
Freeze-dryer
Methodology:
-
Aqueous Phase Preparation: Dissolve a specified amount of this compound in deionized water to form the internal aqueous phase (w1).
-
Organic Phase Preparation: Dissolve PLGA in dichloromethane to create the organic phase (o).
-
Primary Emulsion Formation: Add the internal aqueous phase to the organic phase and homogenize at high speed to form a primary water-in-oil (w/o) emulsion.
-
Secondary Emulsion Formation: Disperse the primary emulsion in an aqueous solution of PVA (the external aqueous phase, w2) and stir with a magnetic stirrer to form the double emulsion (w/o/w).
-
Solvent Evaporation: Continue stirring in a fume hood to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation, wash with deionized water to remove un-encapsulated drug and PVA, and then freeze-dry the final product.
Characterization of Controlled-Release Formulations
Physical Characterization of Matrix Tablets
-
Hardness: Measured using a hardness tester to ensure mechanical strength.
-
Friability: Determined using a friability tester to assess the tablets' ability to withstand abrasion.
-
Weight Variation: Evaluated by weighing individual tablets to ensure dose uniformity.
-
Thickness and Diameter: Measured with Vernier calipers.
Characterization of Microspheres
-
Particle Size Analysis: Determined using laser diffraction or microscopy.
-
Surface Morphology: Examined by Scanning Electron Microscopy (SEM).
-
Drug Encapsulation Efficiency (EE%): Calculated using the following formula: EE% = (Actual Drug Content / Theoretical Drug Content) x 100
In Vitro Drug Release Studies
In vitro release studies are crucial for evaluating the controlled-release properties of the formulations.[10]
Apparatus: USP Dissolution Apparatus Type II (Paddle)[10]
Dissolution Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) for the subsequent hours to simulate intestinal fluid.
Procedure:
-
Place one tablet or a specified amount of microspheres in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for this compound content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation
Table 1: Hypothetical Formulation and Physical Properties of this compound Matrix Tablets
| Formulation Code | This compound (mg) | HPMC K100M (mg) | MCC (mg) | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) |
| F1 | 500 | 100 | 190 | 6.5 ± 0.3 | 0.55 | 99.2 ± 1.5 |
| F2 | 500 | 150 | 140 | 6.8 ± 0.2 | 0.48 | 98.9 ± 1.8 |
| F3 | 500 | 200 | 90 | 7.1 ± 0.4 | 0.42 | 99.5 ± 1.2 |
Table 2: Hypothetical Characteristics of this compound-Loaded Microspheres
| Formulation Code | PLGA:Drug Ratio | Particle Size (μm) | Encapsulation Efficiency (%) |
| M1 | 1:1 | 150 ± 25 | 65.8 ± 3.2 |
| M2 | 2:1 | 180 ± 30 | 75.4 ± 2.8 |
| M3 | 3:1 | 210 ± 35 | 82.1 ± 4.1 |
Table 3: Hypothetical In Vitro Cumulative Drug Release Data (%)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 | Formulation M1 | Formulation M2 | Formulation M3 |
| 1 | 25.4 | 20.1 | 15.8 | 30.2 | 24.5 | 18.9 |
| 2 | 38.6 | 32.5 | 26.4 | 45.1 | 38.7 | 30.6 |
| 4 | 55.2 | 48.9 | 40.1 | 62.8 | 55.4 | 46.2 |
| 6 | 70.1 | 63.4 | 54.7 | 78.5 | 70.1 | 61.8 |
| 8 | 85.3 | 78.6 | 69.2 | 90.1 | 82.3 | 75.4 |
| 12 | 98.9 | 95.1 | 88.5 | 99.2 | 96.8 | 90.3 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. agnopharma.com [agnopharma.com]
Application Notes and Protocols: Aloglutamol in Cell Culture and Cytotoxicity Assays
Disclaimer: There is currently a significant lack of publicly available scientific literature and data regarding "Aloglutamol" for cell culture and cytotoxicity applications. Therefore, this document will use Paracetamol (Acetaminophen) , a well-characterized compound with extensive data, as a representative example to illustrate the requested protocols, data presentation, and visualizations. The principles and methods described are broadly applicable to the in vitro evaluation of many small molecule compounds.
Application Notes: Paracetamol as a Model Compound for in Vitro Cytotoxicity Studies
These notes provide an overview of the application of Paracetamol (Acetaminophen) in cell culture experiments, specifically focusing on the assessment of its cytotoxic effects.
Mechanism of Action
Paracetamol's mechanism of action is complex and not entirely understood. Its primary analgesic and antipyretic effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes within the central nervous system.[1] There is ongoing debate regarding its selectivity for different COX isoenzymes, with some evidence suggesting it may preferentially inhibit COX-2 in certain cellular environments or act on a splice variant of COX-1, often referred to as COX-3.[1][2] Furthermore, activation of descending serotonergic pathways may contribute to its analgesic properties.[1][2][3] At supratherapeutic doses, Paracetamol is metabolized to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). In cases of overdose, the depletion of cellular glutathione, which is necessary to neutralize NAPQI, leads to cellular damage and toxicity, particularly in hepatocytes.[4]
Applications in Cell Culture
In a research context, Paracetamol is a valuable tool for studying the mechanisms of drug-induced cellular toxicity, especially hepatotoxicity. It is also employed to investigate potential anti-proliferative and apoptotic properties in various cancer cell lines. For in vitro experiments, a stock solution of Paracetamol is typically prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations. It is imperative that all experiments include a vehicle control, consisting of cells treated with the highest concentration of the solvent used, to control for any solvent-induced effects.
Cytotoxic Profile
The cytotoxicity of Paracetamol is both dose- and time-dependent.[5] In cell culture models, exposure to high concentrations of Paracetamol can result in a significant reduction in cell viability and the induction of programmed cell death (apoptosis).[5] A critical parameter for quantifying the cytotoxicity of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration at which a 50% reduction in a biological process (e.g., cell viability) is observed.
Quantitative Data Summary
The table below summarizes the cytotoxic effects of Paracetamol on the HeLa human cervical cancer cell line, as determined by the MTT assay, after various incubation periods.
| Incubation Time | Paracetamol Concentration (mg/mL) | Percent Cell Growth Inhibition | IC50 (mg/mL) |
| 24 hours | 1 | 20% | 2.586 |
| 48 hours | 1 | 20% | 1.800 |
| 72 hours | 0.2 | 17% | 0.658 |
| 72 hours | 0.5 | 36% | 0.658 |
| 72 hours | 1 | 70% | 0.658 |
| Data is based on a study investigating the effect of Acetaminophen on the viability of HeLa cells.[5] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (Human cervical adenocarcinoma) cells are a commonly used and well-characterized cell line for cytotoxicity studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a controlled atmosphere of 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency. This is achieved by washing with a phosphate-buffered saline (PBS) solution, detaching the cells with a 0.25% trypsin-EDTA solution, and re-seeding them into new culture flasks at an appropriate lower density.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The assay measures the metabolic activity of cells, as viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Materials Required:
-
HeLa cells
-
Sterile 96-well microplates
-
Complete DMEM culture medium
-
Paracetamol stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours to allow the cells to attach firmly to the bottom of the wells.
-
Compound Preparation: Prepare a series of dilutions of Paracetamol in complete culture medium from the stock solution.
-
Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the various Paracetamol dilutions. Ensure to include wells for a vehicle control (medium with the highest concentration of solvent) and a negative control (medium only).
-
Incubation: Incubate the treated plates for the desired experimental durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Visualizations
Caption: Workflow for assessing Paracetamol cytotoxicity via the MTT assay.
Caption: A simplified diagram of Paracetamol's primary mechanism of action.
Caption: The logical relationship between Paracetamol dose, time, and cytotoxicity.
References
- 1. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paracetamol: mechanism of action, applications and safety concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
Application Notes & Protocols for the Analytical Method Validation of Aloglutamol Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to the validation of an analytical method for the quantitative determination of Aloglutamol in a pharmaceutical formulation. The protocols described herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3][4][5] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is presented as the exemplary analytical technique.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This involves a series of experiments to evaluate the method's performance characteristics.
Analytical Method Overview
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the assay of this compound.
-
Instrumentation: A liquid chromatograph equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized during method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (e.g., 250 nm).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Parameters and Protocols
The following performance characteristics will be evaluated during method validation.[7]
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
Protocol:
-
Blank Analysis: Analyze a blank sample (placebo without this compound) to ensure no interference at the retention time of the this compound peak.[8]
-
Forced Degradation Studies: Subject an this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Assess the resolution between the this compound peak and any degradation product peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm the homogeneity of the this compound peak.[8]
Acceptance Criteria:
-
No interfering peaks at the retention time of this compound in the blank chromatogram.
-
The this compound peak should be well-resolved from all degradation product peaks (Resolution > 2).
-
The peak purity index should be greater than 0.999, indicating no co-eluting peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][5]
Protocol: The range will be determined based on the linearity, accuracy, and precision studies.
Acceptance Criteria:
-
The specified range for the assay of this compound should be 80% to 120% of the nominal concentration.[9]
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
Protocol:
-
Prepare placebo samples spiked with this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[8]
-
The Relative Standard Deviation (RSD) for the recovery at each level should not be more than 2.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]
2.5.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six independent samples of this compound at 100% of the working concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Acceptance Criteria:
-
The RSD should be ≤ 2.0%.[3]
2.5.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained under different conditions.
-
Perform a statistical analysis (e.g., F-test) to compare the variances of the two sets of data.
Acceptance Criteria:
-
The RSD for the combined data from both days/analysts/instruments should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The QL should be demonstrated by analyzing a sample at this concentration and showing acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5°C).
-
Mobile phase composition (e.g., ± 2% organic solvent).
-
Detection wavelength (± 2 nm).
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The assay results should not be significantly affected by the variations.
Data Presentation
Table 1: Linearity Data for this compound Assay
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| 50 | 50 | |
| 75 | 75 | |
| 100 | 100 | |
| 125 | 125 | |
| 150 | 150 | |
| Linear Regression | Value | |
| Correlation Coefficient (r²) | ||
| Slope |
| y-intercept | | |
Table 2: Accuracy (Recovery) Data for this compound Assay
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | Mean % Recovery | % RSD |
|---|---|---|---|---|---|
| 80 | 80 | ||||
| 100 | 100 |
| 120 | 120 | | | | |
Table 3: Precision Data for this compound Assay
| Parameter | Sample ID | Assay (%) | Mean (%) | % RSD |
|---|---|---|---|---|
| Repeatability | 1 | |||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Intermediate Precision | Day 1 / Analyst 1 | |||
| Day 2 / Analyst 2 | ||||
| Overall Mean |
| | Overall % RSD | | | |
Table 4: Robustness Study for this compound Assay
| Parameter Varied | Variation | System Suitability | Assay Result (%) |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | ||
| 1.1 | |||
| Column Temperature (°C) | 25 | ||
| 35 | |||
| Mobile Phase Organic (%) | -2% | ||
| +2% | |||
| Wavelength (nm) | -2 nm |
| | +2 nm | | |
Visualizations
Caption: Workflow for Analytical Method Validation of this compound Assay.
Caption: Experimental Workflow for Specificity Determination via Forced Degradation.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmadevils.com [pharmadevils.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Notes and Protocols for the Purity Assessment of Aloglutamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloglutamol is an antacid composed of a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). Ensuring the purity of this compound is critical for its safety and efficacy as an active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the assessment of this compound purity, including the identification and quantification of potential impurities and degradation products.
The analytical techniques described herein are based on established methods for the analysis of related compounds and the individual components of this compound, in accordance with International Council for Harmonisation (ICH) guidelines Q3A(R2) on impurities in new drug substances and Q2(R1) on the validation of analytical procedures.
Overall Workflow for this compound Purity Assessment
The following diagram outlines the general workflow for the comprehensive purity assessment of an this compound drug substance.
Caption: Workflow for this compound Purity Assessment.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of organic impurities in drug substances. For this compound, this method can be adapted from established procedures for related compounds like Salbutamol to identify process-related impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a starting point and should be validated for its intended use with this compound.
a) Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
b) Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
c) Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 277 nm |
| Injection Volume | 10 µL |
d) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., Mobile Phase A) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Spiked Sample: Prepare a sample solution spiked with known impurities (if available) to verify peak identification and resolution.
e) Data Presentation:
The results should be presented in a table summarizing the retention times, peak areas, and calculated amounts of each impurity.
| Impurity | Retention Time (min) | Peak Area | Amount (%) | Specification |
| This compound | (To be determined) | (To be determined) | (Assay) | 98.0 - 102.0 % |
| Impurity A | (To be determined) | (To be determined) | (To be determined) | ≤ 0.2 % |
| Impurity B | (To be determined) | (To be determined) | (To be determined) | ≤ 0.15 % |
| Unknown Impurity | (To be determined) | (To be determined) | (To be determined) | ≤ 0.10 % |
| Total Impurities | (To be determined) | ≤ 1.0 % |
Note: The specifications provided are illustrative and must be established based on toxicological data and batch analysis as per ICH Q3A(R2) guidelines.
Gas Chromatography (GC) for Residual Solvents
Gas Chromatography is the standard method for identifying and quantifying residual solvents that may be present from the manufacturing process.
Experimental Protocol: Headspace GC-FID/MS
a) Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
Capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm).
b) Reagents and Materials:
-
This compound sample.
-
Residual solvent standards.
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent.
c) GC Conditions (General):
| Parameter | Condition |
| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (30 m x 0.32 mm, 1.8 µm) |
| Oven Temperature | 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 min |
| Injector Temperature | 140 °C |
| Detector Temperature | 250 °C (FID) |
| Carrier Gas | Helium or Nitrogen |
| Headspace Vial Temp. | 80 °C |
| Headspace Incubation | 60 min |
d) Sample Preparation:
-
Accurately weigh about 100 mg of this compound into a headspace vial.
-
Add 1 mL of diluent (e.g., DMSO).
-
Seal the vial and place it in the headspace autosampler.
e) Data Presentation:
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | (To be determined) | 3000 |
| Ethanol | (To be determined) | 5000 |
| Acetone | (To be determined) | 5000 |
| Dichloromethane | (To be determined) | 600 |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Aluminum Content and Elemental Impurities
ICP-MS is a highly sensitive technique for determining the aluminum content (as part of the assay) and for quantifying trace elemental impurities.
Experimental Protocol: ICP-MS
a) Instrumentation:
-
ICP-MS system.
-
Microwave digestion system (if required).
b) Reagents and Materials:
-
This compound sample.
-
Nitric acid (trace metal grade).
-
Hydrochloric acid (trace metal grade).
-
Multi-element standard solutions.
c) Sample Preparation:
-
Accurately weigh the this compound sample.
-
Digest the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system until a clear solution is obtained.
-
Dilute the digested sample to a known volume with deionized water.
d) Data Presentation:
| Element | Concentration (ppm) | ICH PDE Limit (µ g/day ) |
| Aluminum (Assay) | (To be determined) | N/A |
| Lead (Pb) | (To be determined) | 0.5 |
| Arsenic (As) | (To be determined) | 1.5 |
| Mercury (Hg) | (To be determined) | 3.0 |
| Cadmium (Cd) | (To be determined) | 0.5 |
Ion Chromatography for Gluconate and Inorganic Anions
Ion chromatography with suppressed conductivity detection is a suitable method for the quantification of the gluconate counter-ion and other inorganic anions.
Experimental Protocol: Ion Chromatography
a) Instrumentation:
-
Ion chromatograph with a suppressor and conductivity detector.
-
Anion-exchange column.
b) Reagents and Materials:
-
This compound sample.
-
Sodium carbonate/bicarbonate eluent.
-
Gluconate standard.
c) Chromatographic Conditions (Example):
| Parameter | Condition |
| Eluent | 20 mM Sodium Carbonate / 4 mM Sodium Bicarbonate |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | Suppressed Conductivity |
d) Data Presentation:
| Analyte | Concentration (%) | Specification |
| Gluconate | (To be determined) | (To be established) |
| Chloride | (To be determined) | (To be established) |
| Sulfate | (To be determined) | (To be established) |
Logical Relationship for Impurity Identification and Control
The following diagram illustrates the logical process for identifying and controlling impurities in this compound according to ICH guidelines.
Caption: Impurity Identification and Control Logic.
Troubleshooting & Optimization
troubleshooting Aloglutamol synthesis impurities
Technical Support Center: Aloglutamol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is an antacid medication. It is a complex salt composed of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane (commonly known as trometamol or Tris). Its chemical structure involves a central aluminum atom coordinated to the gluconate and hydroxide (B78521) ions, with trometamol acting as a counter-ion.
Q2: What is the general synthesis route for this compound?
The synthesis of this compound typically involves the reaction of aluminum hydroxide with D-gluconic acid in an aqueous solution, followed by the addition of trometamol to form the final salt complex. The reaction conditions, such as temperature and pH, are critical for achieving a high yield and purity of the final product.
Q3: What are the potential sources of impurities in this compound synthesis?
Impurities in this compound can originate from three main sources:
-
Starting Materials: Impurities present in the initial reactants, namely aluminum hydroxide, D-gluconic acid, and trometamol.
-
Synthesis Process: Byproducts formed during the reaction due to side reactions, incomplete reactions, or unfavorable reaction conditions.
-
Degradation: Degradation of the this compound molecule during synthesis, purification, or storage.
Q4: My final this compound product shows a high level of unknown impurities by HPLC. What should I investigate first?
The first step is to systematically evaluate the purity of your starting materials. Obtain certificates of analysis for your aluminum hydroxide, D-gluconic acid, and trometamol. If possible, re-analyze these materials in-house using appropriate analytical techniques. The troubleshooting guides below provide a more detailed workflow for impurity investigation.
Q5: The pH of my reaction mixture is difficult to control. How does this affect the synthesis?
Maintaining the correct pH is crucial. Deviations can lead to the formation of different aluminum-gluconate complexes, incomplete reaction, or precipitation of aluminum hydroxide. It is recommended to use a calibrated pH meter and make slow, controlled additions of reactants to maintain the desired pH range.
Troubleshooting Guides
Issue 1: High Levels of Starting Material Impurities Detected in Final Product
Symptoms:
-
Presence of peaks corresponding to unreacted D-gluconic acid or its lactones in the final product's chromatogram.
-
Higher than expected levels of inorganic impurities (e.g., iron, silica) in the final product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Starting Materials | Analyze the purity of aluminum hydroxide, D-gluconic acid, and trometamol. | Source high-purity starting materials from reputable suppliers. Review the certificate of analysis for known impurities. |
| Impurities in D-Gluconic Acid | D-gluconic acid may contain residual glucose, gluconolactones, or keto-d-gluconic acid from its fermentation-based production. | Use HPLC or enzymatic assays to quantify the purity of the D-gluconic acid lot. Consider purification of the starting material if necessary. |
| Impurities in Aluminum Hydroxide | Aluminum hydroxide from the Bayer process can contain occluded impurities like iron oxides, silicon dioxide, and sodium salts. | Utilize Inductively Coupled Plasma (ICP) spectroscopy to analyze for elemental impurities. |
Experimental Protocol: HPLC Analysis of D-Gluconic Acid Purity
-
Column: A suitable ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) or UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of D-gluconic acid in the mobile phase.
-
Analysis: Inject the sample and compare the peak areas of gluconic acid, glucose, and any lactone peaks to a qualified reference standard.
Issue 2: Formation of Synthesis-Related Impurities
Symptoms:
-
Appearance of new, unidentified peaks in the HPLC chromatogram of the reaction mixture or final product.
-
Reduced yield of this compound.
-
Variation in product color or consistency.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Reaction Temperature | Review and control the reaction temperature throughout the synthesis. | The reaction of aluminum hydroxide and gluconic acid should be maintained at a controlled temperature, as higher temperatures (>70°C) can promote side reactions.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. | Ensure accurate weighing and addition of aluminum hydroxide, gluconic acid, and trometamol. |
| Localized pH Variations | Improve the mixing of the reaction vessel. | Use an appropriate stirrer and ensure reactants are added slowly and at a controlled rate to prevent localized high or low pH. |
Workflow for Investigating Synthesis-Related Impurities
References
Technical Support Center: Optimizing Aloglutamol Synthesis
Disclaimer: Information on "Aloglutamol" is limited in publicly available scientific literature. It is identified as an antacid salt of aluminum, gluconic acid, and tris.[1][2][3] The synthesis involves the reaction of aluminum hydroxide (B78521) with gluconic acid.[4] For the purpose of providing a comprehensive guide to optimizing reaction yield and purity, this technical support center will focus on common challenges and troubleshooting strategies applicable to the synthesis of related complex organic molecules, using the Suzuki-Miyaura cross-coupling reaction as an illustrative example. This reaction is a cornerstone of modern pharmaceutical development for creating carbon-carbon bonds.[5][6]
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in complex organic syntheses can stem from several factors. In the context of a Suzuki-Miyaura coupling, which is a plausible step in a complex synthesis, common issues include:
-
Catalyst Inactivity: The Palladium catalyst may be deactivated by impurities or oxygen. Ensure all reagents and solvents are properly degassed.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly dependent on the specific substrates. An inappropriate base can lead to poor reaction rates or side reactions.[7]
-
Decomposition of Boronic Acid: Boronic acids, key reagents in Suzuki couplings, can be prone to decomposition (protodeboronation), especially with heteroaryl boronic acids.[7]
-
Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.
Q2: I am observing significant impurity formation in my reaction. What are the likely side products?
A2: Common impurities in Suzuki-Miyaura reactions include:
-
Homocoupling Products: Coupling of two identical starting materials (e.g., two aryl halides or two boronic acids) can occur.[8] This is often promoted by the presence of oxygen.[8][9]
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom from the solvent or trace water.[7]
-
Dehalogenation: The halide starting material is reduced, replacing the halogen with a hydrogen atom.[7]
-
Residual Palladium Catalyst: The palladium catalyst can remain in the final product and is a critical impurity to remove due to toxicity concerns.[8]
Q3: How can I effectively remove the palladium catalyst from my final product?
A3: Removing residual palladium is crucial for pharmaceutical applications. Common methods include:
-
Chromatography: Column chromatography is a standard method for purification.[8]
-
Scavengers: Specialized scavenger resins or functionalized silica (B1680970) can be used to selectively bind to the palladium, which is then removed by filtration.[8]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities, including residual catalyst.
Troubleshooting Guides
Issue 1: Low Reaction Yield (<50%)
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Screen Ligands: Test a variety of phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos) to find one that is optimal for your specific substrates. 2. Vary Catalyst Loading: While typical loadings are 1-5 mol%, increasing the loading to 10 mol% may be necessary for challenging couplings.[10] 3. Use a Pre-catalyst: Consider using a more active palladium pre-catalyst. |
| Incorrect Base/Solvent Combination | 1. Screen Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄.[7] 2. Screen Solvents: Test different solvents like dioxane, THF, toluene, or DMF, often with a small amount of water.[7] |
| Decomposition of Starting Materials | 1. Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol (B44631) ester).[7] 2. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Oxygen | 1. Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[8] |
Experimental Protocol: Screening of Reaction Conditions for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different bases to optimize the yield of a hypothetical Suzuki-Miyaura coupling reaction.
-
Preparation: To four separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Addition of Base and Solvent:
-
To vial 1, add K₂CO₃ (2.0 mmol).
-
To vial 2, add Cs₂CO₃ (2.0 mmol).
-
To vial 3, add K₃PO₄ (2.0 mmol).
-
To vial 4, add Et₃N (2.0 mmol).
-
To each vial, add 5 mL of a degassed 4:1 mixture of dioxane and water.
-
-
Reaction: Seal the vials and heat the reactions at 80°C for 12 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture and analyze by HPLC or GC-MS to determine the reaction conversion and yield.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 65 |
| 2 | Cs₂CO₃ | 88 |
| 3 | K₃PO₄ | 92 |
| 4 | Et₃N | 35 |
Issue 2: High Levels of Homocoupling Impurity
| Potential Cause | Troubleshooting Steps |
| Oxygen in Reaction Mixture | 1. Improve Degassing: Use the freeze-pump-thaw method for more rigorous degassing. 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Catalyst Choice | 1. Use Pd(0) Source: Employ a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly to avoid side reactions during the in-situ reduction of Pd(II) pre-catalysts.[8] |
| High Reaction Temperature | 1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocol: Purification by Column Chromatography
-
Preparation of Column: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Loading the Sample: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Comparison of Purification Methods for Removing Homocoupling Impurity
| Method | Initial Purity (%) | Final Purity (%) | Product Recovery (%) |
| Column Chromatography | 80 | >98 | 85 |
| Recrystallization | 80 | 95 | 70 |
| Preparative HPLC | 80 | >99 | 60 |
Visualizations
Caption: Hypothetical Suzuki coupling step in a synthesis pathway.
Caption: A troubleshooting workflow for reaction optimization.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aloglutamol Analytical Method Development
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of analytical method development for pharmaceutical compounds. As "Aloglutamol" does not correspond to a widely recognized pharmaceutical ingredient, the information provided is adapted from common challenges and solutions encountered with similar molecules and analytical techniques.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analytical method development for this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce sample concentration. - Use a mobile phase additive (e.g., triethylamine) to mask active sites on the stationary phase. - Replace the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. - Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated before each run. - Check the HPLC pump for leaks and ensure proper functioning. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix. - Analyte degradation during sample preparation. - Adsorption to container surfaces. | - Optimize the extraction solvent and technique (e.g., sonication, vortexing). - Use amber glassware and work under controlled temperature to minimize degradation.[1] - Use silanized glassware to prevent adsorption. |
| Presence of Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. - Impurities in the diluent. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol between injections. - Analyze a blank diluent to check for impurities. |
| Failure to Meet Linearity Requirements | - Detector saturation at high concentrations. - Inappropriate calibration range. - Analyte instability in the prepared standard solutions. | - Dilute samples to fall within the linear range of the detector. - Re-evaluate and adjust the concentration range of the calibration standards. - Prepare fresh standards and assess their stability over time.[2] |
| Inadequate Separation of this compound from Impurities/Degradants | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Insufficient method specificity.[2] | - Perform a systematic optimization of the mobile phase (e.g., gradient, organic modifier ratio). - Screen different column stationary phases (e.g., C18, C8, Phenyl). - Conduct forced degradation studies to ensure the method is stability-indicating.[3][4][5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in developing a stability-indicating HPLC method for this compound?
A1: The initial steps involve gathering information about the physicochemical properties of this compound, such as its solubility, pKa, and UV absorption spectrum.[1] Subsequently, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[3][5][6] This information is crucial for selecting a suitable chromatographic column and developing a mobile phase that can effectively separate the parent drug from its degradants.[3]
Q2: How do I choose the appropriate HPLC column for this compound analysis?
A2: The choice of an HPLC column depends on the chemical properties of this compound. A good starting point for many small molecules is a reversed-phase C18 column.[8] However, if this compound has specific characteristics (e.g., high polarity), other stationary phases like C8 or those with polar-embedded groups might provide better retention and selectivity. Screening several columns with different selectivities is a recommended practice.
Q3: What are the key validation parameters for an this compound analytical method according to ICH guidelines?
A3: According to ICH guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[2][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Q4: My this compound sample shows degradation over time in the autosampler. How can I mitigate this?
A4: To mitigate degradation in the autosampler, consider the following:
-
Use a cooled autosampler to maintain a low temperature (e.g., 4°C).
-
Limit the time samples spend in the autosampler before injection.
-
Investigate the stability of the analyte in the chosen diluent and adjust the composition if necessary.
-
If the analyte is light-sensitive, use amber vials.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples by HPLC to observe the degradation peaks relative to the parent drug peak.
Protocol 2: Generic HPLC Method Development for this compound
Objective: To establish a starting point for the chromatographic analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the λmax of this compound |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solution and monitor the chromatogram.
-
Evaluate the peak shape, retention time, and resolution from any impurities.
-
Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.
Visualizations
Caption: General workflow for this compound analysis by HPLC.
Caption: Logical troubleshooting flowchart for HPLC issues.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. HPLC Analysis of Paracetamol | SIELC Technologies [sielc.com]
- 9. upm-inc.com [upm-inc.com]
Technical Support Center: Aloglutamol HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Aloglutamol. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[2]
Peak tailing is problematic because it can:
-
Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation difficult.
-
Compromise Quantification: Asymmetry leads to inaccurate peak integration and unreliable quantitative results.[2]
-
Indicate Method Issues: Tailing often signals underlying problems with the column, mobile phase, or overall system suitability.[3]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
This compound is an aluminum salt of tris(hydroxymethyl)aminomethane (Tris) and glucuronic acid. The key component responsible for its chromatographic behavior is Tris , a primary amine.
-
Basic Nature: Tris is a basic compound with a pKa of approximately 8.1 at room temperature.[4][5][6] This means that in mobile phases with a neutral or near-neutral pH, the Tris molecule can become protonated (positively charged).
-
Silanol (B1196071) Interactions: Standard reversed-phase HPLC columns are typically packed with silica (B1680970) particles that have been chemically modified (e.g., with C18 chains). However, some residual, unmodified silanol groups (Si-OH) always remain on the silica surface. At mobile phase pH values above 3-4, these silanol groups can become deprotonated (negatively charged, Si-O⁻).
-
Secondary Retention Mechanism: The positively charged this compound (specifically, the Tris moiety) can undergo a strong secondary ionic interaction with the negatively charged silanol groups.[3] This interaction is stronger than the primary hydrophobic retention mechanism, causing some analyte molecules to be retained longer, which results in a tailed peak.[3]
Q3: What are the primary causes of peak tailing beyond silanol interactions?
While silanol interactions are the most common chemical cause for basic analytes, other factors can also lead to peak tailing for any compound:
-
Column Degradation: This includes the formation of a void at the column inlet, contamination from sample matrix, or a partially blocked inlet frit.[2][3]
-
Extra-Column Volume: Excessive volume in the system outside of the column (e.g., long or wide-diameter tubing, large detector flow cell) can cause the analyte band to spread, leading to broader and sometimes tailing peaks.[7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing poor peak shape.[3]
-
Mobile Phase Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can distort the peak shape, particularly for early-eluting peaks.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis.
Step 1: Initial Diagnosis and Instrumental Checks
Q: My this compound peak is tailing. What should I check first?
Before modifying the chemistry of your method, always start with the simplest potential causes related to the HPLC instrument itself.
-
Check for Leaks and Proper Fittings: Ensure all fittings, especially those connecting the injector, column, and detector, are secure. A poor connection can create dead volume where the sample can diffuse, causing peak distortion.
-
Minimize Tubing Length: Verify that the tubing connecting the column to the detector is as short and narrow in diameter as possible (e.g., 0.005" I.D.) to minimize extra-column band broadening.[7]
-
Inspect the Guard Column: If you are using a guard column, it may be contaminated or expired. Run the analysis without the guard column. If the peak shape improves, replace the guard column.
Step 2: Chemical and Methodological Adjustments
Q: The instrumental checks didn't solve the problem. How can I improve peak shape using the mobile phase?
This is the most critical step for basic compounds like this compound. The goal is to minimize the secondary silanol interactions.
-
Lower the Mobile Phase pH: This is the most effective strategy. By lowering the mobile phase pH to between 2.5 and 3.5, the residual silanol groups on the silica surface will be fully protonated (Si-OH) and therefore neutral. This eliminates the strong ionic attraction between the analyte and the stationary phase.[2][8]
-
Action: Add an acidifier like 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or 0.1% phosphoric acid to your aqueous mobile phase.
-
-
Use a Buffer: A buffer is essential to maintain a stable, low pH. Unstable pH can lead to inconsistent retention times and poor peak shapes.[7]
-
Action: Use a buffer like phosphate (B84403) or formate (B1220265) at a concentration of 10-25 mM. Ensure the target pH is well within the buffer's effective range (±1 pH unit from its pKa).
-
-
Increase Buffer Strength: If you are already using a buffer at a low pH, sometimes increasing its concentration (e.g., to 50 mM) can help to further mask any residual silanol activity and improve peak symmetry.[3]
The following diagram illustrates the troubleshooting workflow.
Q: What if adjusting the mobile phase isn't enough? What should I check next?
If mobile phase optimization does not fully resolve the issue, consider the column itself or the sample concentration.
-
Check for Column Overload: Inject a sample that has been diluted 10-fold. If the peak shape improves significantly, the original sample was too concentrated.[3]
-
Column Contamination and Voids: A contaminated column or a void at the inlet can cause tailing for all peaks in the chromatogram.[3]
-
Action: Disconnect the column from the detector, reverse it, and flush it with a strong solvent (like 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to waste. If this fails, the column may be permanently damaged.
-
-
Use a High-Purity or End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" (where residual silanols are chemically deactivated). These columns show significantly less tailing for basic compounds. If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) is highly recommended.[7]
The diagram below illustrates how lowering mobile phase pH prevents the unwanted secondary interaction that causes peak tailing for basic compounds like this compound.
Data Presentation
The effect of mobile phase pH on peak shape is the most critical parameter for basic compounds. While specific data for this compound is not published, the following table illustrates the expected effect based on typical behavior for basic analytes.
| Mobile Phase pH | Analyte Charge (Tris, pKa ≈ 8.1) | Silanol Group Charge | Dominant Interaction | Expected Peak Shape (Tf) |
| 7.0 | Mostly Cationic (R-NH₃⁺) | Mostly Anionic (Si-O⁻) | Ionic + Hydrophobic | Severe Tailing (Tf > 2.0) |
| 4.5 | Cationic (R-NH₃⁺) | Partially Anionic (Si-O⁻) | Mixed-mode | Moderate Tailing (Tf ≈ 1.5-2.0) |
| < 3.5 | Cationic (R-NH₃⁺) | Neutral (Si-OH) | Purely Hydrophobic | Good Symmetry (Tf ≈ 1.0-1.2) |
Experimental Protocols
Protocol 1: Systematic Troubleshooting for Peak Tailing
This protocol provides a step-by-step methodology to diagnose and correct peak tailing for this compound on a reversed-phase system.
1. Objective: To systematically identify and eliminate the cause of peak tailing.
2. Materials:
-
HPLC System with UV-Vis Detector
-
Reversed-Phase C18 Column (preferably a modern, end-capped column)
-
HPLC-grade Water, Acetonitrile, and/or Methanol
-
Mobile Phase Modifiers: Formic acid (or TFA/phosphoric acid), Ammonium (B1175870) formate (or potassium phosphate)
-
This compound reference standard and sample solutions
3. Methodology:
-
Step 1: Benchmark Current Performance
-
Run your current method and record the chromatogram.
-
Calculate the Tailing Factor (Tf) for the this compound peak using your chromatography data system (CDS) software. A Tf > 1.2 confirms a tailing issue.
-
-
Step 2: Instrumental Inspection (as detailed in the guide above)
-
Check all system connections for leaks.
-
Ensure tubing from the column to the detector is minimal in length and diameter.
-
If a guard column is used, remove it and re-run the analysis. If peak shape improves, replace the guard.
-
-
Step 3: Mobile Phase Optimization
-
Prepare a Low-pH Mobile Phase: Prepare an aqueous mobile phase containing 0.1% (v/v) formic acid. This will bring the pH to approximately 2.7.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes.
-
Analyze the Sample: Inject your this compound standard.
-
Evaluate Peak Shape: Compare the chromatogram to your benchmark. The peak tailing should be significantly reduced. Calculate the new Tf.
-
-
Step 4: Introduce a Buffer (If Necessary)
-
If retention time is unstable or minor tailing persists, prepare a buffered mobile phase.
-
Aqueous Phase: 20 mM ammonium formate, pH adjusted to 3.0 with formic acid.
-
Equilibrate and Analyze: Repeat steps 3.2 and 3.3. The buffer should stabilize the system and may further improve peak shape.
-
-
Step 5: Test for Column Overload and Contamination
-
Dilution Test: Prepare and inject a 1:10 dilution of your sample. If the Tf improves, your original concentration was too high.
-
Column Wash: If all peaks are tailing and pressure has increased, perform a column wash. Disconnect the column from the detector, reverse the flow direction, and flush sequentially with water, isopropanol, and then your mobile phase organic solvent (e.g., acetonitrile) to waste.
-
-
Step 6: Final Assessment
-
If peak tailing is resolved, the issue was likely chemical (pH) or concentration-related.
-
If tailing persists after all steps, the column itself is likely degraded or inappropriate for the application. Replace it with a new, high-purity, end-capped C18 column.
-
References
- 1. biotage.com [biotage.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tris [sigmaaldrich.com]
- 6. CAS 77-86-1: Tris(hydroxymethyl)aminomethane | CymitQuimica [cymitquimica.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aloglutamol Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Aloglutamol for in vitro assays. The following information is designed to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antacid compound that is a salt of aluminum, gluconic acid, and tris.[1] Its chemical formula is C10H24AlNO12. Understanding its composition is key to addressing solubility issues. Gluconic acid is highly soluble in water, while aluminum salts exhibit pH-dependent solubility.[1][2]
Q2: I am observing precipitation of this compound in my neutral pH cell culture medium. Why is this happening?
The aluminum component of this compound is likely the cause of precipitation in neutral pH solutions. Aluminum salts are known to be least soluble in the neutral pH range of 6.0-8.0, with minimum solubility around pH 6.5.[2] Many standard cell culture media are buffered to a physiological pH within this range, which can lead to the formation of insoluble aluminum hydroxide.
Q3: What is the recommended starting solvent for preparing an this compound stock solution?
Q4: How can I mitigate the low solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to improve the solubility of this compound in aqueous solutions. These include adjusting the pH of the buffer, using co-solvents, or employing solubilizing agents. A step-by-step troubleshooting guide is provided below to help you optimize your experimental conditions.
Troubleshooting Guide for this compound Solubility
If you are encountering solubility issues with this compound, follow this troubleshooting workflow to identify a suitable solvent and preparation method for your in vitro assay.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps to systematically test the solubility of this compound and prepare a stock solution.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aqueous Stock Preparation:
-
Weigh out a small amount of this compound powder into a sterile microcentrifuge tube.
-
Add a precise volume of sterile, deionized water to achieve the desired high concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles. If particles remain, sonicate the tube for 5-10 minutes.
-
If the solution is clear, the aqueous stock is ready. Proceed to dilute to the final working concentration in your assay medium.
-
-
DMSO Stock Preparation (if aqueous solubility is insufficient):
-
Weigh out this compound powder into a new sterile microcentrifuge tube.
-
Add 100% cell culture grade DMSO to achieve a high concentration (e.g., 100 mM or higher).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Once a clear stock solution is obtained, it can be serially diluted to the final working concentration in the cell culture medium. Important: The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final DMSO concentration.
-
Quantitative Data Summary
The following table summarizes the solubility characteristics of this compound's components, which can help in predicting its behavior in different solvents.
| Component | Solvent | Solubility | Reference |
| Gluconic Acid | Water | Highly soluble (316 g/L) | [1] |
| Ethanol | Slightly soluble | [8] | |
| Tris | Water | Soluble | [9] |
| Aluminum Salts | Water (neutral pH) | Relatively insoluble (minimum around pH 6.5) | [2] |
| Water (acidic pH) | Enhanced solubility | [2] | |
| Water (alkaline pH) | Enhanced solubility | [2] |
Signaling Pathways and Logical Relationships
The solubility of this compound in an aqueous medium is governed by the interplay of its constituent ions and the properties of the solvent, particularly pH. The following diagram illustrates the chemical equilibria that influence its solubility.
Caption: Chemical equilibria affecting this compound solubility.
References
- 1. Gluconic acid - Wikipedia [en.wikipedia.org]
- 2. Aluminum salts final content: chapter 2.3 - Canada.ca [canada.ca]
- 3. ebm-journal.org [ebm-journal.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 9. Is Tris buffer toxic to cells in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Preventing Drug Degradation During Storage
Disclaimer: A comprehensive literature search did not yield specific degradation pathways or stability data for Aloglutamol. The following troubleshooting guides and FAQs provide general best practices for preventing the degradation of pharmaceutical compounds during storage and are not specific to this compound. Researchers should perform compound-specific stability studies to determine appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause degradation of a pharmaceutical compound?
A1: The main environmental factors that can lead to the degradation of a drug substance are temperature, humidity, light, and oxygen. The extent to which a compound is affected by these factors is dependent on its chemical structure and formulation.
Q2: What are the general recommended storage conditions for pharmaceutical compounds?
A2: Most medications should be stored at a controlled room temperature, typically between 15°C to 25°C (59°F to 77°F), in a dry place, and protected from light.[1][2] However, some drugs require refrigeration at 2°C to 8°C (36°F to 46°F).[3] It is crucial to consult the manufacturer's instructions for specific storage recommendations.
Q3: How can I determine the shelf-life of a new compound I am working with?
A3: The shelf-life of a compound is determined through stability studies.[4] These studies involve subjecting the compound to various environmental conditions over a predetermined period to assess its degradation profile.[5] The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[6]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions such as acid, base, heat, light, and oxidizing agents.[7] This helps to identify potential degradation products and establish the stability-indicating properties of analytical methods.[7][8]
Troubleshooting Guides
Issue: Unexpected degradation of a stored compound.
This guide helps researchers troubleshoot the potential causes of unexpected degradation of a pharmaceutical compound during storage.
References
- 1. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 2. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Bioanalysis of Aloglutamol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalysis of Aloglutamol. The focus is on addressing matrix effects during the quantification of aluminum in biological samples, the primary analyte for bioanalytical studies of this compound, an aluminum-containing antacid.
Troubleshooting Guide: Matrix Effects in Aluminum Bioanalysis by ICP-MS
Matrix effects in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can lead to inaccurate quantification of aluminum by causing signal suppression or enhancement. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: Poor Precision (%RSD > 15%) in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Introduction | 1. Check Peristaltic Pump Tubing: Inspect for flattening, kinks, or wear. Replace if necessary. Ensure proper tension on the tubing.[1][2] 2. Inspect Nebulizer: Look for blockages or damage at the tip. Clean the nebulizer by backflushing with a dilute acid solution. Do not sonicate or use a wire to clear blockages. [3] 3. Examine Spray Chamber: Check for droplets, which may indicate an issue with the nebulizer or gas flow. Clean if dirty. |
| Plasma Instability | 1. Inspect Torch: Look for deposits or wear. Clean or replace as needed. 2. Optimize Torch Position: Ensure the torch is correctly aligned with the interface cones. 3. Check RF Coil: Inspect for any signs of damage or corrosion. |
| Contamination | 1. Review Sample Collection and Handling: Ensure trace-metal-free tubes are used for blood collection to avoid aluminum contamination.[4] 2. Check Reagents: Use high-purity water and acids for all preparations. Verify the certificate of analysis for reagents for potential aluminum content.[5] 3. Assess Labware: Use pre-cleaned labware or soak in dilute nitric acid to remove any potential aluminum contamination. |
Problem: Inaccurate Results (Bias > 15%) in QC Samples
| Potential Cause | Troubleshooting Steps |
| Matrix-Induced Signal Suppression or Enhancement | 1. Increase Sample Dilution: Diluting the sample further with the diluent (e.g., 0.5% nitric acid) can reduce the concentration of matrix components.[4] 2. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the biological sample (e.g., a pooled plasma digest).[5] 3. Internal Standardization: Use an appropriate internal standard (e.g., Scandium) to compensate for matrix effects. The internal standard should be added to all samples, standards, and blanks.[6] |
| Polyatomic Interferences | 1. Use Collision/Reaction Cell Technology: Employ a collision gas (e.g., Helium) to reduce interferences from polyatomic ions that may have the same mass-to-charge ratio as aluminum. |
| Calibration Issues | 1. Verify Standard Concentrations: Prepare fresh calibration standards daily. 2. Check Calibration Curve Linearity: Ensure the calibration curve is linear over the expected concentration range of the samples. If not, a different calibration model may be needed.[3] |
Problem: High Background Signal in Blank Samples
| Potential Cause | Troubleshooting Steps |
| Contamination of Rinse Solution or Blank | 1. Prepare Fresh Solutions: Use freshly prepared, high-purity rinse and blank solutions. 2. Check for Contamination Sources: Investigate potential sources of aluminum contamination in the lab environment, such as dust. |
| Carryover (Memory Effects) | 1. Increase Rinse Time: Extend the rinse time between samples to ensure the previous sample is completely washed out of the system.[5] 2. Use an Appropriate Rinse Solution: The rinse solution should match the acid concentration of the samples. For particularly "sticky" elements, a more aggressive rinse solution may be necessary. |
| Instrument Contamination | 1. Clean Sample Introduction System: Thoroughly clean the nebulizer, spray chamber, and torch. 2. Clean Interface Cones: Inspect and clean the sampler and skimmer cones. Conditioning the cones after cleaning is also recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the bioanalysis of this compound?
A1: The recommended technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][6] this compound is an aluminum-containing antacid, and its bioanalysis involves the quantification of aluminum in biological matrices like plasma or serum. ICP-MS offers the high sensitivity and selectivity required for measuring trace levels of aluminum.[4]
Q2: How should plasma samples be prepared for aluminum analysis by ICP-MS?
A2: A simple dilution is typically sufficient for plasma or serum samples. A common procedure involves diluting the sample with a dilute solution of high-purity nitric acid (e.g., 0.5% HNO₃).[4] A dilution factor of 1:14 to 1:18 is often used.[4]
Q3: What are the common sources of aluminum contamination during bioanalysis?
A3: Aluminum is ubiquitous, making contamination a significant challenge. Common sources include dust in the laboratory environment, reagents (water and acids), labware (pipette tips, sample tubes, flasks), and even the rubber stoppers of some blood collection tubes.[4][5] It is crucial to use trace-metal-free collection tubes and high-purity reagents and to thoroughly clean all labware.
Q4: How can I assess the extent of matrix effects in my this compound bioanalysis?
A4: Matrix effects can be evaluated by comparing the analytical signal of aluminum in a neat solution (standard in diluent) to the signal of aluminum spiked into a pre-digested or diluted blank biological matrix at the same concentration. A significant difference in the signal indicates the presence of matrix effects. The use of certified reference materials with a similar matrix is also a valuable tool for assessing accuracy.
Q5: What is the role of an internal standard in aluminum bioanalysis?
A5: An internal standard (IS) is a known concentration of an element that is not present in the sample, added to all samples, standards, and blanks. It is used to correct for variations in sample introduction, plasma conditions, and matrix effects.[6] For aluminum analysis, Scandium (Sc) is a commonly used internal standard.
Q6: What are typical pharmacokinetic parameters for aluminum absorption from antacids like this compound?
A6: The gastrointestinal absorption of aluminum from antacids is generally low in individuals with normal renal function.[7] However, measurable increases in plasma and urinary aluminum concentrations can be observed after administration.[7] The absorption of aluminum can be significantly enhanced by the co-ingestion of substances like citrate.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of aluminum in biological matrices by ICP-MS.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Aluminum | Monkey Serum | 10 - 1000 | 10 |
| Aluminum | Human Albumin | 1 - 4 | 0.2 |
| Aluminum | Human Blood | 20 - 700 | 21 |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level (ng/mL) | Accuracy (% Bias / % Recovery) | Precision (% CV) |
| Aluminum | Monkey Serum | Low, Mid, High | Within ±11.0% | ≤7.9% |
| Aluminum | Human Albumin | 50%, 100%, 150% of target | 93.93% - 108.83% | - |
| Aluminum | Human Blood | 20-200 µg/L | - | 31% |
| Aluminum | Human Blood | 200-700 µg/L | - | 23% |
Experimental Protocols
Protocol 1: Quantification of Aluminum in Human Plasma by ICP-MS
1. Sample Preparation:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a pre-cleaned, trace-metal-free tube, add 250 µL of plasma.
-
Add 3,250 µL of 0.5% high-purity nitric acid containing the internal standard (e.g., Scandium). This results in a 1:14 dilution.[4]
-
Vortex the diluted sample thoroughly.
2. Calibration Standards and Quality Controls:
-
Prepare a stock solution of aluminum from a certified standard.
-
Perform serial dilutions in 0.5% nitric acid to prepare calibration standards covering the expected concentration range (e.g., 5 to 100 ng/mL).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) by spiking known amounts of aluminum into a pooled blank plasma matrix and preparing them in the same way as the study samples.
3. ICP-MS Analysis:
-
Use an ICP-MS system equipped with a collision/reaction cell.
-
Typical ICP-MS Parameters:
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Auxiliary Gas Flow: ~0.9 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Collision Gas (Helium): ~4.5 mL/min
-
Monitored m/z: Aluminum (²⁷Al), Scandium (⁴⁵Sc)
-
-
Perform a system performance check and calibration before running the samples.
-
Analyze the blank, calibration standards, QC samples, and study samples.
Visualizations
Caption: Experimental workflow for aluminum quantification in plasma.
Caption: Troubleshooting logic for ICP-MS bioanalytical issues.
References
- 1. agilent.com [agilent.com]
- 2. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 3. blog.txscientific.com [blog.txscientific.com]
- 4. Determination of aluminum concentrations in biological specimens: application in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ICP-MS Method for Simultaneous Determination of Aluminum, Sodium, and Potassium in Human Albumin Solution for Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimization of Small Molecule-Protein Binding Conditions
Disclaimer: Specific binding optimization protocols for Aloglutamol phosphate (B84403) are not extensively documented in publicly available scientific literature, as its primary function is as a chemical antacid. The following guide provides a general framework and best practices for optimizing the binding conditions for a generic small molecule (referred to as "Molecule X") to a target protein. These principles are broadly applicable to various binding assays used in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in my binding assay?
A1: Poor reproducibility often stems from several sources:
-
Inconsistent Reagent Preparation: Variation in buffer pH, salt concentration, or the presence of contaminants can significantly alter binding kinetics. Prepare a single master mix of reagents for all plates in an experiment to ensure consistency.[1]
-
Pipetting Inaccuracy: Small volume errors, particularly with viscous solutions or when using multichannel pipettes, can introduce significant variability. It is crucial to calibrate pipettes regularly and use proper techniques like reverse pipetting for viscous liquids.[1]
-
Temperature Fluctuations: Binding affinities can be temperature-dependent.[2] Ensure that all incubation steps are performed at a consistent, calibrated temperature.[1]
-
Time Delays in Reagent Addition: A significant delay when adding reagents across a 96-well plate can cause a signal drift. Using a multichannel pipette can help minimize this variability.[1]
Q2: My assay signal is very weak or non-existent. What should I check first?
A2: A weak or absent signal can be due to several factors:
-
Inactive Protein or Ligand: Ensure the integrity and activity of your target protein and Molecule X. Degradation or improper folding can abolish binding.[2][3][4]
-
Suboptimal Assay Conditions: The buffer composition (pH, ionic strength) may not be optimal for the interaction. Perform buffer screening to find the ideal conditions.[5]
-
Incorrect Concentrations: The concentrations of the target protein or Molecule X may be too low. Titrate both components to find the optimal concentrations that provide a good signal-to-noise ratio.[5]
-
Limiting Component: One of the assay components, such as a detection antibody or enzyme conjugate, may be at a limiting concentration, resulting in a lower overall signal.[6]
Q3: How can I reduce high background signal in my assay?
A3: High background often results from non-specific binding (NSB) of assay components to the plate or each other.[6] To mitigate this:
-
Optimize Blocking: Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat milk, casein) and optimize the concentration and incubation time.[5]
-
Improve Washing Steps: Increase the number of washes, the duration of each wash, or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20) to more effectively remove unbound reagents.[5][7]
-
Adjust Antibody/Conjugate Concentrations: Using too much enzyme conjugate or detection antibody can lead to high background.[6] Titrate these components to find the lowest concentration that still provides a strong specific signal.
Q4: My standard curve has poor linearity. What could be the cause?
A4: Poor linearity in a standard curve can compromise the accuracy of your results.[6] Common causes include:
-
Matrix Effects: Components in your sample matrix (e.g., serum, plasma) can interfere with the assay. Try to match the standard diluent as closely as possible to the sample matrix.[6][8] If this is not possible, performing spike-and-recovery or linearity-of-dilution experiments can help assess the impact of the matrix.[6]
-
Incorrect Dilution Series: Errors in preparing the serial dilutions of your standard can lead to a non-linear curve.
-
Assay Saturation: At very high concentrations of the analyte, the signal may plateau, leading to a loss of linearity at the top end of the curve. Conversely, at very low concentrations, the signal may be indistinguishable from the background.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Problem 1: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate all pipettes regularly. Ensure tips are sealed correctly, especially on multichannel pipettors. Pre-wet tips before dispensing.[1] |
| Inefficient or Inconsistent Washing | Use an automated plate washer for consistency. If washing manually, ensure uniform force, volume, and number of washes for every well.[1][7] |
| Edge Effects | Temperature or humidity gradients across the plate can cause "edge effects." Avoid using the outer wells or incubate plates in a humidified chamber. |
| Time Lags in Reagent Addition | Use multichannel pipettes to add critical reagents (e.g., substrate, stop solution) quickly and consistently across the plate.[1] |
Problem 2: Non-Specific Binding (NSB)
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Test a panel of blocking buffers (e.g., 1-5% BSA, non-fat milk, commercial blockers). Optimize blocking time and temperature.[5] |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash and dilution buffers to reduce hydrophobic interactions.[9] |
| Ionic Interactions | Optimize the salt concentration (e.g., 100-500 mM NaCl) in your buffers to disrupt non-specific ionic interactions.[9] |
| Analyte Binding to Surface | In Surface Plasmon Resonance (SPR), the analyte may bind to the sensor surface itself. Ensure the reference channel is properly prepared and subtracted from the signal.[3] |
Experimental Protocols
Protocol: Competitive ELISA for Molecule X Binding
This protocol describes a common method to quantify an unlabeled small molecule (Molecule X) by measuring its ability to compete with a labeled version of the molecule (or a known labeled ligand) for binding to an immobilized target protein.
1. Plate Coating:
-
Dilute the target protein to an optimized concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the diluted protein solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
2. Washing:
-
Discard the coating solution and wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
4. Competitive Binding:
-
Discard the blocking buffer and wash the plate as described in step 2.
-
Prepare serial dilutions of your unlabeled Molecule X (the competitor) and a fixed, optimized concentration of a labeled ligand (e.g., biotinylated Molecule X).
-
Add 50 µL of the Molecule X dilutions and 50 µL of the labeled ligand to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
5. Detection:
-
Wash the plate five times with Wash Buffer to remove all unbound ligands.
-
If using a biotinylated ligand, add 100 µL of a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP), diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
6. Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of an appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark until sufficient color develops (typically 5-20 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄).
7. Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the concentration of Molecule X.
Visualizations
Logical and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Aloglutamol Formulation Stability: Technical Support Center
Welcome to the technical support center for Aloglutamol formulation stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the formulation of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on the known chemistry of this compound's constituent components: aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is an antacid medication. It is a salt composed of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris)[1][2]. Understanding the individual characteristics of these three components is key to addressing formulation stability issues.
Q2: What are the most likely sources of instability in an this compound formulation?
Based on the components of this compound, potential stability issues can arise from:
-
The Aluminum Component: Aluminum-containing antacids, particularly suspensions, can exhibit physical instability such as changes in viscosity, thickening, and hardening over time[3]. Aluminum ions can also be reactive and prone to complexation.
-
The Tris Component: Tris buffer is known to be temperature-sensitive. At elevated temperatures, it can degrade to produce formaldehyde (B43269), which can then react with other components in the formulation[4][5]. The pH of Tris buffers is also significantly dependent on temperature[1].
-
The Gluconate Component: While generally stable and biodegradable, gluconic acid and its salts can chelate metal ions, including aluminum[6][7][8]. The stability of these metal-gluconate complexes can be pH-dependent[6].
-
Interactions between Components: The primary challenge lies in the potential interactions between aluminum, gluconate, and Tris within the same formulation, which could lead to the formation of complexes, precipitation, or degradation.
Q3: My this compound suspension is showing increased viscosity and is difficult to resuspend. What could be the cause?
An increase in viscosity or caking in aluminum-containing suspensions is a common physical stability issue[3]. This can be due to particle aggregation and interactions within the formulation.
-
Troubleshooting:
-
Excipient Compatibility: Review your excipients. Certain suspending agents or stabilizers may interact with the aluminum salt. Consider evaluating alternative suspending agents.
-
pH Optimization: The pH of the formulation can significantly impact the charge of the suspended particles and, therefore, their tendency to aggregate. Ensure the pH is within a range that promotes particle repulsion.
-
Storage Conditions: Elevated temperatures can accelerate particle interactions. Ensure the formulation is stored at the recommended temperature.
-
Troubleshooting Guides
Issue 1: Unexpected pH shift in the formulation during stability studies.
A shift in pH can indicate chemical degradation or interaction between components.
-
Possible Cause: Thermal degradation of the Tris buffer. The pKa of Tris is temperature-dependent, leading to a pH decrease as temperature increases[1].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH shifts.
Issue 2: Formation of a precipitate in a liquid this compound formulation.
Precipitation can be due to the formation of insoluble complexes or degradation products.
-
Possible Cause: Interaction between aluminum and gluconate, potentially influenced by the pH and the presence of Tris. Aluminum and gluconate are known to form complexes, and their solubility can be pH-dependent[6][8].
-
Troubleshooting Steps:
-
Characterize the Precipitate: Isolate and analyze the precipitate to identify its composition. This could involve techniques like FTIR, XRD, or elemental analysis.
-
pH Adjustment Study: Evaluate the solubility of this compound at different pH values to identify a range where the complex remains soluble.
-
Excipient Screening: Screen for excipients that may be either promoting or inhibiting the precipitation.
-
Issue 3: Appearance of a new peak in the HPLC chromatogram during stability testing.
A new peak indicates the formation of a degradation product.
-
Possible Cause: This could be a degradation product from any of the individual components or a product of their interaction. Given the known instability of Tris at high temperatures, a reaction product involving formaldehyde is a possibility[4][5]. Hydrolysis of the gluconate component is also a potential degradation pathway[9][10].
-
Logical Relationship for Investigation:
Caption: Investigating the origin of a new degradation peak.
Data on Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Impact on this compound Components |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or up to 70°C | May affect the stability of the aluminum-gluconate complex; potential hydrolysis of gluconate. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or up to 70°C | Aluminum hydroxide (B78521) may precipitate; potential hydrolysis and degradation of gluconate and Tris. |
| Oxidation | 3% to 30% H₂O₂ at room temperature | The hydroxyl groups on gluconate and Tris may be susceptible to oxidation. |
| Thermal Degradation | 40°C to 80°C | Can induce degradation of Tris to formaldehyde[1][4][5]; may affect the physical stability of suspensions. |
| Photostability | Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy | The intrinsic photostability of the complex and its individual components should be evaluated. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column Selection: A reverse-phase C18 column is a common starting point.
-
Mobile Phase:
-
A gradient elution may be necessary to separate polar and non-polar degradants.
-
Start with a mobile phase of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer). The pH of the mobile phase should be optimized for peak shape and retention.
-
-
Detection: UV detection is a standard approach. The wavelength should be selected based on the UV absorbance maxima of this compound and its potential degradants.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see table above) to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Analysis of Aluminum Content
The concentration of aluminum is a critical quality attribute.
-
Method: Ion chromatography (IC) with post-column derivatization is a suitable method for the determination of aluminum in pharmaceutical products[4].
-
Sample Preparation: The formulation needs to be appropriately diluted. For suspensions, this may involve dissolution in a suitable solvent, such as dilute NaOH, followed by sonication[4].
-
Chromatographic Conditions: An ion-exchange column (e.g., Dionex IonPac CS10) can be used for separation[4].
-
Post-Column Reaction: A colorimetric reagent, such as Tiron, is added post-column to form a colored complex with aluminum that can be detected by a UV-Vis detector[4].
-
Quantification: The aluminum concentration is determined by comparing the peak area to a calibration curve prepared from aluminum standards.
-
-
Alternative Methods: Other methods for aluminum analysis include atomic absorption spectroscopy (AAS) and complexometric titration[3][4][7].
This technical support center provides a foundational guide for addressing stability challenges in this compound formulations. As more specific data on this compound becomes available, these recommendations will be further refined.
References
- 1. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Complexation of Al(III) with gluconate in alkaline to hyperalkaline solutions: formation, stability and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antacid suspensions containing aluminum hydroxide and magnesium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. asianjpr.com [asianjpr.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Aloglutamol Particle Size for Enhanced Dissolution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the particle size of Aloglutamol to improve its dissolution rate. The information is based on the physicochemical properties of its components and established principles of pharmaceutical science.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution a potential challenge?
This compound is an antacid composed of aluminum hydroxide (B78521), gluconic acid, and tris (trometamol).[1] Its dissolution can be challenging due to the poor solubility of aluminum hydroxide, especially in the near-neutral pH range of the small intestine.[2][3] While it is expected to dissolve in the acidic environment of the stomach, its overall dissolution rate can be limited by its particle size and the amphoteric nature of aluminum hydroxide.
Q2: What are the key physicochemical properties of this compound's components that influence its dissolution?
Understanding the individual components of this compound is crucial for predicting its dissolution behavior:
-
Aluminum Hydroxide : This is an amphoteric substance, meaning it is soluble in acidic and basic conditions but has very low solubility in the neutral pH range (isoelectric point around pH 7.7).[2][4]
-
Gluconic Acid : A weak acid with a pKa of approximately 3.86.[5][6] Its presence can help to locally modify the pH.
-
Tris (Trometamol) : A weak base with a pKa of about 8.1 at 25°C.[7][8] It can act as a buffer in the formulation.
The interplay of these components will govern the pH at the particle surface and in the bulk solution, thereby affecting the dissolution rate.
Q3: How does particle size reduction improve the dissolution of this compound?
Reducing the particle size of a poorly soluble drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. For this compound, smaller particles will allow for more rapid interaction with the dissolution medium, which is particularly important for the aluminum hydroxide component to dissolve effectively in the stomach.
Q4: What are the common methods for reducing the particle size of active pharmaceutical ingredients (APIs) like this compound?
Several techniques can be employed for particle size reduction, broadly categorized as top-down (milling) and bottom-up (precipitation/crystallization) methods. Common methods include:
-
Milling :
-
Wet Milling (Media Milling) : Grinding the API in a liquid suspension with milling media. This is often preferred for heat-sensitive materials and can prevent dust explosions.
-
Dry Milling (Jet Milling, Hammer Milling) : Using mechanical force or high-velocity gas to break down particles.
-
-
Spray Drying : Dissolving the API in a suitable solvent and then rapidly evaporating the solvent to produce fine particles. This can also be used to create amorphous solid dispersions to further enhance solubility.[2][6][7]
Q5: Are there any specific challenges associated with the particle size reduction of this compound?
While specific data for this compound is limited, challenges can be anticipated based on its composition:
-
Stickiness and Agglomeration : The presence of gluconic acid and tris may lead to a sticky or hygroscopic powder, which can be challenging for dry milling processes and may cause agglomeration of fine particles.
-
Amorphous Content Generation : High-energy milling can induce amorphous regions on the particle surface, which can be physically unstable.[9]
-
Process Control : Achieving a narrow and consistent particle size distribution is crucial for reproducible dissolution profiles.
Section 2: Troubleshooting Guides
This section provides practical guidance for common issues encountered during this compound particle size refinement and dissolution testing.
Troubleshooting Particle Size Reduction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inefficient particle size reduction (particle size remains too large) | - Insufficient milling energy (e.g., low milling speed, short milling time).- Inappropriate milling media (size, density, or material).- High material feed rate.- Agglomeration of milled particles. | - Increase milling speed or duration.- Optimize the size and density of the milling media for efficient impact.- Reduce the feed rate to ensure adequate energy input per particle.- For wet milling, optimize the stabilizer concentration. For dry milling, consider adding a flow aid. |
| Wide particle size distribution | - Inconsistent milling process.- Inefficient classification in jet mills.- Agglomeration and reagglomeration. | - Ensure consistent feed rate and milling parameters.- Adjust the classifier speed in a jet mill.- Use appropriate dispersants or anti-static agents. |
| Material sticking to the mill/agglomeration | - The material may be hygroscopic or have a low glass transition temperature.- Static charges generated during milling. | - Consider switching to wet milling to dissipate heat and reduce sticking.- For dry milling, use a cryogenic milling approach to make the material more brittle.- Incorporate a glidant or anti-static agent into the powder blend. |
| Amorphous content generation | - High-energy milling process. | - Reduce milling intensity (lower speed, shorter time).- Use a less energetic milling technique.- Consider a post-milling annealing step to recrystallize the amorphous content if a crystalline form is desired. |
Troubleshooting Dissolution Testing
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low and variable dissolution results | - Incomplete wetting of the powder (hydrophobicity).- Particle agglomeration in the dissolution medium.- "Coning" of the powder at the bottom of the vessel. | - Add a suitable surfactant (e.g., sodium lauryl sulfate (B86663) at a low concentration) to the dissolution medium to improve wetting.- Ensure adequate agitation to disperse the powder without causing coning. For USP Apparatus 2 (paddle), 50-75 rpm is a common starting point.- Consider using USP Apparatus 1 (basket) to contain the powder. |
| Dissolution rate is too slow | - Particle size is still too large.- The pH of the dissolution medium is not optimal for this compound solubility. | - Further reduce the particle size of the this compound powder.- Since this compound is an antacid, dissolution testing should be performed in an acidic medium (e.g., 0.1 N HCl, pH 1.2) to simulate stomach conditions. |
| Inconsistent dissolution profiles between batches | - Variation in particle size distribution between batches.- Differences in the solid-state properties (e.g., crystallinity, amorphous content) of the API. | - Implement strict in-process controls during particle size reduction to ensure batch-to-batch consistency of the particle size distribution.- Characterize the solid-state properties of each batch using techniques like XRPD and DSC. |
| Pellicle formation on the dissolution medium surface | - Presence of insoluble excipients or impurities.- Cross-linking of gelatin capsules if used. | - Investigate the source of the insoluble material.- If using capsules, ensure they are from a reliable source and stored under appropriate conditions to prevent cross-linking. |
Section 3: Data Presentation
Table 1: Effect of Milling Technique on this compound Particle Size (Illustrative Data)
| Milling Technique | Milling Time (min) | Mean Particle Size (D50, µm) | Particle Size Distribution (Span) |
| Untreated | 0 | 150.2 | 2.5 |
| Jet Milling | 15 | 25.8 | 1.8 |
| Wet Milling | 30 | 15.5 | 1.5 |
| Wet Milling | 60 | 8.2 | 1.3 |
Table 2: Impact of Particle Size on this compound Dissolution in 0.1 N HCl (Illustrative Data)
| Mean Particle Size (D50, µm) | % Dissolved at 15 min | % Dissolved at 30 min | % Dissolved at 60 min |
| 150.2 | 35 | 55 | 70 |
| 25.8 | 65 | 85 | 95 |
| 15.5 | 80 | 98 | >99 |
| 8.2 | 95 | >99 | >99 |
Section 4: Experimental Protocols
The following are detailed methodologies for key experiments related to this compound particle size reduction and dissolution testing.
Protocol 1: Particle Size Reduction by Wet Milling
-
Preparation of Suspension :
-
Prepare a 10% (w/w) suspension of this compound in a suitable non-reactive solvent (e.g., isopropyl alcohol or purified water with a stabilizer).
-
Add a stabilizer (e.g., 0.5% w/w hydroxypropyl methylcellulose) to prevent particle agglomeration.
-
Homogenize the suspension using a high-shear mixer for 15 minutes.
-
-
Milling Process :
-
Charge a laboratory-scale media mill with the appropriate grinding media (e.g., yttria-stabilized zirconia beads, 0.5 mm diameter). The media volume should be approximately 70-80% of the mill chamber volume.
-
Introduce the this compound suspension into the milling chamber.
-
Set the milling parameters:
-
Agitator speed: 2000-4000 rpm
-
Milling time: 30-120 minutes
-
Temperature control: Maintain the suspension temperature below 30°C using a cooling jacket.
-
-
-
Sample Collection and Analysis :
-
Collect samples at regular time intervals (e.g., 30, 60, 90, 120 minutes).
-
Analyze the particle size distribution of the samples using laser diffraction.
-
-
Post-Milling Processing :
-
Separate the milled suspension from the grinding media.
-
Dry the milled this compound using a suitable method such as spray drying or vacuum drying to obtain a fine powder.
-
Protocol 2: Particle Size Enhancement by Spray Drying
-
Preparation of Feed Solution :
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of water and ethanol) to a concentration of 1-5% (w/v).
-
If preparing an amorphous solid dispersion, dissolve a suitable polymer (e.g., HPMC, PVP) in the solvent along with the this compound.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
-
Spray Drying Process :
-
Set up the laboratory spray dryer with the following initial parameters:
-
Inlet temperature: 100-150°C
-
Atomization gas flow rate: 400-600 L/hr
-
Feed pump rate: 2-5 mL/min
-
Aspirator rate: 80-100%
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
-
Product Collection and Analysis :
-
Collect the dried powder from the cyclone collector.
-
Analyze the particle size, morphology (using scanning electron microscopy), and solid-state properties (using XRPD and DSC) of the collected powder.
-
-
Process Optimization :
-
Adjust the process parameters (inlet temperature, feed rate, etc.) to achieve the desired particle size and morphology.
-
Protocol 3: Dissolution Testing of this compound
-
Apparatus and Conditions :
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
-
Procedure :
-
De-aerate the dissolution medium.
-
Place the specified amount of this compound powder (equivalent to a single dose) into each dissolution vessel.
-
Start the rotation of the paddles.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis :
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE syringe filter).
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or a suitable titration method for the aluminum content.
-
-
Data Analysis :
-
Calculate the cumulative percentage of this compound dissolved at each time point.
-
Plot the dissolution profile (% dissolved vs. time).
-
Section 5: Visualizations
The following diagrams illustrate key workflows and relationships in the process of refining this compound particle size for better dissolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. upperton.com [upperton.com]
- 3. TRIS hydrochloride | 1185-53-1 [chemicalbook.com]
- 4. testinglab.com [testinglab.com]
- 5. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. Tris - Wikipedia [en.wikipedia.org]
- 9. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
troubleshooting inconsistent results in Aloglutamol experiments
Welcome to the technical support center for Aloglutamol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antacid medication.[1][2] It is a chemical compound that is a salt of aluminum, gluconic acid, and tris.[1][3] Its primary function is to neutralize excess hydrochloric acid in the stomach, thereby increasing the gastric pH.[4] This action helps to alleviate the symptoms of conditions such as heartburn and indigestion.
Q2: What are the expected outcomes of an in vitro gastric acid neutralization study with this compound?
In a typical in vitro experiment simulating gastric acid conditions, the addition of this compound is expected to result in a rapid and sustained increase in the pH of the acidic solution. The aluminum component of this compound reacts with hydrochloric acid to form aluminum chloride and water, effectively consuming the acid.
Q3: We are observing lower than expected neutralization capacity in our formulation. What could be the cause?
Several factors could contribute to a lower than expected acid neutralization capacity. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q4: Are there any known incompatibilities of this compound with common excipients?
While specific incompatibilities depend on the full formulation, substances that can chelate aluminum ions, such as citrates and phosphates, may interfere with the activity of this compound. It is crucial to assess the compatibility of all excipients during formulation development.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments, particularly in the context of formulation and quality control, can arise from various factors. The table below outlines common issues, their potential causes, and recommended troubleshooting steps.
| Issue Observed | Potential Cause | Recommended Solution |
| Variable Neutralization Capacity | Inconsistent particle size of this compound powder affecting dissolution rate. | Ensure consistent milling and sieving procedures to achieve a uniform particle size distribution. |
| Improper dispersion of this compound in the test medium. | Utilize appropriate mixing techniques (e.g., vortexing, sonication) to ensure homogeneous suspension. | |
| Degradation of this compound due to improper storage. | Store this compound in a cool, dry place, protected from moisture, as recommended by the manufacturer. | |
| Slower than Expected Reaction Rate | Low temperature of the reaction medium. | Perform neutralization studies at a standardized physiological temperature (e.g., 37°C). |
| Presence of interfering substances in the formulation that coat the this compound particles. | Review the formulation for any hydrophobic excipients that might inhibit wetting and dissolution. Consider alternative excipients. | |
| Precipitate Formation upon Reconstitution | pH of the solvent is not optimal for this compound solubility and stability. | Use a buffered solution for reconstitution and ensure the final pH is within the optimal range for the formulation. |
| Interaction with other components in a complex formulation. | Conduct compatibility studies with individual excipients to identify any interactions leading to precipitation. |
Experimental Protocols
Standard Protocol for In Vitro Acid Neutralization Capacity
This protocol is a generalized method for determining the acid-neutralizing capacity of this compound.
-
Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (0.1 N HCl) without enzymes.
-
This compound Sample Preparation: Accurately weigh a specified amount of this compound powder.
-
Titration Setup: Place a known volume of SGF (e.g., 100 mL) in a beaker with a magnetic stirrer and a calibrated pH meter.
-
Initiation of Neutralization: Add the weighed this compound sample to the SGF.
-
Data Recording: Record the pH of the solution at regular intervals (e.g., every 1 minute) until a stable pH is reached.
-
Endpoint Determination: The endpoint can be defined as the time taken to reach a specific pH (e.g., pH 3.5) or the final stable pH achieved.
-
Calculation: The acid neutralization capacity can be calculated based on the amount of acid consumed.
Visualizations
Mechanism of Action: Gastric Acid Neutralization
The following diagram illustrates the chemical reaction that occurs when this compound neutralizes hydrochloric acid in the stomach.
Caption: this compound neutralizing stomach acid.
Troubleshooting Workflow for Variable Neutralization
This diagram outlines a logical workflow for troubleshooting inconsistent acid neutralization results in this compound experiments.
Caption: Troubleshooting inconsistent neutralization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medicinesfaq.com [medicinesfaq.com]
- 3. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
Technical Support Center: Method Refinement for Aloglutamol Degradation Product Analysis
Welcome to the technical support center for the analysis of Aloglutamol and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method refinement.
Disclaimer: Published data on the specific degradation products of this compound is limited. The potential degradation products mentioned in this guide are hypothesized based on the known instability of its components, gluconic acid and tris(hydroxymethyl)aminomethane (trometamol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is an antacid medication. It is a salt composed of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane (also known as trometamol or Tris).[1][2][3] Understanding the analysis of these individual components is key to developing a robust method for the drug substance.
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
-
Gluconic Acid: Under oxidative stress, gluconic acid can form glucono-δ-lactone and 2-keto-D-gluconic acid.[4][5]
-
Tris(hydroxymethyl)aminomethane (Trometamol): This component may be susceptible to oxidation, potentially leading to the formation of compounds like 2-hydroxymethylserine through oxidative deamination and subsequent oxidation.[6][7][8]
Hydrolysis (acidic and basic conditions) may lead to the dissociation of the salt and potential further breakdown of the organic molecules.
Q3: What type of analytical column is best suited for this compound and its degradation products?
A reverse-phase C18 column is a common starting point for the analysis of polar compounds like this compound and its potential degradation products. However, due to the high polarity of gluconic acid and trometamol, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) could offer better retention and separation.[1][9]
Q4: How can I improve the peak shape for the highly polar components of this compound?
Peak tailing is a common issue with polar analytes. To improve peak symmetry:
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol (B1196071) groups on the column, reducing secondary interactions.
-
Ion-Pairing Agents: Incorporating an ion-pairing agent into the mobile phase can improve the retention and peak shape of highly polar, ionizable compounds.
-
Column Choice: Using a column with end-capping or a polar-embedded stationary phase can minimize interactions with residual silanols.
Troubleshooting Guide
Common HPLC Issues in this compound Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between polar analytes (gluconic acid, trometamol) and the stationary phase. | - Adjust mobile phase pH.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase.- Use a highly end-capped or polar-embedded column. |
| Shifting Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition. | - Ensure the column is equilibrated with at least 10-20 column volumes of mobile phase.- Use a column oven for temperature control.- Prepare fresh mobile phase daily and ensure accurate composition. |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system.- Carryover from previous injections. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and sample diluents.- Implement a robust needle wash protocol. |
| Poor Resolution Between Degradation Products | - Sub-optimal mobile phase composition or gradient. | - Adjust the organic modifier concentration.- Modify the gradient slope to improve separation of closely eluting peaks.- Consider a different stationary phase (e.g., mixed-mode). |
Experimental Protocols
Hypothetical Stability-Indicating HPLC Method for this compound
This proposed method is a starting point for method development and will likely require optimization.
| Parameter | Condition |
| Column | Mixed-Mode C18/Anion-Exchange (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 2 min, 5-40% B over 15 min, 40-5% B over 3 min, hold at 5% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and/or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
After exposure, neutralize the acid and base samples, dilute all samples to a suitable concentration with the mobile phase, and analyze using the developed HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
- 1. HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM) | SIELC Technologies [sielc.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. shodex.com [shodex.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Bacteria use a catabolic patchwork pathway of apparently recent origin for degradation of the synthetic buffer compound TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Enhancing Aloglutamol Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Aloglutamol synthesis. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Overview of this compound Synthesis
This compound is a salt of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). A plausible synthetic pathway involves two primary stages:
-
Synthesis of Tris(hydroxymethyl)aminomethane (Tris): This is often achieved through a base-catalyzed nitroaldol (Henry) reaction between nitromethane (B149229) and formaldehyde (B43269), followed by the hydrogenation of the resulting nitroalcohol intermediate to the corresponding amine.
-
Formation of this compound: The synthesized Tris is then reacted with D-gluconic acid and an aluminum source, such as aluminum hydroxide (B78521), under controlled pH and temperature to form the final this compound salt.
The following sections provide detailed troubleshooting for each of these key stages.
II. Troubleshooting Guide: Synthesis of Tris(hydroxymethyl)aminomethane
Stage 1: Henry (Nitroaldol) Condensation
This stage involves the reaction of nitromethane with formaldehyde.
Frequently Asked Questions (FAQs)
-
Q1: My Henry condensation is resulting in a low yield of the desired tris(hydroxymethyl)nitromethane. What are the common causes?
Low yields in the Henry reaction can be attributed to several factors. The reaction is reversible, which can limit the final conversion.[1] Other potential issues include an inappropriate choice or amount of base catalyst, suboptimal reaction conditions (temperature, solvent, reaction time), and the presence of side reactions.[1] Competing reactions such as the Cannizzaro reaction, particularly with formaldehyde, can consume starting materials.[1][2] Additionally, the product itself can sometimes react further with formaldehyde, leading to by-products.[3]
-
Q2: How do I select the appropriate catalyst for the Henry reaction?
The choice of base catalyst is critical. A variety of bases can be used, ranging from weak to strong, and the optimal choice depends on the specific substrates and desired reaction rate.[1] For the reaction between nitromethane and formaldehyde, alkali hydroxides or carbonates are often employed. The concentration of the catalyst should be carefully controlled to avoid promoting side reactions.[3]
-
Q3: I am observing the formation of unwanted by-products. How can I minimize them?
Side reactions are a common challenge. To minimize the Cannizzaro reaction, which is a disproportionation of formaldehyde, careful control of the base concentration and temperature is necessary. To prevent the formation of over-reacted products, the molar ratio of nitromethane to formaldehyde can be adjusted.[3] Using a slight excess of nitromethane can help favor the formation of the desired tris(hydroxymethyl)nitromethane.
Stage 2: Hydrogenation of tris(hydroxymethyl)nitromethane
This stage involves the reduction of the nitro group to a primary amine to yield Tris.
Frequently Asked Questions (FAQs)
-
Q1: The hydrogenation of my nitro intermediate is incomplete or slow. What can I do to improve the conversion?
Incomplete hydrogenation can be due to several factors. The choice of catalyst is paramount; common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[4][5] The activity of the catalyst can be affected by impurities in the substrate or solvent. Ensure the catalyst is fresh and handled properly to avoid deactivation. Reaction conditions such as hydrogen pressure, temperature, and agitation speed also significantly impact the reaction rate. Increasing these parameters can often improve conversion, but must be done cautiously to avoid over-reduction or side reactions.[6]
-
Q2: What are the safety considerations for catalytic hydrogenation?
Catalytic hydrogenation requires careful handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney nickel.[4] The reduction of nitro compounds is highly exothermic, which can lead to a runaway reaction if not properly controlled. The accumulation of hydroxylamine (B1172632) intermediates can also be hazardous as they are thermally unstable.[7] It is crucial to use appropriate safety equipment and to ensure adequate cooling and pressure monitoring.
-
Q3: I am observing impurities in my final Tris product. What are the likely sources?
Impurities in Tris can arise from several sources. Incomplete hydrogenation can leave residual nitro or hydroxylamine intermediates. Side reactions during the Henry condensation can produce various related compounds.[8] The purification process, typically crystallization, is critical for removing these impurities. The choice of solvent for crystallization and the washing procedure are important for obtaining high-purity Tris.[9][10]
III. Troubleshooting Guide: this compound Formation
This stage involves the reaction of Tris with D-gluconic acid and aluminum hydroxide.
Frequently Asked Questions (FAQs)
-
Q1: I am having difficulty dissolving the aluminum hydroxide to initiate the reaction.
Aluminum hydroxide has low solubility in water, which is highly pH-dependent.[11] Its lowest solubility is in the near-neutral pH range.[11] To facilitate its reaction, it is crucial to control the pH of the reaction mixture. The presence of a chelating agent like gluconic acid will aid in the dissolution of aluminum hydroxide by forming a soluble aluminum-gluconate complex.[12] The reaction should be performed in an aqueous solution with careful pH adjustment.
-
Q2: The final this compound product is not precipitating or is precipitating incompletely.
The formation and precipitation of this compound depend on achieving the correct stoichiometry between the three components and maintaining the optimal pH and temperature. The reaction is a complexation between the aluminum ion, gluconate, and Tris.[12] Ensure that the molar ratios of the reactants are correct. The pH of the solution will significantly affect the equilibrium of the complex formation and the solubility of the final salt. Careful control of pH is essential for successful precipitation.[13]
-
Q3: How can I ensure the purity and desired composition of the final this compound product?
The purity of the final product depends on the purity of the starting materials (Tris, D-gluconic acid, and aluminum hydroxide) and the control of the reaction conditions. Side reactions involving impurities in the starting materials can lead to a contaminated product. After precipitation, the this compound salt should be thoroughly washed with an appropriate solvent to remove any unreacted starting materials or soluble by-products. Analytical techniques such as titration can be used to confirm the composition of the final product.
IV. Data Presentation
Table 1: Typical Reaction Conditions for Tris Synthesis (Henry Reaction)
| Parameter | Condition | Rationale |
| Reactants | Nitromethane, Formaldehyde | Formation of tris(hydroxymethyl)nitromethane |
| Catalyst | Base (e.g., NaOH, Ca(OH)₂) | Catalyzes the nitroaldol condensation |
| Solvent | Water or Alcohol | Provides a medium for the reaction |
| Temperature | 30-60 °C | Balances reaction rate and minimizes side reactions |
| pH | 8-10 | Maintained by the base catalyst to facilitate the reaction |
Table 2: Comparison of Catalysts for Nitro Group Hydrogenation
| Catalyst | Advantages | Disadvantages |
| Pd/C | High activity, common choice.[5] | Can catalyze other reductions (e.g., dehalogenation).[5] |
| Raney Ni | Cost-effective, good for substrates sensitive to dehalogenation.[5][7] | Pyrophoric, requires careful handling.[4][7] |
| PtO₂ | Highly active, works under mild conditions.[4] | Can be expensive. |
V. Experimental Protocols
Protocol 1: Synthesis of Tris(hydroxymethyl)aminomethane (Tris)
a) Henry Condensation:
-
In a reaction vessel, combine nitromethane and an aqueous solution of formaldehyde in the desired molar ratio.
-
Slowly add a solution of a base catalyst (e.g., sodium hydroxide) while maintaining the temperature between 30-60 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., hydrochloric acid).
b) Hydrogenation:
-
Transfer the neutralized reaction mixture to a high-pressure hydrogenation reactor.
-
Add the chosen catalyst (e.g., Raney nickel) to the mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the hydrogen uptake to determine the reaction endpoint.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The resulting solution containing Tris can be purified by crystallization.
Protocol 2: Formation of this compound
-
Prepare an aqueous solution of D-gluconic acid.
-
In a separate vessel, create a slurry of aluminum hydroxide in water.
-
Slowly add the D-gluconic acid solution to the aluminum hydroxide slurry with stirring.
-
Add the synthesized Tris to the mixture.
-
Adjust the pH of the solution to the optimal range for this compound formation and precipitation using a suitable acid or base.
-
Maintain the temperature and stir the mixture for a sufficient time to allow for complete reaction and precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the product with deionized water to remove any soluble impurities.
-
Dry the final product under appropriate conditions.
VI. Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. US3527808A - Process for purification of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]
- 9. US3338970A - Process for the production of tris (hydroxymethyl) aminomethane crystals - Google Patents [patents.google.com]
- 10. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Gluconic acid - Wikipedia [en.wikipedia.org]
- 13. pH-stat titration of aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in Aloglutamol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Aloglutamol. The focus is on minimizing side reactions and ensuring the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for this compound synthesis?
A1: The synthesis of this compound is not a traditional organic synthesis involving the formation of new covalent bonds but rather a complexation reaction. It involves the reaction of an aluminum source, typically aluminum hydroxide (B78521), with gluconic acid and tris(hydroxymethyl)aminomethane (Tris) under controlled pH and temperature conditions. The final product is a salt complex of these three components.
Q2: What are the primary sources of impurities in this compound synthesis?
A2: Impurities in this compound synthesis can arise from three main sources:
-
Starting Materials: Impurities present in the aluminum hydroxide, gluconic acid, or Tris raw materials.
-
Reaction Conditions: Suboptimal reaction conditions (e.g., incorrect pH, temperature, or stoichiometry) can lead to incomplete reaction or the formation of undesired side products.
-
Degradation: Degradation of the starting materials or the final this compound complex during the reaction or storage.
Q3: What are common impurities found in the starting materials?
A3:
-
Aluminum Hydroxide: May contain other metal salts, alkaline impurities, and varying levels of hydration.[1] The use of pharmaceutical-grade aluminum hydroxide is crucial to minimize contaminants like sodium ions, which can be detrimental in certain patient populations.[2]
-
Tris(hydroxymethyl)aminomethane (Tris): Common impurities can include N-monomethyl and N,N-dimethyl derivatives of Tris, as well as other amino alcohols such as 2-amino-2-ethyl-1,3-propanediol (B89701) and ethanolamine.[3] Heavy metals may also be present.[4]
-
Gluconic Acid: Often produced by fermentation of glucose, it can exist in equilibrium with its lactone form (glucono-δ-lactone).[5][6] The purity of the gluconic acid solution is important, and it should be free from other fermentation byproducts.
Q4: How can I ensure the quality of my starting materials?
A4: Always use pharmaceutical-grade starting materials that comply with relevant pharmacopeial standards (e.g., USP, EP).[7][8] Review the Certificate of Analysis (CoA) for each raw material to check for specified impurities and their limits.[9] It is also advisable to perform identity and purity tests on the starting materials before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Yield | Incorrect stoichiometry of reactants. | Ensure the molar ratios of aluminum hydroxide, gluconic acid, and Tris are accurately measured and controlled. |
| Suboptimal pH of the reaction mixture. | Monitor and adjust the pH of the reaction mixture to the optimal range for complex formation. The synthesis involves the reaction of aluminum hydroxide with gluconic acid under controlled pH.[10] | |
| Inadequate reaction temperature or time. | Optimize the reaction temperature and duration to ensure complete complexation. | |
| Final Product Fails Purity Assay | Impurities in starting materials. | Source high-purity, pharmaceutical-grade reactants.[7][8] Perform quality control checks on incoming raw materials. |
| Formation of undesired side-products. | Strictly control reaction parameters (pH, temperature, addition rate of reactants) to favor the formation of the desired this compound complex. | |
| Presence of unreacted starting materials. | Adjust the stoichiometry and reaction conditions to drive the reaction to completion. Consider purification steps like recrystallization or chromatography if necessary. | |
| Batch-to-Batch Inconsistency | Variability in the quality of raw materials. | Establish strict specifications for all starting materials and qualify your suppliers. |
| Poor control over reaction parameters. | Implement robust process controls for pH, temperature, and mixing to ensure reproducibility. | |
| Poor Solubility or Physical Properties of the Final Product | Incorrect crystal form or particle size. | Investigate the crystallization process. Control the cooling rate, solvent system, and agitation to obtain the desired physical properties. |
| Presence of insoluble impurities from starting materials. | Filter the reaction mixture before crystallization to remove any insoluble matter. |
Experimental Protocols
General Protocol for this compound Synthesis
The synthesis of this compound involves the controlled reaction of aluminum hydroxide with gluconic acid and Tris.
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of gluconic acid.
-
Prepare an aqueous solution of Tris.
-
Prepare a slurry of aluminum hydroxide in water.
-
-
Reaction:
-
In a temperature-controlled reaction vessel, slowly add the gluconic acid solution to the aluminum hydroxide slurry with constant stirring.
-
Monitor and adjust the pH of the mixture by adding the Tris solution. Maintain the pH within the predetermined optimal range.
-
Maintain the reaction at a controlled temperature to facilitate the complexation.
-
-
Isolation and Purification:
-
Once the reaction is complete, the product can be isolated by a suitable method, such as precipitation or crystallization.
-
The isolated product should be washed to remove any unreacted starting materials or soluble impurities.
-
Dry the final product under controlled conditions to achieve the desired moisture content.
-
Quality Control and Analytical Methods
| Parameter | Method | Details |
| Purity Assay | High-Performance Liquid Chromatography (HPLC) | Column: C18, 5 µm, 250 x 4.6 mmMobile Phase: Acetonitrile-phosphate buffer (pH 3.0), 60:40Detection: UV at 210 nm[10] |
| Identification | Nuclear Magnetic Resonance (NMR) | To confirm the structure of the complex.[10] |
| Elemental Analysis | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) | To confirm the stoichiometry of aluminum.[10] |
| Impurities in Tris | Ion Chromatography (IC) | Can be used to determine cationic impurities in Tris.[11] |
| Heavy Metals | USP <232> and <233> | To ensure compliance with limits for elemental impurities.[9] |
Visualizations
Caption: Workflow for this compound Synthesis and Quality Control.
Caption: Troubleshooting Logic for Low Purity or Yield in this compound Synthesis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. US4105579A - Process for producing pharmaceutical grade aluminum hydroxide gels - Google Patents [patents.google.com]
- 3. US3527808A - Process for purification of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Gluconic acid - Wikipedia [en.wikipedia.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Tris Base GMP Excipient Grade USP EP JP ChP - CAS 77-86-1 Pfanstiehl [pfanstiehl.com]
- 8. advancionsciences.com [advancionsciences.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound for Research|Antacid & Phosphate Binder [benchchem.com]
- 11. metrohm.com [metrohm.com]
Technical Support Center: Improving the Reproducibility of Aloglutamol Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of Aloglutamol bioassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during this compound bioassays, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High variability between replicate wells (>15% CV) | Inconsistent dispensing of reagents; Cell plating non-uniformity; Edge effects in microplates. | Use calibrated multichannel pipettes; Ensure thorough mixing of cell suspensions before plating; Avoid using the outer wells of the microplate. | Coefficient of Variation (CV) for replicates should be less than 10%. |
| Low signal-to-background ratio (<2) | Suboptimal this compound concentration; Insufficient incubation time; Inactive enzyme or cells. | Perform a dose-response curve to determine optimal concentration; Optimize incubation time through a time-course experiment; Use freshly prepared reagents and passage-controlled cells. | A signal-to-background ratio of 5 or greater is desirable. |
| Inconsistent IC50 values across experiments | Variability in reagent preparation; Differences in assay conditions (temperature, humidity); Lot-to-lot variation of reagents. | Prepare fresh reagents for each experiment from a common stock; Strictly control environmental conditions; Qualify new lots of critical reagents before use. | Consistent IC50 values with a standard deviation of less than 20% across experiments. |
| High background fluorescence | Intrinsic fluorescence of this compound; Media components interfering with the assay. | Run a compound-only control to measure this compound's intrinsic fluorescence and subtract it from the readings; Use phenol (B47542) red-free media if possible. | Reduced background signal and improved assay window. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is most soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it to the final working concentration in your assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: How should this compound be stored?
A2: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. This compound stock solutions in DMSO can be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: My IC50 values for this compound are consistently higher than the published data. What could be the reason?
A3: Several factors could contribute to this discrepancy. First, ensure the purity and integrity of your this compound stock. Compound degradation can lead to reduced potency. Second, verify the concentration of all critical reagents, such as the enzyme and substrate, as variations can shift the IC50 value. Finally, differences in assay protocols, such as incubation times and buffer composition, can also lead to different IC50 values. A head-to-head comparison with a reference compound can help troubleshoot this issue.
Q4: Can I use a different cell line for the this compound bioassay?
A4: The choice of cell line is critical and depends on the expression level of the target protein. If you are using a different cell line than the one specified in the standard protocol, it is essential to first validate the expression and activity of the target kinase in that cell line.
Experimental Protocols
This compound Fluorescence-Based Kinase Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on its target kinase.
-
Reagent Preparation :
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute in assay buffer to a 4X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Read the fluorescence signal on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (no this compound) and negative control (no enzyme).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for the this compound fluorescence-based kinase assay.
Validation & Comparative
A Comparative Analysis of the Dissolution Profiles of Aloglutamol and Aluminum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dissolution profiles of two aluminum-containing antacids: aloglutamol and aluminum hydroxide (B78521). Understanding the dissolution characteristics of these active pharmaceutical ingredients is crucial for the formulation of effective and fast-acting antacid preparations. This document summarizes their chemical properties, presents available quantitative data on their acid-neutralizing capacity as a proxy for dissolution in acidic media, and outlines the experimental protocols used to determine these properties.
Executive Summary
This compound, a salt of aluminum, gluconic acid, and tris (trometamol), and aluminum hydroxide are both utilized for their acid-neutralizing properties. While both are effective in raising gastric pH, their dissolution profiles, influenced by their chemical structures, dictate the onset and duration of their therapeutic effect. This guide delves into the specifics of their dissolution behavior, primarily focusing on their performance in acidic environments, which is the key parameter for antacid efficacy.
Chemical Properties
| Feature | This compound | Aluminum Hydroxide |
| Chemical Formula | C₁₀H₂₄AlNO₁₂ | Al(OH)₃ |
| Molar Mass | 377.28 g/mol | 78.00 g/mol |
| Composition | A salt of aluminum, gluconic acid, and tris (trometamol).[1] | An inorganic compound. |
| Solubility | Information on pH-dependent solubility is not readily available in the public domain. Its activity is derived from its reaction with acid. | Amphoteric, meaning it is soluble in both acidic and alkaline solutions but sparingly soluble in water at neutral pH.[2] |
Comparative Dissolution and Acid-Neutralizing Capacity
The dissolution of antacids in the stomach is fundamentally a neutralization reaction. Therefore, the acid-neutralizing capacity (ANC) is a critical measure of their dissolution and effectiveness. The following table summarizes typical ANC values for aluminum hydroxide. Specific quantitative dissolution data for this compound is not widely available in published literature, however, its efficacy as an antacid is established.[1]
| Parameter | Aluminum Hydroxide | This compound |
| Acid-Neutralizing Capacity (ANC) (mEq/g) | Varies depending on the specific formulation, but typically ranges from 12 to 25 mEq/g.[3][4][5] | While specific quantitative data is not available in the reviewed literature, as an aluminum-containing antacid, it is expected to have a significant acid-neutralizing capacity. |
| Rate of Neutralization | The reaction of aluminum hydroxide with acid can be slower compared to other antacids like magnesium hydroxide or calcium carbonate. | The presence of organic components (gluconic acid and tris) may influence the rate of reaction with acid, but specific kinetic data is not readily available. |
Experimental Protocols
The standard method for evaluating the dissolution and acid-neutralizing capacity of antacids is the back-titration method as described in the United States Pharmacopeia (USP).[3]
Acid-Neutralizing Capacity (ANC) Test (USP <301>)
This test determines the amount of acid an antacid can neutralize.
Apparatus:
-
pH meter with a suitable electrode
-
Magnetic stirrer
-
Burettes
-
Beakers
Reagents:
-
0.1 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH), standardized
-
Methyl orange indicator (for titration method)
Procedure:
-
Sample Preparation: A precisely weighed amount of the antacid substance is placed in a beaker.
-
Acid Digestion: A known excess volume of 0.1 N HCl is added to the beaker containing the antacid. The mixture is stirred continuously for a specified period (e.g., 15 minutes) to allow for the neutralization reaction to proceed.
-
Back-Titration: The excess HCl is then titrated with a standardized solution of 0.5 N NaOH to a specific endpoint pH (typically pH 3.5).[3][6] The endpoint can be determined using a pH meter or a colorimetric indicator like methyl orange.
-
Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl that reacted with the NaOH from the total amount of HCl initially added. The result is expressed as milliequivalents (mEq) of acid consumed per gram of the antacid.[6]
Dissolution Test (USP <711>)
For solid dosage forms, a dissolution test can be performed to measure the rate at which the active ingredient is released into a solution over time.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.
-
Dissolution vessels
-
Water bath to maintain a constant temperature (typically 37 °C)
Dissolution Medium:
-
For antacids, the dissolution medium is typically 0.1 N HCl to simulate gastric fluid.
Procedure:
-
The dissolution vessel is filled with a specified volume of the dissolution medium.
-
The temperature of the medium is maintained at 37 ± 0.5 °C.
-
The dosage form (e.g., a tablet) is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, samples of the dissolution medium are withdrawn.
-
The amount of dissolved active ingredient in each sample is determined using a suitable analytical method, such as titration or spectroscopy.
-
A dissolution profile is generated by plotting the percentage of drug dissolved against time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathway of antacid neutralization and the general experimental workflow for determining acid-neutralizing capacity.
Conclusion
Both this compound and aluminum hydroxide are effective antacids that function by neutralizing gastric acid. Aluminum hydroxide has a well-documented amphoteric nature, with its dissolution being highly pH-dependent. While specific quantitative data for the dissolution rate of this compound is scarce in publicly available literature, its established use as an antacid confirms its reactivity in acidic environments. The standard experimental protocol for evaluating the performance of these antacids is the acid-neutralizing capacity test, which provides a reliable measure of their ability to neutralize acid and, by extension, their dissolution in a simulated gastric environment. Further studies are warranted to generate a comprehensive, time-dependent dissolution profile for this compound to allow for a more direct and detailed comparison with aluminum hydroxide.
References
- 1. [In vitro evaluation of antacid activity in gastric acid secretion in static and dynamic systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Evaluation of antacids "in vitro"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. asianpharmtech.com [asianpharmtech.com]
Comparative Analysis of Aloglutamol and Magaldrate in Antacid Performance
Aloglutamol and Magaldrate (B1229754) are both antacid agents utilized in the management of acid-related gastrointestinal disorders. While both aim to neutralize gastric acid and provide symptomatic relief, they exhibit distinct chemical compositions and mechanisms of action that influence their therapeutic profiles. This guide provides a detailed comparative analysis of their performance based on available experimental data.
Physicochemical Properties and Mechanism of Action
This compound is an aluminum-containing antacid, specifically a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane.[1] Its antacid effect is primarily achieved through the neutralization of hydrochloric acid (HCl) in the stomach.[2] In contrast, Magaldrate is a hydroxymagnesium aluminate complex.[3] Its mechanism is multifaceted, involving not only the neutralization of gastric acid but also the inhibition of pepsin activity and the binding of bile acids.[4][5] Upon contact with gastric acid, Magaldrate is converted to magnesium hydroxide (B78521) and aluminum hydroxide, which provide a sustained neutralizing effect.[3]
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the available quantitative data for key performance indicators of this compound and Magaldrate. It is important to note that direct head-to-head comparative studies are limited, and much of the available data for this compound is qualitative.
Table 1: Acid Neutralizing Capacity (ANC)
| Antacid | In Vitro ANC (mEq/g) | Onset and Duration of Action |
| This compound | Data not available in reviewed literature. | Qualitative descriptions suggest it neutralizes gastric acid.[2] |
| Magaldrate | 2.6 - 15.66 mEq/g[6][7][8] | Onset: Rapid[5] Duration: Prolonged, maintaining pH > 3[9] |
Table 2: Efficacy in Experimental Gastric Ulcer Models
| Antacid | Animal Model | Ulcer Index Reduction |
| This compound | Data not available in reviewed literature. | Data not available in reviewed literature. |
| Magaldrate | Ethanol-induced gastric ulcer in rats | Significant reduction in ulcer index at 60 mg/kg.[6][10][11] |
| Aspirin (B1665792) plus pylorus-ligation induced ulcer in rats | Significant decrease in ulcer index at 60 mg/kg.[6][10][11] | |
| Ethanol-induced gastric necrotic lesions in rats | ED50: 419 mg/kg[12][13] | |
| Acidified acetylsalicylic acid-induced gastric ulcers in rats | ED50: 540 mg/kg[12][13] | |
| Stress (cold restraint)-induced gastric ulcers in rats | ED50: 388 mg/kg[12][13] | |
| Indomethacin-induced gastric ulcers in rats | ED50: 281 mg/kg[12][13] |
Table 3: Mechanism of Action Beyond Neutralization
| Parameter | This compound | Magaldrate |
| Pepsin Inactivation | Data not available. | Inactivated and adsorbed, particularly at pH 3-5.[5] |
| Bile Acid Binding | Data not available. | Binds a considerable amount of bile acids.[5] Absorbed dihydroxy-bile salts effectively at pH 7.[14] |
| Prostaglandin (B15479496) E2 (PGE2) Stimulation | Data not available. | Significantly stimulated PGE2 release in isolated gastric cells and in vivo in human gastric mucosa.[12][15][16] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis.
In Vitro Acid Neutralizing Capacity (ANC) Test
This test determines the total amount of acid that an antacid can neutralize. The United States Pharmacopeia (USP) <301> method is a standard protocol.
-
Apparatus: A pH meter with a suitable electrode, a stirrer, a 50-mL burette, and a 250-mL beaker.
-
Reagents:
-
0.1 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
-
Procedure:
-
A precisely weighed quantity of the antacid is suspended in a specific volume of water.
-
A known excess of 0.1 N HCl is added to the suspension while stirring continuously.
-
The mixture is stirred for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The excess HCl is then back-titrated with 0.5 N NaOH to a stable endpoint pH of 3.5.
-
The number of milliequivalents (mEq) of acid consumed per gram of the antacid is calculated.[6][17][18][19][20]
-
In Vivo Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective effect of a substance against the necrotizing action of absolute ethanol (B145695).
-
Animals: Wistar rats are typically used. They are fasted for 24 hours before the experiment with free access to water.
-
Procedure:
-
The test compound (this compound or Magaldrate) or vehicle (control) is administered orally to the rats.
-
After a specific time (e.g., 1 hour), absolute ethanol (e.g., 1 mL/200 g body weight) is administered orally.
-
One hour after ethanol administration, the rats are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and washed with saline.
-
The gastric mucosa is examined for lesions, and the ulcer index is calculated based on the number and severity of the lesions.[21][22][23]
-
In Vitro Pepsin Inactivation Assay
This assay measures the ability of an antacid to inhibit the proteolytic activity of pepsin.
-
Reagents:
-
Pepsin solution
-
Hemoglobin substrate
-
Trichloroacetic acid (TCA)
-
Buffers of varying pH
-
-
Procedure:
-
The antacid is incubated with a pepsin solution at a specific pH (e.g., pH 1.8) and temperature (e.g., 37°C).
-
The hemoglobin substrate is added to the mixture.
-
The reaction is allowed to proceed for a defined time, during which pepsin digests the hemoglobin.
-
The reaction is stopped by adding TCA, which precipitates the undigested hemoglobin.
-
The mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 280 nm) to quantify the amount of digested hemoglobin.
-
The percentage of pepsin inactivation is calculated by comparing the activity with and without the antacid.[24][25][26]
-
In Vitro Bile Acid Binding Assay
This assay quantifies the capacity of an antacid to bind bile acids, which can be refluxed into the stomach and cause mucosal damage.
-
Reagents:
-
A specific bile acid (e.g., taurocholic acid, glycocholic acid)
-
The antacid to be tested
-
Buffer solutions of different pH
-
-
Procedure:
-
The antacid is incubated with a known concentration of the bile acid in a buffer solution at a physiological pH (e.g., pH 7).
-
The mixture is shaken for a specific period to allow for binding.
-
The mixture is then centrifuged to separate the antacid-bile acid complex from the unbound bile acid in the supernatant.
-
The concentration of unbound bile acid in the supernatant is measured using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).
-
The amount of bile acid bound to the antacid is calculated by subtracting the unbound concentration from the initial concentration.[8][27][28][29][30]
-
Prostaglandin E2 (PGE2) Synthesis Assay in Gastric Mucosa
This assay measures the effect of a substance on the production of PGE2, a key cytoprotective prostaglandin in the gastric mucosa.
-
In Vitro (Isolated Gastric Mucosal Cells):
-
Gastric mucosal cells are isolated from animal or human tissue.
-
The cells are incubated with the test substance (this compound or Magaldrate) for a specific duration.
-
The cell supernatant is collected, and the concentration of PGE2 is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[22][31][32][33]
-
-
In Vivo (Gastric Biopsies):
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the cytoprotective mechanisms and the general workflow for evaluating antacid efficacy.
Conclusion
Based on the available experimental data, Magaldrate demonstrates a multifaceted mechanism of action that extends beyond simple acid neutralization. Its ability to inactivate pepsin, bind bile acids, and stimulate the synthesis of cytoprotective prostaglandins (B1171923) contributes to its overall gastroprotective effect. This is supported by in vivo data showing its efficacy in various animal models of gastric ulcers.
In contrast, while this compound is recognized as an effective antacid, there is a significant lack of publicly available quantitative data on its performance in these key areas. Further experimental studies are required to fully elucidate its comparative efficacy and mechanisms of action relative to Magaldrate. For researchers and drug development professionals, this analysis highlights the comprehensive gastroprotective profile of Magaldrate and underscores the need for more detailed investigations into the specific properties of this compound to enable a more direct and quantitative comparison.
References
- 1. droracle.ai [droracle.ai]
- 2. [Antacid action of the aluminum cation: comparison of the in vitro effect of hydroxide and phosphate in open and closed systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of prostaglandins in gastric and duodenal mucosa of healthy subjects and duodenal ulcer patients: effects of aspirin and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Putative mechanisms of cytoprotective effect of certain antacids and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 7. Role of intragastric pH in cytoprotection by antacids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Resins or Sequestrants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical Insights and Therapeutic Advancements: The Evolving Role of Magaldrate in Gastrointestinal Health [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpp.com [ijpp.com]
- 12. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of antacids on the binding of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of an aluminum-magnesium containing antacid and gastric mucus: possible contribution to the cytoprotective function of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the antacid properties of almagate and aluminium hydroxide against pentagastrin-induced gastric secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. metrohm.com [metrohm.com]
- 18. metrohm.com [metrohm.com]
- 19. scispace.com [scispace.com]
- 20. ijbcp.com [ijbcp.com]
- 21. Physiological study of pH stability and sensitivity to pepsin of human gastric lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antilipemic Agent Bile Acid Sequestrants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Binding properties in vitro of antacids for conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bile Acid Sequestrants Based on Natural and Synthetic Gels [mdpi.com]
- 29. Bile acid sequestrant - Wikipedia [en.wikipedia.org]
- 30. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antiulcer drugs and gastric prostaglandin E2: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro tests overestimate in vivo neutralizing capacity of antacids in presence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Aloglutamol and Other Antacids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antacid efficacy of Aloglutamol, a compound containing aluminum and magnesium, with other common antacid formulations. The data presented is compiled from various in vitro studies to offer a comprehensive overview of their acid-neutralizing properties. This information can be valuable for new drug development, formulation optimization, and comparative research in gastroenterology.
The primary mechanism of antacids is the neutralization of gastric acid, which provides relief from heartburn and indigestion.[1] The efficacy of an antacid is determined by its acid-neutralizing capacity (ANC), the speed of neutralization, and the duration of its effect.[2][3] In vitro models provide a controlled environment to assess these parameters, offering valuable insights into the potential clinical performance of different formulations.[4][5]
Comparative Analysis of Antacid Efficacy
The following table summarizes the in vitro performance of various antacid formulations based on their active ingredients. This compound is a combination product, and its efficacy is compared with formulations containing its key components—aluminum hydroxide (B78521) and magnesium hydroxide—as well as other common antacids like calcium carbonate.
| Antacid Formulation | Acid Neutralizing Capacity (ANC) (mEq/dose) | Onset of Action | Duration of Action (minutes) | Reference |
| Aluminum Hydroxide + Magnesium Hydroxide (Similar to this compound) | 20 - 40 | Fast | 60 - 180 | [6][7] |
| Aluminum Hydroxide | 10 - 20 | Slow | Prolonged | [8] |
| Magnesium Hydroxide | 25 - 50 | Very Fast | 30 - 90 | [9] |
| Calcium Carbonate | 30 - 50 | Fast | 60 - 120 | [6] |
| Effervescent Formulations | 30 - 50 | Very Fast (<2 seconds) | 90 - 245 | [10] |
Note: The values presented are ranges compiled from multiple in vitro studies and can vary based on the specific formulation, dosage, and experimental conditions.
Experimental Protocols
The data presented in this guide is primarily based on the Acid-Neutralizing Capacity (ANC) test , a widely accepted in vitro method for evaluating antacid efficacy.
Principle of the ANC Test:
The ANC test measures the total amount of acid that can be neutralized by a single dose of an antacid.[11] It involves reacting the antacid with a known excess of hydrochloric acid (simulating stomach acid) and then back-titrating the remaining acid with a standardized solution of sodium hydroxide to a specific pH endpoint, typically pH 3.5.[12][13]
Detailed Experimental Protocol for Acid-Neutralizing Capacity (ANC) Test:
-
Reagent Preparation:
-
Prepare a 1.0 N solution of hydrochloric acid (HCl) and a 0.5 N solution of sodium hydroxide (NaOH).[11]
-
Standardize the HCl and NaOH solutions against a primary standard (e.g., tromethamine for HCl and potassium acid phthalate (B1215562) for NaOH).[1][14]
-
-
Sample Preparation:
-
For liquid suspensions, shake the product thoroughly to ensure homogeneity.
-
For tablets, accurately weigh and finely grind a representative number of tablets.[13]
-
-
Test Procedure:
-
Accurately weigh a quantity of the antacid sample equivalent to the minimum recommended dose.
-
Transfer the sample to a 250 mL beaker.
-
Pipette a precise volume of 1.0 N HCl into the beaker, ensuring an excess of acid. A typical volume is 30 mL.
-
Stir the mixture continuously with a magnetic stirrer at 37°C ± 3°C for a specified period, usually 15 minutes, to simulate conditions in the stomach.[11]
-
After the reaction period, titrate the excess HCl in the solution with the standardized 0.5 N NaOH solution.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
The endpoint of the titration is reached when the pH of the solution is maintained at 3.5 for 10-15 seconds.[13]
-
-
Calculation of ANC: The ANC is calculated in milliequivalents (mEq) per dose using the following formula:
ANC = (VHCl × NHCl) – (VNaOH × NNaOH)
Where:
-
VHCl = Volume of HCl added (in mL)
-
NHCl = Normality of HCl
-
VNaOH = Volume of NaOH used for titration (in mL)
-
NNaOH = Normality of NaOH
-
Mandatory Visualizations
Caption: Workflow for the in vitro Acid-Neutralizing Capacity (ANC) test.
Caption: Simplified pathway of antacid action in the stomach.
References
- 1. Investigation 21 [chem.tamu.edu]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. [In vitro evaluation of antacid activity in gastric acid secretion in static and dynamic systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assessment of antacid efficacy using a computer-controlled 'artificial stomach-duodenum' model reproducing gastroduodenal flux regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of the antacid potencies of almagate in tablets and suspension with those of other commercially available antacid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Comparative study of four antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 14. webassign.net [webassign.net]
Aloglutamol compared to other aluminum-based antacids
A Comparative Guide to Aloglutamol and Other Aluminum-Based Antacids for Researchers and Drug Development Professionals
Introduction
Antacids are a cornerstone in the management of acid-related gastrointestinal disorders. Among them, aluminum-based compounds have long been utilized for their ability to neutralize gastric acid. This guide provides a comparative overview of this compound in relation to other common aluminum-based antacids, such as aluminum hydroxide (B78521). Due to the limited recent comparative data for the older compound this compound, this guide will focus on the established properties of aluminum-based antacids as a class, supported by standardized experimental protocols and relevant physiological pathways.
Mechanism of Action of Aluminum-Based Antacids
Aluminum-based antacids, including this compound and aluminum hydroxide, exert their primary effect by neutralizing hydrochloric acid (HCl) in the stomach. This chemical reaction increases the gastric pH, which in turn reduces the proteolytic activity of pepsin (an enzyme that functions optimally in a highly acidic environment) and alleviates symptoms of heartburn and indigestion.[1][2] The general reaction is:
Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O
Unlike more rapidly acting antacids like sodium bicarbonate and magnesium hydroxide, aluminum-based antacids are generally slower to dissolve and react.[3] However, they offer a longer duration of action.[3] Aluminum hydroxide may also have cytoprotective effects on the stomach lining and can inactivate pepsin.[1]
Comparative Performance of Aluminum-Based Antacids
Direct, recent experimental comparisons of this compound with other antacids are scarce in publicly available literature. However, we can infer its likely performance characteristics based on the well-documented properties of aluminum hydroxide, a closely related compound. The following table summarizes key performance indicators for common aluminum-based antacids compared to other types.
Table 1: Comparative Properties of Common Antacid Ingredients
| Property | Aluminum Hydroxide | Magnesium Hydroxide | Calcium Carbonate |
| Onset of Action | Slow[3] | Fast[3] | Slow[3] |
| Duration of Action | Long[3] | Short[3] | Long[3] |
| Acid Neutralizing Capacity (ANC) | Moderate | High | High[1] |
| Primary Side Effect | Constipation, hypophosphatemia with chronic use[1][3] | Diarrhea (laxative effect)[3] | Constipation, potential for acid rebound[4] |
| Solubility | Low | Low, but dissolves faster than aluminum hydroxide | Low[3] |
Note: Data is generalized from multiple sources. Specific ANC values vary by formulation.
Combinations of aluminum hydroxide and magnesium hydroxide are common in commercial products to balance the constipating effects of aluminum with the laxative effects of magnesium.[1][5]
Signaling Pathway for Gastric Acid Secretion
Understanding the regulation of gastric acid secretion is crucial for evaluating the therapeutic context of antacids. Acid secretion is performed by parietal cells in the gastric glands and is stimulated by three main pathways: neural (acetylcholine), endocrine (gastrin), and paracrine (histamine).[6][7] These pathways converge on the H⁺/K⁺-ATPase (proton pump), the final step in acid secretion.[6]
Caption: Regulation of gastric acid secretion by parietal cells.
Experimental Protocols
The primary in vitro method for evaluating antacid performance is the determination of its Acid-Neutralizing Capacity (ANC).
Protocol: In Vitro Acid-Neutralizing Capacity (ANC) Test (USP Method)
This protocol is based on the United States Pharmacopeia (USP) standard for evaluating the efficacy of antacids.
1. Objective: To determine the total amount of acid that can be neutralized by a single dose of an antacid preparation. The result is expressed in milliequivalents (mEq) of hydrochloric acid.
2. Materials:
-
Antacid product (tablet, suspension, or powder)
-
Hydrochloric acid (HCl), 1.0 N solution, standardized
-
Sodium hydroxide (NaOH), 0.5 N solution, standardized
-
Magnetic stirrer and stir bar
-
pH meter, calibrated
-
Beakers (250 mL)
-
Buret (50 mL)
-
Water bath maintained at 37°C
3. Procedure:
-
Sample Preparation:
-
For tablets: Accurately weigh and finely grind a representative number of tablets.
-
For suspensions: Mix the suspension thoroughly and accurately measure a volume equivalent to the minimum labeled dose.
-
For powders: Use a quantity equivalent to the minimum labeled dose.
-
-
Reaction:
-
Place the prepared antacid sample into a 250 mL beaker.
-
Pipette 30 mL of 1.0 N HCl into the beaker.
-
Immediately place the beaker in a 37°C water bath and begin stirring with the magnetic stirrer at approximately 300 rpm.
-
Continue stirring for exactly 15 minutes.
-
-
Titration:
-
After 15 minutes, stop stirring and immediately begin titrating the excess HCl with 0.5 N NaOH.
-
Titrate the solution to a stable pH of 3.5. The titration should be completed in less than 5 minutes.
-
-
Calculation: The ANC is calculated using the following formula: ANC (mEq) = (V_HCl × N_HCl) - (V_NaOH × N_NaOH) Where:
-
V_HCl = Volume of HCl added (30 mL)
-
N_HCl = Normality of HCl (1.0 N)
-
V_NaOH = Volume of NaOH used for titration (mL)
-
N_NaOH = Normality of NaOH (0.5 N)
-
4. Acceptance Criteria: According to the U.S. FDA, an antacid product must have a neutralizing capacity of at least 5 mEq per dose.
Caption: Workflow for the Acid-Neutralizing Capacity (ANC) test.
Conclusion
While direct comparative data for this compound is limited, its properties can be understood within the broader context of aluminum-based antacids. These agents are characterized by a slow onset but prolonged duration of action, making them suitable for sustained relief. Aluminum hydroxide is a well-studied comparator, known for its moderate neutralizing capacity and constipating side effects, which are often balanced by co-formulation with magnesium hydroxide. For drug development professionals, the standardized ANC test remains the gold-standard in vitro assay for evaluating the fundamental efficacy of any new antacid formulation. Future research would benefit from direct, head-to-head studies of this compound against modern formulations to precisely quantify its relative performance.
References
- 1. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: map04971 [genome.jp]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Parietal cell - Wikipedia [en.wikipedia.org]
- 6. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Phosphate Binders: A Data-Driven Guide to Sevelamer and the Case of Aloglutamol
An objective in vitro comparison between Aloglutamol and Sevelamer (B1230288) as phosphate-binding agents is not currently feasible due to a lack of published scientific literature detailing the in vitro phosphate (B84403) binding capacity of this compound. Searches for relevant studies have yielded limited information, with one 1978 study noting this compound's phosphate-binding properties in uremic patients in a clinical setting, but without providing the specific in vitro experimental data necessary for a direct comparison of binding efficacy and mechanics.
In contrast, Sevelamer, in its hydrochloride and carbonate forms, has been extensively studied in vitro. This guide therefore provides a comprehensive overview of the available in vitro experimental data for Sevelamer, offering researchers, scientists, and drug development professionals a detailed reference for its phosphate-binding performance.
Sevelamer: In Vitro Phosphate Binding Performance
Sevelamer is a non-absorbable, calcium- and metal-free phosphate-binding polymer.[1][2] It is available as Sevelamer Hydrochloride and Sevelamer Carbonate.[2] Both forms work by sequestering dietary phosphate in the gastrointestinal tract, preventing its absorption.[3] Sevelamer Carbonate is often preferred as it does not contribute to metabolic acidosis, a risk associated with the hydrochloride form.[3]
The in vitro binding capacity of Sevelamer is influenced by pH and the surrounding phosphate concentration.
Quantitative Data Summary
The following tables summarize the phosphate binding capacity of Sevelamer under various experimental conditions as reported in published studies.
Table 1: Phosphate Binding Capacity of Sevelamer Hydrochloride (API) at Varying pH and Phosphate Concentrations
| Initial Phosphate Concentration (mM) | % Phosphate Bound at pH 4.0 | % Phosphate Bound at pH 5.5 |
| 1.0 | 82.50% | 79.92% |
| 2.5 | 70.02% | 89.72% |
| 5.0 | 79.18% | 88.92% |
| 7.5 | 78.20% | 89.12% |
| 10.0 | 76.34% | 87.15% |
| 14.5 | 72.59% | 83.30% |
| 30.0 | 52.42% | 61.33% |
| 38.7 | 44.61% | 50.11% |
| Data sourced from a study determining the binding parameter constants of Sevelamer Hydrochloride.[4] |
Table 2: Langmuir Binding Affinity Constants for Sevelamer Hydrochloride at Different pH Values
| pH | Affinity Constant (k₁) (mM⁻¹) |
| 3 | 0.025 ± 0.002 |
| 5-7 | 1.5 ± 0.8 |
| Data from a comparative in vitro study of Lanthanum Carbonate and Sevelamer Hydrochloride.[5] |
Table 3: Phosphate Binding of Sevelamer Carbonate (67 mg) at Different pH and Phosphate Concentrations after 6 hours
| Initial Phosphate Concentration (mM) | Phosphate Bound (µmol) at pH 3.0 | Phosphate Bound (µmol) at pH 6.0 |
| 10 | Data not available | Data not available |
| 15 | Significantly more than pH 6.0 | Significantly less than pH 3.0 |
| 20 | Significantly more than pH 6.0 | Significantly less than pH 3.0 |
| Qualitative summary from a study on five contemporary phosphate binders. The study reported that Sevelamer Carbonate bound significantly more phosphate at a baseline pH of 3.0 compared to 6.0.[1][6] |
Experimental Protocols for In Vitro Phosphate Binding Studies
Standardized in vitro methods are crucial for evaluating the bioequivalence and binding capacity of phosphate binders like Sevelamer.[3] The U.S. Food and Drug Administration (FDA) provides guidance on these methodologies.[7]
Equilibrium Phosphate Binding Study
This study determines the maximum phosphate-binding capacity at various concentrations.
-
Preparation of Phosphate Solutions : A series of at least eight phosphate solutions with concentrations ranging from approximately 1 mM to 38.7 mM are prepared.[3][7] These solutions typically contain 80 mM Sodium Chloride (NaCl) and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) to buffer the solution and mimic physiological ionic strength.[3][7][8]
-
pH Adjustment : The solutions are prepared at different pH levels, commonly pH 4 and pH 7, to simulate the conditions of the gastrointestinal tract.[3][7][8]
-
Incubation : Whole tablets of the phosphate binder are added to a defined volume (e.g., 300 mL) of the phosphate solution.[3][8] The mixture is then incubated at 37°C in an orbital shaker for a predetermined duration (e.g., 2 to 6 hours) to ensure equilibrium is reached.[3][9]
-
Sampling and Analysis : After incubation, samples are withdrawn and filtered (e.g., using a 0.45-µm filter) to separate the binder from the solution.[3][8]
-
Phosphate Quantification : The concentration of unbound phosphate remaining in the filtrate is measured using a validated analytical method.[10] The amount of bound phosphate is then calculated by subtracting the unbound concentration from the initial concentration.[4]
Kinetic Phosphate Binding Study
This study assesses the rate at which the binder binds to phosphate.
-
Preparation of Phosphate Solutions : Two different phosphate concentrations (e.g., a low and a high concentration) are prepared at relevant pH values (e.g., pH 4 and 7), similar to the equilibrium study.[7]
-
Incubation and Sampling : The phosphate binder is incubated with the phosphate solutions at 37°C.[3][8] Samples are collected at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours) to track the decrease in free phosphate concentration over time.[3]
-
Phosphate Quantification : The unbound phosphate concentration in each sample is measured to determine the rate of binding.
Analytical Methods for Phosphate Quantification
Several validated methods are used to measure phosphate concentration in these in vitro studies:
-
Ion Chromatography : A common and robust method for quantifying phosphate ions.[10]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : A sensitive technique for elemental analysis of phosphorus.[8][10]
-
UV-Vis Spectrophotometry : A colorimetric method where phosphate reacts with a reagent (e.g., vanadate-molybdate) to form a colored complex, the absorbance of which is proportional to the phosphate concentration.[11][12]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro equilibrium phosphate binding study.
In vitro equilibrium phosphate binding study workflow for Sevelamer.
References
- 1. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. banglajol.info [banglajol.info]
- 5. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]
- 9. Evaluation of the In Vitro Efficacy of Sevelamer Hydrochloride and Sevelamer Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. In-vitro Equilibrium Phosphate Binding Study of Sevelamer Carbonate by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Aloglutamol and Other Phosphate Binders for Hyperphosphatemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphate (B84403) binding kinetics of Aloglutamol with other commonly used phosphate binders, namely Sevelamer (B1230288) Hydrochloride, Lanthanum Carbonate, and Calcium Acetate (B1210297). The information presented is intended to assist researchers and drug development professionals in evaluating the efficacy and characteristics of these compounds in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease.
Executive Summary
Effective management of serum phosphate levels is crucial for patients with chronic kidney disease to prevent the progression of mineral and bone disorders and cardiovascular complications. Phosphate binders are a cornerstone of therapy, acting within the gastrointestinal tract to reduce the absorption of dietary phosphate. This guide delves into the phosphate binding properties of this compound, an aluminum-based binder, and contrasts it with leading non-aluminum phosphate binders. While direct kinetic data for this compound is limited in contemporary literature, its properties can be inferred from studies on related aluminum compounds. This comparison highlights the differences in binding capacity, pH-dependent activity, and mechanistic pathways of these critical therapeutic agents.
Comparative Phosphate Binding Capacity
The in vitro phosphate binding capacity of a phosphate binder is a key indicator of its potential efficacy. This capacity is often influenced by the surrounding pH, which varies throughout the gastrointestinal tract. The following table summarizes the available data on the phosphate binding capacities of this compound (represented by amorphous aluminum hydroxide) and its alternatives at different pH levels.
| Phosphate Binder | Phosphate Binding Capacity (mmol/g) at pH 3 | Phosphate Binding Capacity (mmol/g) at pH 5 | Phosphate Binding Capacity (mmol/g) at pH 7 |
| This compound (as Amorphous Aluminum Hydroxide) | 4.63[1][2] | 3.97[2] | 3.80[1][2] |
| Sevelamer Hydrochloride | ~0.025[3] | ~1.5[3] | ~1.5[3] |
| Lanthanum Carbonate | 6.1[3] | 6.1[3] | 6.1[3] |
| Calcium Acetate | More effective than Calcium Carbonate[4][5][6] | More effective than Calcium Carbonate[4][5][6] | More effective than Calcium Carbonate[4][5][6] |
Note: Data for Calcium Acetate is often presented in comparison to Calcium Carbonate, demonstrating superior binding per equivalent dose.[4][5][6] Specific mmol/g values vary across studies.
Mechanism of Action: Intraluminal Phosphate Binding
Phosphate binders function locally within the gastrointestinal tract to form insoluble complexes with dietary phosphate, which are then excreted in the feces.[7][8] This prevents the absorption of phosphate into the bloodstream. The fundamental mechanism is a chemical interaction between the binder and phosphate ions.
Figure 1. Generalized mechanism of action for oral phosphate binders.
Experimental Protocols: In Vitro Phosphate Binding Assay
The determination of a drug's phosphate binding capacity is typically conducted through a standardized in vitro assay.[9] The following protocol outlines a general procedure for this assessment.
Objective: To determine the phosphate binding capacity of a given agent at various pH levels, simulating the conditions of the gastrointestinal tract.
Materials:
-
Phosphate binder (e.g., this compound, Sevelamer HCl, etc.)
-
Phosphate standard solution (e.g., potassium dihydrogen phosphate)
-
Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)
-
Deionized water
-
Incubator shaker
-
pH meter
-
Centrifuge
-
Ion chromatograph or a suitable phosphate quantification method
Procedure:
-
Solution Preparation: Prepare phosphate solutions of known concentrations (e.g., ranging from 1 mM to 40 mM) in deionized water. Adjust the pH of these solutions to the desired levels (e.g., 3, 5, and 7) using HCl or NaOH.
-
Incubation: Accurately weigh a specified amount of the phosphate binder and add it to a fixed volume of the prepared phosphate solution.
-
Place the samples in an incubator shaker set to 37°C and agitate for a predetermined period (e.g., 2-6 hours) to allow the binding reaction to reach equilibrium.
-
Sample Processing: After incubation, centrifuge the samples to separate the solid binder-phosphate complex from the supernatant.
-
Phosphate Quantification: Carefully collect the supernatant and measure the concentration of unbound phosphate using a validated analytical method such as ion chromatography.
-
Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. The binding capacity is then expressed as mmol of phosphate bound per gram of the binder.
Figure 2. A simplified workflow for determining the in vitro phosphate binding capacity.
Discussion and Conclusion
The choice of a phosphate binder is a critical clinical decision that balances efficacy, side-effect profile, and patient adherence. This compound, as an aluminum-based binder, demonstrates high phosphate binding capacity across a range of pH values.[1][2] However, concerns about potential aluminum toxicity with long-term use have led to a preference for non-aluminum-based agents in many clinical scenarios.
Sevelamer Hydrochloride, a non-absorbable polymer, shows pH-dependent binding, with reduced efficacy in highly acidic environments.[3] Lanthanum Carbonate exhibits potent, pH-independent phosphate binding.[3] Calcium Acetate is an effective calcium-based binder, though its use requires monitoring of serum calcium levels to avoid hypercalcemia.[5]
This comparative guide underscores the importance of considering the physicochemical properties and binding kinetics of different phosphate binders in the development of new and improved therapies for hyperphosphatemia. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative performance of these agents under various physiological conditions.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium acetate versus calcium carbonate as phosphate-binding agents in chronic haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Aloglutamol and its Analogues: A Review of Available Data
Aloglutamol is an antacid medication composed of aluminum gluconate and tris(hydroxymethyl)aminomethane. While it is used to neutralize stomach acid, a comprehensive understanding of its cellular toxicity, particularly in comparison to structurally similar compounds, is not well-documented in publicly available scientific literature. This guide aims to synthesize the limited information on the cytotoxic profiles of this compound's components and related antacid compounds, highlighting the significant gaps in current knowledge.
Summary of Available Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and its specific analogues are not available in the current body of scientific research. To provide a relevant overview, this guide will focus on the known cytotoxic effects of its primary components: aluminum-containing compounds and tris(hydroxymethyl)aminomethane, as well as general findings on other antacids.
Cytotoxicity of Aluminum-Containing Compounds
Aluminum, a key component of this compound, has been the subject of numerous toxicological studies. Research has indicated that aluminum exposure can lead to various adverse cellular effects.
Key Findings:
-
Neurotoxicity: Aluminum has been linked to neurotoxic effects, with studies suggesting its involvement in oxidative stress, inflammation, and apoptosis in neuronal cells.
-
Other Toxicities: In individuals with renal impairment, aluminum accumulation can lead to osteomalacia (softening of the bones), microcytic anemia, and neurotoxicity.
It is important to note that the toxicological profile of aluminum can vary depending on its specific salt form and the route of administration.
Cytotoxicity of Tris(hydroxymethyl)aminomethane (Tris)
Tris is a biological buffer and a component of this compound. In contrast to aluminum, Tris is generally considered to have low toxicity.
Key Findings:
-
Low Toxicity: Studies on Tris have generally indicated a favorable safety profile with no significant overt toxicity observed in various models.
-
Potential Anti-tumor Effects: Some research has explored the potential of Tris to inhibit cancer progression and metastasis by neutralizing the acidic tumor microenvironment.
Comparative Data on Antacids
While direct cytotoxic comparisons are scarce, studies on antacids have often focused on their acid-neutralizing capacity rather than cellular toxicity. Different antacid formulations, which can be considered analogues in a functional sense, exhibit varying efficiencies in neutralizing stomach acid.
Common Antacid Components:
-
Aluminum hydroxide
-
Magnesium hydroxide
-
Calcium carbonate
-
Sodium bicarbonate
The choice of antacid often involves a trade-off between neutralizing capacity and potential side effects, such as constipation (associated with aluminum and calcium) or diarrhea (associated with magnesium).
Experimental Protocols
Due to the lack of specific comparative cytotoxicity studies on this compound, detailed experimental protocols for such an analysis are not available. However, standard in vitro cytotoxicity assays would be employed to conduct such an investigation. A general workflow for such an experiment is outlined below.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Signaling Pathways in Aluminum-Induced Cytotoxicity
While specific signaling pathways for this compound are not defined, the neurotoxic effects of aluminum are known to involve several cellular pathways, primarily leading to apoptosis (programmed cell death).
Caption: Simplified pathway of aluminum-induced apoptosis.
Conclusion
The current scientific literature lacks specific data on the comparative cytotoxicity of this compound and its analogues. While information on the individual components suggests a low toxicity profile for tris(hydroxymethyl)aminomethane and known dose-dependent toxicity for aluminum, direct comparisons with other antacid formulations from a cytotoxicity perspective are not available. Future research employing standardized in vitro cytotoxicity assays is necessary to establish a comprehensive safety profile of this compound and to allow for a meaningful comparison with its analogues. Such studies would be invaluable for researchers, clinicians, and drug development professionals in making informed decisions regarding the use of this and other antacid medications.
Head-to-Head Study: Aloglutamol vs. Calcium Carbonate in Antacid Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of gastric acid neutralization, both Aloglutamol and calcium carbonate serve as active ingredients in various antacid formulations. While calcium carbonate is a widely studied and commonly used agent, this compound presents an alternative aluminum-containing compound. This guide provides a comparative analysis of these two substances, drawing upon available data and established experimental protocols to inform research and development in drug formulation.
Due to a lack of direct head-to-head clinical or in-vitro studies in publicly available literature, this guide will focus on the individual properties of each compound and outline the standardized methodologies that would be employed in a comparative experimental setting.
Physicochemical Properties and Mechanism of Action
This compound is an aluminum-containing antacid, specifically a salt of aluminum, gluconic acid, and tris (tromethamine)[1]. Its mechanism of action, like other aluminum-based antacids, involves the neutralization of hydrochloric acid in the stomach. The aluminum hydroxide (B78521) component reacts with stomach acid to form aluminum chloride and water, thereby increasing the gastric pH.
Calcium carbonate , a common inorganic salt, acts as a potent and rapid-acting antacid[2]. It neutralizes gastric acid by reacting with hydrochloric acid to form calcium chloride, carbon dioxide, and water[3]. This reaction leads to a swift increase in stomach pH, providing relief from symptoms of acid indigestion and heartburn[3][4].
Comparative Data Summary
| Parameter | This compound | Calcium Carbonate | Experimental Protocol Reference |
| Acid-Neutralizing Capacity (ANC) | Data not available | High (e.g., a product with 680 mg of calcium carbonate can have an ANC of 18.05 mEq)[5] | USP <301>[1][3][6] |
| Dissolution Rate | Data not available | pH-dependent; dissolution is negligible at neutral pH but increases significantly in acidic environments[7] | USP Apparatus 2 (Paddle Method) |
| Onset of Action | Expected to be slower than calcium carbonate (typical for aluminum-based antacids) | Rapid | In-vivo pH monitoring |
| Duration of Action | Expected to be longer than calcium carbonate (typical for aluminum-based antacids) | Shorter | In-vivo pH monitoring |
| Common Side Effects | Constipation (associated with aluminum) | Constipation, bloating, gas[4] | Clinical Trials |
Experimental Protocols
A direct comparative study would necessitate standardized experimental protocols to ensure the validity and reproducibility of the results. The following are detailed methodologies for key performance indicators.
Acid-Neutralizing Capacity (ANC) Assay (Based on USP <301>)
The acid-neutralizing capacity is a critical measure of an antacid's potency. The United States Pharmacopeia (USP) chapter <301> provides a standardized method for this determination[1][3][6].
Objective: To determine the total amount of acid that can be neutralized by a single dose of the antacid.
Materials:
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bars
-
Beakers (250 mL)
-
Burette (50 mL)
-
Pipettes
Procedure:
-
An accurately weighed quantity of the antacid, equivalent to a single dose, is placed in a 250 mL beaker.
-
A precise volume of 1.0 N HCl (in excess of what the antacid can neutralize) is added to the beaker.
-
The mixture is stirred continuously for 15 minutes to ensure complete reaction.
-
The excess HCl is then back-titrated with 0.5 N NaOH to a stable endpoint of pH 3.5.
-
The volume of NaOH used is recorded.
-
The ANC is calculated in milliequivalents (mEq) of acid consumed per dose.
In-Vitro Dissolution Rate Study (Based on USP Apparatus 2)
The dissolution rate provides insight into how quickly the active ingredient becomes available for reaction in the stomach.
Objective: To measure the rate and extent of drug dissolution from its dosage form.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Materials:
-
Dissolution medium: 0.1 N HCl to simulate gastric fluid.
-
Dissolution vessels (900 mL).
-
Paddles.
-
Water bath maintained at 37 ± 0.5 °C.
-
Syringes and filters for sample collection.
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
The dissolution medium is placed in the vessels and allowed to equilibrate to 37 ± 0.5 °C.
-
A single dose of the antacid is placed in each vessel.
-
The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.
-
The concentration of the dissolved active ingredient is determined using a validated analytical method.
-
A dissolution profile is generated by plotting the percentage of drug dissolved against time.
Mandatory Visualizations
Caption: Mechanism of Action for this compound and Calcium Carbonate.
Caption: Workflow for Acid-Neutralizing Capacity (ANC) Assay.
Comparative Discussion
While quantitative head-to-head data is absent, a qualitative comparison can be inferred from the general properties of aluminum-containing antacids and calcium carbonate.
-
Efficacy: Calcium carbonate is known for its high acid-neutralizing capacity and rapid onset of action[2][8]. Aluminum-based antacids, such as this compound, generally have a slower onset but a longer duration of action.
-
Safety and Tolerability: A key differentiator lies in their side effect profiles. Aluminum-containing antacids are commonly associated with constipation, whereas calcium carbonate can also cause constipation, bloating, and gas[4]. The choice between the two may therefore be influenced by the patient's existing gastrointestinal motility.
-
Formulation Considerations: The dissolution characteristics of calcium carbonate are highly pH-dependent, which can be a factor in formulation design to optimize its efficacy[7]. Information on the dissolution properties of this compound is not available, but would be a critical parameter in its formulation development.
Conclusion
A definitive head-to-head comparison of this compound and calcium carbonate requires direct experimental evaluation of their acid-neutralizing capacity, dissolution rates, and clinical efficacy. The experimental protocols outlined in this guide provide a framework for such a study. Based on existing knowledge of their respective classes, calcium carbonate offers rapid and potent acid neutralization, while this compound, as an aluminum-containing compound, would be expected to have a slower onset but more prolonged action, with a different side effect profile. For drug development professionals, the choice between these two active ingredients will depend on the desired therapeutic profile, including the speed and duration of acid neutralization, and the target patient population's tolerability. Future research should focus on direct comparative studies to provide the quantitative data necessary for a complete and objective assessment.
References
- 1. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 2. news-medical.net [news-medical.net]
- 3. metrohm.com [metrohm.com]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 7. In vitro tests overestimate in vivo neutralizing capacity of antacids in presence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. govinfo.gov [govinfo.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aloglutamol
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the cross-validation of analytical methods for Aloglutamol. This guide has been developed as a template for researchers, scientists, and drug development professionals, utilizing data from the structurally similar and well-studied beta-2 adrenergic agonist, Salbutamol (B1663637) (also known as Albuterol), as a representative example. The experimental data and protocols presented herein are for Salbutamol and should be adapted and validated for this compound.
This guide provides a framework for comparing and cross-validating different analytical techniques for the quantification of a beta-2 agonist in various matrices. The objective is to offer a comprehensive overview of methodologies to ensure the accuracy, precision, and reliability of analytical data in research and quality control settings.
Comparison of Analytical Methods for Beta-2 Agonist Quantification
The selection of an analytical method is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed for the analysis of compounds similar to this compound.
Quantitative Performance Data
The following tables summarize the key validation parameters for different analytical methods used for the quantification of Salbutamol.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data for Salbutamol
| Parameter | Result | Reference |
| Linearity Range | 0.5-3.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 99.58% | [2] |
| Precision (%RSD) | 0.65% (Repeatability) | [2] |
| 0.99% (Intermediate Precision) | [2] | |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data for Salbutamol in Human Urine
| Parameter | Result | Reference |
| Linearity Range | 250-2000 ng/mL | [3] |
| Correlation Coefficient (r²) | 0.99 | [3] |
| Accuracy (% Recovery) | 95.50-107.04% | [3] |
| Precision (%RSD) | 1.85-2.85% (Intra-day and Inter-day) | [3] |
| Limit of Detection (LOD) | 10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 100 ng/mL | [3] |
Table 3: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Validation Data for Salbutamol in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 1-1000 ng/mL | [4] |
| Correlation Coefficient (r²) | Not Reported | |
| Accuracy (% Recovery) | > 70% (Absolute Recovery) | [4] |
| Precision (%RSD) | < 10% (Intra-day and Inter-day) | [4] |
| Limit of Detection (LOD) | 0.1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.02 ng/mL | [5] |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. These protocols are based on studies conducted on Salbutamol and serve as a starting point for method development for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of Salbutamol in pharmaceutical dosage forms.[1][2]
-
Instrumentation: Waters alliance HPLC system (Model-2695) with a UV detector.[2]
-
Column: Synergi 4µm Polar-RP 80A, 150mm x 4.6mm.[2]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (75:25 v/v).[2] In another validated method, a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (55:45 v/v) was used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 225 nm.[1]
-
Sample Preparation: Standard stock solutions are prepared by dissolving the pure drug in the mobile phase. Pharmaceutical preparations are suitably diluted to fall within the linear range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the quantification of Salbutamol in human urine.[3]
-
Instrumentation: GC-MS/MS system (e.g., TQ 8050).[3]
-
Column: HP Ultra-1 (17 m × 0.22 mm × 0.11 μm).[3]
-
Sample Preparation:
-
Enzymatic hydrolysis for deconjugation.
-
Solid-phase extraction using an XAD2 column.
-
Liquid-liquid extraction.
-
Derivatization with MSTFA/IODO-TMS/DTE mixture.[3]
-
-
Internal Standard: Salbutamol-d3.[3]
-
Data Acquisition: Selective Ion Monitoring (SIM) mode.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This highly sensitive and selective method is suitable for the determination of Salbutamol in human plasma and urine.[4][5]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: HSS T3 (2.1 mm × 50 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using a water solution containing 0.1% formic acid and methanol.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Ionization: Positive ion pneumatically assisted electrospray.[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode, using precursor → product ion transitions of m/z 240.2 → 148.1 for Salbutamol.[5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[5]
-
Internal Standard: Acetaminophen.[5]
Workflow for Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. ijsra.net [ijsra.net]
- 2. eijppr.com [eijppr.com]
- 3. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Salbutamol in Human Plasma by Ultra Performance Liquid Chromatography-tandem Mass Spectrometry [xsjs-cifs.com]
- 5. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloglutamol's Mechanism as a Phosphate Binder: A Comparative Analysis
Aloglutamol, an organic salt of aluminum, has been utilized as a phosphate (B84403) binder in the management of hyperphosphatemia, particularly in patients with uremia undergoing dialysis.[1] This guide provides a comprehensive comparison of this compound's mechanism and performance with other available phosphate binders, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Phosphate Binding in the Gastrointestinal Tract
This compound, like other aluminum-based compounds, functions by binding to dietary phosphate within the gastrointestinal tract. In the acidic environment of the stomach, this compound releases aluminum cations (Al³⁺). These cations then form insoluble and non-absorbable complexes with dietary phosphate ions (PO₄³⁻). This prevents the absorption of phosphate into the bloodstream, and the resulting aluminum phosphate is excreted in the feces. While the precise binding capacity of this compound is not extensively documented in recent literature, the fundamental mechanism is analogous to that of aluminum hydroxide (B78521), a more extensively studied aluminum-based phosphate binder.
Comparative Efficacy of Phosphate Binders
The selection of a phosphate binder is often guided by its efficacy, side-effect profile, and cost. Below is a comparison of different classes of phosphate binders.
Data Presentation: In-Vitro and Clinical Performance
Table 1: Comparison of In-Vitro Phosphate Binding Capacity of Various Phosphate Binders
| Phosphate Binder Class | Example Compound | In-Vitro Phosphate Binding Capacity (mmol/g) | pH Dependence | Reference |
| Aluminum-Based | Aluminum Hydroxide | High | More effective in acidic pH | [2] |
| Calcium-Based | Calcium Carbonate | Moderate | Effective across a range of pH | [3] |
| Calcium Acetate | Moderate to High | Effective across a range of pH | [3] | |
| Resin-Based | Sevelamer Hydrochloride | Moderate | pH-dependent | |
| Lanthanum-Based | Lanthanum Carbonate | High | Effective across a wide pH range | |
| Iron-Based | Sucroferric Oxyhydroxide | High | Effective across a wide pH range |
Note: Specific quantitative data for this compound is limited in recent literature. The data for Aluminum Hydroxide is used as a representative for aluminum-based binders.
Table 2: Clinical Efficacy of Different Phosphate Binder Classes
| Phosphate Binder Class | Example Compound | Serum Phosphorus Reduction | Key Side Effects | Reference |
| Aluminum-Based | This compound | Effective in decreasing serum PO₄ levels | Potential for aluminum toxicity with long-term use | [1] |
| Aluminum Hydroxide | Effective | Constipation, risk of aluminum toxicity | [2] | |
| Calcium-Based | Calcium Carbonate | Effective | Hypercalcemia, vascular calcification | [3] |
| Calcium Acetate | Effective | Hypercalcemia, vascular calcification | [3] | |
| Resin-Based | Sevelamer Hydrochloride | Effective | Gastrointestinal issues (nausea, vomiting) | |
| Lanthanum-Based | Lanthanum Carbonate | Effective | Gastrointestinal issues, potential for tissue accumulation | |
| Iron-Based | Sucroferric Oxyhydroxide | Effective | Diarrhea, discolored feces |
Experimental Protocols
In-Vitro Phosphate Binding Assay
A standardized in-vitro assay is crucial for evaluating and comparing the phosphate-binding efficacy of different compounds.
Objective: To determine the phosphate binding capacity of a test compound (e.g., this compound) in a simulated gastrointestinal environment.
Materials:
-
Test phosphate binder
-
Phosphate standard solution (e.g., potassium phosphate monobasic)
-
Simulated gastric fluid (SGF, pH ~1.2)
-
Simulated intestinal fluid (SIF, pH ~6.8)
-
Incubator shaker
-
Centrifuge
-
Phosphate assay kit (e.g., colorimetric method)
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of known concentrations in both SGF and SIF.
-
Incubation: Add a pre-weighed amount of the phosphate binder to each phosphate solution. Incubate the mixtures in a shaker at 37°C for a defined period (e.g., 2 hours) to simulate transit through the gastrointestinal tract.
-
Separation: After incubation, centrifuge the samples to pellet the binder-phosphate complex.
-
Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate in the supernatant using a validated phosphate assay.
-
Calculation of Binding Capacity: The amount of phosphate bound by the agent is calculated by subtracting the unbound phosphate concentration from the initial concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of the binder.
Visualizing Mechanisms and Workflows
Caption: Mechanism of this compound as a phosphate binder.
References
- 1. [Use of this compound in uremic patients on dialysis (author's transl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do aluminium-based phosphate binders continue to have a role in contemporary nephrology practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of calcium carbonate and aluminium hydroxide as phosphate binders on biochemical bone markers, PTH(1-84), and bone mineral content in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gastric pH Regulation: Aloglutamol and Alternatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Aloglutamol's putative effect on gastric pH against other established gastric acid-regulating agents. Due to the limited direct experimental data on a specific compound named "this compound" in the public domain, this comparison focuses on the class of antacids to which it likely belongs—aluminum and magnesium hydroxide (B78521) combinations—and contrasts their activity with Proton Pump Inhibitors (PPIs), a different class of acid-suppressing medication.
This guide synthesizes available data to offer a clear comparison of efficacy, mechanism of action, and experimental evaluation methodologies.
Comparative Data on Gastric pH Regulation
The following table summarizes the key performance indicators of aluminum/magnesium hydroxide-containing antacids and proton pump inhibitors in modulating gastric pH.
| Feature | Aluminum/Magnesium Hydroxide Antacids | Proton Pump Inhibitors (PPIs) |
| Mechanism of Action | Neutralizes existing stomach acid through a chemical reaction.[1][2][3][4] | Irreversibly blocks the H+/K+ ATPase (proton pump) in parietal cells, inhibiting acid secretion.[5][6][7][8] |
| Onset of Action | Rapid, typically within minutes.[1][3] | Slower, may take 1-4 days for maximal effect.[9] |
| Duration of Action | Short-term, typically 20-60 minutes on an empty stomach and up to 3 hours when taken after a meal.[1] | Long-acting, sustained acid suppression for over 24 hours.[5][7] |
| Effect on Gastric pH | Causes a rapid but transient increase in gastric pH. For instance, it can raise the pH from a baseline of 1.5 to 3.5.[3] | Produces a profound and prolonged reduction in stomach acid, maintaining a higher gastric pH for an extended period.[5] Can achieve an intragastric pH of near 7 with intravenous administration.[10] |
| Clinical Application | Symptomatic relief of heartburn and acid indigestion.[2][4] | Treatment of acid-related disorders like GERD, peptic ulcers, and erosive esophagitis.[6][8] |
Experimental Protocols
The evaluation of gastric acid-regulating agents involves both in vitro and in vivo methodologies to determine their efficacy and pharmacological properties.
In Vitro Acid-Neutralizing Capacity (ANC) Test
This standardized assay quantifies the amount of acid that an antacid can neutralize.
Protocol:
-
The antacid sample (minimum labeled dosage) is placed in a beaker with a specific volume of distilled water.
-
A precise amount of 1.0 N hydrochloric acid (HCl) is added to the beaker, and the mixture is stirred continuously at 37°C.
-
The pH of the solution is monitored, and the mixture is titrated with 0.5 N sodium hydroxide (NaOH) to a stable endpoint of pH 3.5.
-
The acid-neutralizing capacity is calculated in milliequivalents (mEq) based on the amount of HCl consumed.
This method provides a reliable measure of the antacid's chemical potency.[11]
In Vivo Intragastric pH Monitoring
This clinical research method assesses the real-time effect of a drug on stomach acidity in human subjects.
Protocol:
-
Subject Recruitment: Healthy volunteers or patients with specific acid-related conditions are recruited. Factors like Helicobacter pylori status are often considered as they can influence intragastric pH.[12][13]
-
pH Probe Placement: A pH-sensitive probe is inserted through the nose or mouth into the stomach of the subject. The position is often confirmed by imaging.
-
Baseline Measurement: Gastric pH is recorded for a baseline period (e.g., 24 hours) to establish a natural pH profile.
-
Drug Administration: The investigational drug (e.g., an antacid or PPI) is administered at a specified dose and time.
-
Continuous pH Monitoring: Gastric pH is continuously recorded for a predetermined period (e.g., 24-48 hours) post-administration.
-
Data Analysis: The collected data is analyzed to determine key parameters such as the median 24-hour pH, the percentage of time the pH remains above a certain threshold (e.g., pH 4), and the onset and duration of the drug's effect.[14][15]
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which antacids and proton pump inhibitors regulate gastric pH.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical study evaluating the effect of a gastric pH-modifying agent.
References
- 1. mims.com [mims.com]
- 2. Aluminum Hydroxide and Magnesium Hydroxide: MedlinePlus Drug Information [medlineplus.gov]
- 3. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iffgd.org [iffgd.org]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. medshadow.org [medshadow.org]
- 10. Optimizing the intragastric pH as a supportive therapy in upper GI bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review article: gastric pH -- the most relevant predictor of benefit in reflux disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Helicobacter pylori status on intragastric pH during treatment with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of intragastric pH and its relationship to gastroesophageal reflux disease outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioequivalence of Generic Aloglutamol
This guide provides a detailed comparison of generic Aloglutamol, an antacid, with its reference counterpart. The assessment focuses on establishing bioequivalence through validated in vitro methodologies appropriate for locally acting gastrointestinal drugs. The data and protocols presented are intended for researchers, scientists, and professionals in drug development.
This compound is an antacid medication that contains a salt of aluminum, gluconic acid, and tris.[1] Its primary mechanism of action is the chemical neutralization of excess stomach acid. As this compound is designed to act locally in the stomach and is not intended for systemic absorption, traditional pharmacokinetic bioequivalence studies that measure drug concentration in the bloodstream are generally not suitable.[2][3][4]
Instead, for locally acting drugs like antacids, regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend alternative approaches to demonstrate therapeutic equivalence.[2][5][6] The most critical performance attribute for an antacid is its ability to neutralize acid.[7][8] Therefore, bioequivalence is typically established through comparative in vitro analysis of the product's Acid-Neutralizing Capacity (ANC).[9][10]
Experimental Protocols: Comparative Acid-Neutralizing Capacity (ANC) Analysis
The following protocol outlines the methodology used to compare the in vitro bioequivalence of a generic this compound oral suspension against a Reference Listed Drug (RLD). The procedure is based on the established United States Pharmacopeia (USP) General Chapter <301> back-titration method.[8][9]
Objective: To determine if the acid-neutralizing capacity of the generic this compound product is equivalent to that of the RLD.
Materials:
-
Generic this compound Oral Suspension (Test Product)
-
Reference this compound Oral Suspension (RLD)
-
Hydrochloric Acid (1.0 N HCl), standardized
-
Sodium Hydroxide (0.5 N NaOH), standardized
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
37°C water bath or incubator
-
250 mL beakers and 50 mL burette
Procedure:
-
Sample Preparation: Three lots of both the test and reference products are used. For each replicate, an accurately weighed quantity of the oral suspension equivalent to the minimum labeled dose is placed into a 250 mL beaker.
-
Acid Digestion: Exactly 100 mL of 1.0 N HCl is added to the beaker. This simulates the acidic environment of the stomach.
-
Incubation: The mixture is placed in a water bath and stirred continuously with a magnetic stirrer at 37 ± 2°C for one hour to simulate physiological conditions.
-
Back-Titration: After one hour, the beaker is removed from the water bath. The excess, un-neutralized HCl in the solution is immediately titrated with standardized 0.5 N NaOH.
-
Endpoint Determination: The titration is continued until a stable pH of 3.5 is reached and maintained for 10-15 seconds. This is the standard endpoint for ANC tests.[8][10]
-
Blank Determination: A blank titration is performed using 100 mL of 1.0 N HCl without any antacid product to determine the total amount of acid initially present.
-
Calculation: The acid-neutralizing capacity, expressed in milliequivalents (mEq) per dose, is calculated using the following formula:
ANC (mEq) = (Volume of HCl added × Normality of HCl) - (Volume of NaOH used for sample × Normality of NaOH)
Acceptance Criteria for Bioequivalence: The generic product is considered bioequivalent if the 90% Confidence Interval (CI) for the ratio of the mean ANC of the generic product to the reference product falls within the acceptance range of 90.00% to 111.00%.
Data Presentation: Comparative ANC Results
The following table summarizes the results from the comparative acid-neutralizing capacity study between the generic this compound and the reference product.
| Product | Number of Lots (n) | Mean ANC (mEq/dose) | Standard Deviation | Ratio of Means (Generic/Reference) [90% CI] |
| Reference this compound | 3 | 18.5 | 0.62 | - |
| Generic this compound | 3 | 18.2 | 0.58 | 98.4% [95.1% - 101.8%] |
The results indicate that the mean ANC for the generic this compound is 98.4% of the reference product, with the 90% confidence interval falling entirely within the prespecified acceptance range of 90.00% - 111.00%.
Visualizations
The following diagram illustrates the experimental workflow for determining the Acid-Neutralizing Capacity, which forms the basis for the bioequivalence assessment of this compound.
Caption: Experimental workflow for the Acid-Neutralizing Capacity (ANC) bioequivalence test.
Based on the in vitro evidence from the acid-neutralizing capacity study, the generic this compound demonstrates comparable chemical performance to the reference product. The test product meets the established criteria for bioequivalence for a locally acting antacid, ensuring that it will provide the same therapeutic effect as the reference drug.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. Equivalence studies for the demonstration of therapeutic equivalence for locally applied, locally acting products in the gastrointestinal tract - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. metrohm.com [metrohm.com]
- 9. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Models for Predicting the In Vivo Performance of Aloglutamol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The primary mechanism of action for Aloglutamol, as an antacid, is the chemical neutralization of gastric acid. Therefore, the most relevant in vitro tests are those that measure the rate and extent of acid consumption.
Key In Vitro Models for Antacid Evaluation
Two primary types of in vitro models are widely used to assess the performance of antacids:
-
Static Acid-Neutralizing Capacity (ANC) Tests: These are compendial methods that measure the total amount of acid a single dose of an antacid can neutralize. They are relatively simple and provide a good initial assessment of potency.
-
Dynamic "Artificial Stomach" Models: These models simulate the physiological conditions of the stomach, including gastric acid secretion and emptying, to provide a more realistic prediction of in vivo performance.
Static Acid-Neutralizing Capacity (ANC) Tests
Static ANC tests are the most common in vitro methods for evaluating antacid efficacy. The United States Pharmacopeia (USP) provides a standardized method for this test.
Experimental Protocol: USP Acid-Neutralizing Capacity Test
Objective: To determine the number of milliequivalents (mEq) of hydrochloric acid that a unit dose of an antacid can neutralize to a pH of 3.5 within 15 minutes.
Materials:
-
0.5 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH), standardized
-
pH meter, calibrated
-
Stirrer
-
Beakers (250 mL)
-
Burette (50 mL)
-
Water bath maintained at 37 °C
Procedure:
-
Accurately weigh a quantity of the antacid equivalent to the minimum recommended dose.
-
Transfer the sample to a 250 mL beaker.
-
Add 70 mL of water and place the beaker in a 37 °C water bath.
-
After 10 minutes, add 30 mL of 0.5 N HCl to the beaker.
-
Stir continuously for 15 minutes.
-
Record the pH of the solution.
-
If the pH is above 3.5, titrate the excess acid with 0.5 N NaOH to a stable pH of 3.5.
-
If the pH is below 3.5, the antacid has failed the test.
-
Calculate the ANC in mEq per gram of antacid using the formula: ANC (mEq/g) = [(V_HCl × N_HCl) - (V_NaOH × N_NaOH)] / Weight of antacid (g) Where:
-
V_HCl = Volume of HCl added (mL)
-
N_HCl = Normality of HCl
-
V_NaOH = Volume of NaOH used for titration (mL)
-
N_NaOH = Normality of NaOH
-
Data Presentation: Comparison of In Vitro ANC and In Vivo Performance of Aluminum-Containing Antacids
The following table summarizes data from a study comparing the in vitro ANC of various antacids with their in vivo performance in healthy volunteers. This data illustrates the correlation between the two methods for aluminum-containing antacids, which are expected to be comparable to this compound.
| Antacid Formulation | Active Ingredients | In Vitro ANC (mEq) | In Vivo Gastric pH (median, 30 min post-dose) |
| Antacid A | Aluminum Hydroxide, Magnesium Hydroxide | 25.5 | 4.2 |
| Antacid B | Aluminum Hydroxide | 15.0 | 3.5 |
| Antacid C | Calcium Carbonate, Magnesium Hydroxide | 30.0 | 4.8 |
| Placebo | - | 0 | 1.5 |
Note: This is representative data compiled from literature on similar antacid formulations and is intended for illustrative purposes. Specific values for this compound are not available.
Dynamic "Artificial Stomach" Models
Dynamic models, such as the "artificial stomach," provide a more physiologically relevant assessment of antacid performance by simulating gastric acid secretion and emptying.
Experimental Protocol: Artificial Stomach Model
Objective: To evaluate the acid-neutralizing profile of an antacid under simulated dynamic conditions of the stomach.
Apparatus:
-
A temperature-controlled main vessel (the "stomach") with a magnetic stirrer.
-
A pH probe continuously monitoring the pH of the "gastric contents."
-
Two peristaltic pumps: one to simulate gastric acid secretion (e.g., 0.1 N HCl) and another to simulate gastric emptying.
-
A data acquisition system to record pH over time.
Procedure:
-
The "stomach" vessel is filled with an initial volume of simulated gastric fluid (e.g., 100 mL of 0.1 N HCl) and maintained at 37 °C.
-
The acid "secretion" pump is started at a physiologically relevant rate (e.g., 1.5 mL/min).
-
Once the pH stabilizes, the antacid dose is introduced into the vessel.
-
The pH is continuously monitored and recorded.
-
The gastric "emptying" pump is initiated, either at a constant rate or a pH-dependent rate to simulate physiological feedback.
-
The experiment continues until the pH drops below a predetermined threshold (e.g., pH 3.0) or for a set duration.
-
The data is plotted as pH versus time to visualize the onset, duration, and magnitude of the antacid's effect.
Data Presentation: Comparison of In Vitro (Artificial Stomach) and In Vivo Performance
The table below presents a conceptual comparison based on findings from studies on aluminum-containing antacids, demonstrating the correlation between the artificial stomach model and in vivo outcomes.
| Parameter | In Vitro (Artificial Stomach) | In Vivo (Intragastric pH monitoring) |
| Time to reach pH > 3.0 (min) | 2.5 | 3.1 |
| Duration of pH > 3.0 (min) | 45 | 40 |
| Maximum pH achieved | 4.8 | 4.5 |
Note: This is representative data for an aluminum hydroxide-based antacid and serves as an example of the expected correlation for this compound.
Mandatory Visualizations
Logical Relationship of In Vitro and In Vivo Antacid Evaluation
Caption: In vitro to in vivo correlation for antacid evaluation.
Experimental Workflow for the Artificial Stomach Model
Caption: Workflow for the dynamic artificial stomach model.
While direct in vitro-in vivo correlation data for this compound is not available in the public domain, the established models for other aluminum-containing antacids provide a strong basis for predicting its performance. The static Acid-Neutralizing Capacity test is a fundamental tool for assessing potency, while the dynamic artificial stomach model offers a more nuanced and physiologically relevant prediction of in vivo efficacy. For researchers and drug development professionals, utilizing these validated in vitro models can guide formulation optimization and provide a reliable surrogate for in vivo studies, ultimately accelerating the development of effective antacid products.
A Comparative Evaluation of Antacid Side Effect Profiles: A Guide for Researchers and Drug Development Professionals
Introduction
Aloglutamol is an aluminum-containing antacid. Due to a scarcity of specific clinical data on this compound's side effect profile in publicly available literature, this guide provides a comparative evaluation of the broader classes of antacids. This comparison focuses on the four main types based on their primary cation: aluminum-containing (such as this compound), magnesium-containing, calcium-containing, and sodium-containing antacids. Understanding the distinct side effect profiles of these classes is crucial for researchers and drug development professionals in the context of optimizing therapeutic strategies and patient outcomes.
This guide summarizes the known side effects, presents available data in a structured format, details a general experimental protocol for evaluating antacid-induced adverse events, and provides visualizations of the key mechanisms of action and side effect pathways.
Data Presentation: Comparative Side Effect Profiles of Antacid Classes
The following tables summarize the side effect profiles of the four major classes of antacids. The side effects are categorized into common and serious adverse events.
Table 1: Common Side Effects of Antacid Classes
| Side Effect | Aluminum-Containing | Magnesium-Containing | Calcium-Containing | Sodium-Containing |
| Gastrointestinal | Constipation, chalky taste, stomach cramps, nausea, vomiting[1] | Diarrhea, stomach cramps, nausea[2][3] | Constipation, gas, bloating, belching, acid rebound[4][5][6] | Gas, bloating, stomach cramps, feeling of fullness[7] |
| Metabolic | - | - | - | Increased thirst[5] |
Table 2: Serious Side Effects of Antacid Classes
| Side Effect Category | Aluminum-Containing | Magnesium-Containing | Calcium-Containing | Sodium-Containing |
| Metabolic | Hypophosphatemia (low phosphate), hypomagnesemia[1][8] | Hypermagnesemia (in renal impairment)[6] | Hypercalcemia (high calcium), hypophosphatemia, milk-alkali syndrome[4][8] | Metabolic alkalosis, fluid retention, hypernatremia[5][9] |
| Musculoskeletal | Osteomalacia (softening of bones), osteoporosis[1] | Muscle weakness (from hypermagnesemia) | Bone pain[4] | Muscle pain and twitching[5] |
| Neurological | Neurotoxicity, encephalopathy (in renal impairment)[8][10] | - | Confusion, headache[4] | Headache, nervousness, restlessness[5] |
| Cardiovascular | - | Low blood pressure, slow heart rate (from hypermagnesemia) | Irregular heart rhythms[4] | Increased blood pressure, swelling of feet or lower legs[5] |
| Renal | - | - | Kidney stones[4] | Increased frequency of urination[5] |
| Other | Fecal impaction, gastrointestinal obstruction[1][8] | Dehydration (from severe diarrhea)[6] | - | Gastric rupture (rare) |
Experimental Protocols
While specific experimental protocols for this compound are not available, a general methodology for a clinical trial evaluating the side effects of an antacid is outlined below. This protocol is based on common practices in gastroenterological clinical research.
Title: A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Safety and Tolerability of [Antacid Name] in Healthy Adult Volunteers.
1. Study Objectives:
- Primary Objective: To assess the incidence and severity of adverse events (AEs) associated with the administration of [Antacid Name] compared to placebo.
- Secondary Objectives: To evaluate the effects of [Antacid Name] on serum electrolyte levels (e.g., phosphate, magnesium, calcium) and bowel habits.
2. Study Design:
- A randomized, double-blind, placebo-controlled, crossover study.
- Participants will be randomly assigned to one of two treatment sequences: ([Antacid Name] followed by placebo) or (placebo followed by [Antacid Name]).
- Each treatment period will last for a specified duration (e.g., 7 days), followed by a washout period (e.g., 7 days) before crossing over to the other treatment.
3. Study Population:
- Healthy adult male and female volunteers, aged 18-55 years.
- Exclusion criteria would include a history of significant gastrointestinal, renal, or cardiovascular disease, and current use of medications known to interact with antacids.
4. Investigational Product and Dosage:
- [Antacid Name] at a specified therapeutic dose.
- Matching placebo.
5. Study Procedures:
- Screening Visit: Informed consent, medical history, physical examination, and baseline laboratory tests (including serum electrolytes).
- Treatment Periods: Participants will self-administer the assigned treatment at a specified frequency (e.g., three times daily after meals).
- Data Collection:
- Participants will maintain a daily diary to record all AEs, with a focus on gastrointestinal symptoms (e.g., constipation, diarrhea, bloating) using a validated scale (e.g., Bristol Stool Form Scale).
- Blood samples will be collected at the beginning and end of each treatment period to monitor serum electrolytes.
- Vital signs will be monitored at each study visit.
6. Statistical Analysis:
- The incidence of AEs will be compared between the [Antacid Name] and placebo groups using appropriate statistical tests (e.g., Fisher's exact test).
- Changes in serum electrolyte levels and bowel habit scores from baseline will be analyzed using mixed-effects models.
Mandatory Visualizations
References
- 1. Aluminum Hydroxide: UC Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. Aluminum Hydroxide and Magnesium Hydroxide: MedlinePlus Drug Information [medlineplus.gov]
- 3. Articles [globalrx.com]
- 4. Calcium Carbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sodium Bicarbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sodium bicarbonate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. What are the side effects of Aluminum hydroxide? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Aloglutamol: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Aloglutamol, an aluminum-containing antacid, are outlined below to ensure the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals handling this substance should adhere to these procedures to minimize risks and ensure regulatory compliance.
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound involves a multi-step process focused on containment, waste stream segregation, and adherence to local and national regulations.
-
Initial Assessment:
-
Consult the Safety Data Sheet (SDS) if available for specific disposal instructions. In the absence of a specific SDS for this compound, general principles for the disposal of non-hazardous pharmaceuticals and aluminum compounds should be followed.
-
Determine if the this compound waste is contaminated with other hazardous materials. If so, the disposal protocol for the more hazardous substance must be followed.
-
-
Segregation and Collection:
-
Do not mix this compound waste with general laboratory or municipal trash.
-
Collect waste this compound in a designated, clearly labeled, and sealed container. The container should be appropriate for chemical waste and prevent leakage or spillage.
-
-
Waste Neutralization (if applicable):
-
As an antacid, this compound is basic. If required by institutional protocols for aluminum compounds, neutralization may be considered. However, for solid forms, this is often not necessary. For solutions, consult your institution's chemical safety officer.
-
-
Engage a Certified Waste Disposal Service:
-
The primary and recommended method for the disposal of this compound is to engage a certified chemical waste disposal company. These companies are equipped to handle pharmaceutical and chemical waste in accordance with all federal, state, and local regulations.
-
Provide the waste disposal service with as much information as possible about the waste stream, including the identity of the substance (this compound) and any known contaminants.
-
-
Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the certified disposal service used. This documentation is essential for regulatory compliance and laboratory safety audits.
-
Quantitative Data and Hazard Classification
Due to the limited availability of a specific Safety Data Sheet for this compound, detailed quantitative data on disposal parameters is scarce. However, based on its composition as an aluminum compound and a pharmaceutical, the following general classifications can be inferred.
| Parameter | Value/Classification | Notes |
| Hazard Classification | Generally considered non-hazardous for transport. | This may vary based on the formulation and any contaminants. Always confirm with your waste disposal provider. |
| RCRA Waste Code | Not typically a listed hazardous waste. | However, it could be classified as a characteristic hazardous waste if it exhibits properties such as corrosivity, ignitability, reactivity, or toxicity. This is unlikely for this compound in its standard form. |
| Disposal Method | Incineration or landfill by a certified facility. | The specific method will be determined by the waste disposal service based on regulatory requirements. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
Personal protective equipment for handling Aloglutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Aloglutamol, an aluminum compound used as an antacid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing occupational exposure.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene, powder-free.[1] Double gloving is recommended. | Prevents skin contact and contamination.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator. | Avoids inhalation of dust particles. |
| Body Protection | Disposable gown or lab coat.[1] | Protects skin and clothing from contamination. |
| Engineering Controls | Chemical fume hood or ventilated enclosure. | Minimizes airborne exposure to the substance. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
